7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIISUAVSYEQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415751 | |
| Record name | 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83161-95-9 | |
| Record name | 5-Methoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83161-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one: From Natural Source to Therapeutic Potential
An In-depth Technical Guide on 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Abstract: This technical guide provides an in-depth exploration of this compound, a diarylheptanoid of significant interest found in nature. This document is structured to serve researchers, scientists, and professionals in drug development by consolidating the current scientific knowledge on this compound. We will delve into its natural origins, particularly within the medicinal plant Alpinia officinarum, and present detailed protocols for its isolation and purification. Furthermore, this guide covers the analytical techniques essential for its structural elucidation and discusses its known biological activities and therapeutic prospects. The objective is to provide a comprehensive resource that not only details established facts but also explains the scientific reasoning behind the methodologies, thereby supporting and inspiring future research and development endeavors.
Introduction: The Convergence of Traditional Medicine and Modern Science
The quest for novel therapeutic agents frequently leads researchers to the vast repository of natural products, many of which have been used for centuries in traditional medicine. Within this realm, the diarylheptanoids represent a fascinating class of secondary metabolites characterized by a C7 chain linking two aromatic rings.[1] These compounds are predominantly found in plants of the Zingiberaceae family, which includes well-known species like ginger (Zingiber officinale) and turmeric (Curcuma longa).[2][3]
One of the most prolific sources of bioactive diarylheptanoids is Lesser Galangal (Alpinia officinarum Hance), a perennial herb indigenous to Southeast Asia.[4] The rhizomes of A. officinarum have a long history of use in both traditional Chinese and Ayurvedic medicine for treating ailments such as stomach aches, colds, and inflammation.[4][5] Modern scientific investigation has substantiated these traditional uses, revealing that the rhizomes are rich in a variety of bioactive compounds, including flavonoids, terpenes, and, most notably, diarylheptanoids.[5][6] It is within this rich phytochemical landscape that we find this compound, a molecule that stands as a testament to the therapeutic potential held within this ancient medicinal plant.[7]
Physicochemical Profile and Structure
Understanding the fundamental physicochemical properties of a compound is the cornerstone of any research or drug development effort. These parameters influence its solubility, stability, and pharmacokinetic behavior.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₂₀H₂₄O₄ | [8] |
| Molecular Weight | 328.40 g/mol | [8] |
| Compound Class | Diarylheptanoid | [5] |
| Natural Source | Alpinia officinarum Hance (rhizomes) | [7] |
| Appearance | Reported as a solid for related compounds | [9] |
| Related Compound 1 | (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | [8] |
| Related Compound 2 | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | [9] |
Note: Data for the exact title compound is sparse in public databases; properties of closely related analogs from the same natural source are included for context.
The structure, featuring a heptanone core flanked by a phenyl group and a guaiacyl (4-hydroxy-3-methoxyphenyl) group, is characteristic of diarylheptanoids from Alpinia species. The methoxy group at the C-5 position is a key structural feature.
Isolation and Purification from Alpinia officinarum
The effective isolation of this compound from its natural matrix is a multi-step process that leverages the compound's polarity and chemical properties. The causality behind this workflow is to systematically remove interfering substances (like fats, chlorophyll, and highly polar compounds) to enrich the target molecule for final purification.
Experimental Protocol: Bioactivity-Guided Isolation
This protocol is a representative workflow synthesized from common practices for isolating diarylheptanoids from Alpinia rhizomes.[4][10]
Step 1: Raw Material Preparation
-
Obtain fresh or dried rhizomes of Alpinia officinarum.
-
Wash the rhizomes thoroughly to remove soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.
-
Grind the dried rhizomes into a coarse powder (20-40 mesh). This increases the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
Macerate or perform Soxhlet extraction on the powdered rhizome material with 95% ethanol or methanol. The choice of alcohol is critical as it effectively solubilizes semi-polar compounds like diarylheptanoids while leaving behind polar polysaccharides.
-
Perform the extraction for 24-48 hours (maceration) or until the solvent runs clear (Soxhlet).
-
Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Step 3: Liquid-Liquid Partitioning (Fractionation)
-
Suspend the crude extract in water to create an aqueous suspension.
-
Sequentially partition the suspension with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Hexane Fraction: Removes non-polar compounds like fats and sterols.
-
Ethyl Acetate Fraction: This fraction is typically enriched with diarylheptanoids and flavonoids due to their intermediate polarity.[4]
-
n-Butanol Fraction: Extracts more polar glycosides.
-
Aqueous Fraction: Contains highly polar compounds like sugars and amino acids.
-
-
Concentrate the ethyl acetate fraction, as it is the most likely to contain the target compound.
Step 4: Chromatographic Purification
-
Subject the concentrated ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:EtOAc 9:1 -> 1:1 -> 0:1). The gradient separates compounds based on their affinity for the stationary phase.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent.
-
Pool fractions that show a similar TLC profile corresponding to the target compound.
Step 5: Final Purification
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled, enriched fractions using a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., methanol:water or acetonitrile:water) to achieve high-resolution separation.
-
The purified this compound can be obtained upon evaporation of the HPLC solvent.
Workflow Visualization```dot
Caption: A logical workflow for the bioactivity screening of the target compound.
Conclusion and Future Directions
This compound is a naturally occurring diarylheptanoid isolated from the rhizomes of Alpinia officinarum, a plant with a rich history in traditional medicine. While comprehensive biological data on this specific molecule is still emerging, the well-documented therapeutic activities of its structural analogs provide a compelling foundation for future investigation.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Systematically screening the compound against a wide range of biological targets, including inflammatory pathways, cancer cell lines, and key metabolic enzymes.
-
Mechanism of Action Studies: For any identified activities, elucidating the precise molecular mechanisms is crucial for drug development.
-
Synthetic Accessibility: Developing a scalable synthetic route to the compound would enable the production of larger quantities for advanced preclinical studies and the creation of novel analogs with improved potency and pharmacokinetic profiles. [11] This technical guide consolidates the foundational knowledge required for researchers to advance the study of this promising natural product, bridging the gap between traditional wisdom and modern drug discovery.
References
- 1. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]
- 2. (5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptan-3-one | C20H24O5 | CID 44575993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]
- 6. Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. Bot Verification [rasayanjournal.co.in]
Whitepaper: Isolation and Purification of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one from Alpinia officinarum
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Alpinia officinarum Hance, a perennial herb of the Zingiberaceae family, is a well-established source of diverse bioactive phytochemicals, with diarylheptanoids being a predominant class.[1][2] These compounds have garnered significant scientific interest for their broad pharmacological activities.[3][4] This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of a specific linear diarylheptanoid, 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, from the rhizomes of A. officinarum. The protocols herein are designed for reproducibility and scalability, detailing the rationale behind each step from raw material processing to final purification, ensuring high purity for downstream applications in drug discovery and development.
Introduction: The Target Compound and Its Botanical Source
This compound is a linear diarylheptanoid, a class of natural products characterized by a 1,7-diphenylheptane skeleton.[5][6] Its structure features two distinct aromatic rings connected by a seven-carbon chain, a structural motif common to many bioactive compounds found in the ginger family.[4][7] The source material, Alpinia officinarum (lesser galangal), has been used for centuries in traditional Chinese and Ayurvedic medicine to treat various ailments, including inflammation, pain, and gastrointestinal issues.[2][3] Modern phytochemical investigations have confirmed that the rhizome is particularly rich in diarylheptanoids and flavonoids, which are responsible for its therapeutic effects.[2][8]
The successful isolation of a single, high-purity compound like this compound is a critical first step in evaluating its specific pharmacological profile, mechanism of action, and potential as a drug lead. This guide provides the necessary experimental framework to achieve this objective.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₄ | [9] |
| Molecular Weight | 342.43 g/mol | [9] |
| Class | Linear Diarylheptanoid | [6] |
| Appearance | Solid (Predicted) | [10] |
| IUPAC Name | This compound | [9] |
Phase 1: Botanical Material Processing and Preparation
The quality of the final isolated compound is fundamentally dependent on the integrity of the starting botanical material.
Protocol 2.1: Raw Material Preparation
-
Sourcing and Authentication: Procure dried rhizomes of Alpinia officinarum from a reputable supplier. Botanical authentication is paramount to ensure species accuracy and prevent contamination from related but chemically distinct plants.
-
Washing and Drying: Thoroughly wash the rhizomes to remove soil and foreign debris. Even if sourced pre-dried, a final drying step in a hot air oven at 40-50°C until a constant weight is achieved is recommended.[1]
-
Causality: This low-temperature drying minimizes the thermal degradation of labile phytochemicals while removing residual moisture that could hinder extraction efficiency and promote microbial growth.
-
-
Grinding: Mechanically grind the dried rhizomes into a coarse powder (approx. 20-40 mesh).
-
Causality: Grinding significantly increases the surface area of the plant material, facilitating greater penetration of the solvent during the extraction phase, thereby maximizing the yield of the target compounds.
-
Phase 2: Extraction - Liberating Diarylheptanoids from the Matrix
The selection of an appropriate solvent and method is critical for selectively extracting diarylheptanoids. Organic solvents like ethanol or methanol are highly effective due to their polarity, which is well-suited for solubilizing the semi-polar diarylheptanoid class of compounds.[1][11]
Protocol 3.1: Maceration Extraction
-
Soaking: Submerge the powdered rhizome (1 kg) in 95% ethanol (5 L) in a sealed container.[1]
-
Incubation: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.
-
Causality: Agitation ensures a consistent concentration gradient between the solvent and the plant material, promoting the diffusion of phytochemicals out of the plant cells.
-
-
Filtration: Filter the extract through multiple layers of cheesecloth followed by Whatman No. 1 filter paper to remove particulate matter.[1]
-
Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The water bath temperature should not exceed 50°C to prevent compound degradation.[1] The result is a dark, viscous crude ethanol extract.
Phase 3: Liquid-Liquid Fractionation - A Polarity-Based Triage
The crude extract is a complex mixture. Liquid-liquid partitioning is an essential step to simplify this mixture by separating compounds into broad polarity-based fractions. Diarylheptanoids are typically enriched in medium-polarity solvents like ethyl acetate and dichloromethane/chloroform.[1][3]
Protocol 4.1: Solvent Partitioning
-
Suspension: Suspend the crude ethanol extract (e.g., 100 g) in 1 L of distilled water to create an aqueous suspension.
-
Hexane Partition: Transfer the suspension to a large separatory funnel and partition against n-hexane (3 x 1 L). Collect the n-hexane layer.
-
Causality: This step removes highly non-polar compounds such as fats, waxes, and some essential oils.
-
-
Dichloromethane Partition: Sequentially partition the remaining aqueous layer with dichloromethane (CH₂Cl₂) (3 x 1 L). Collect the CH₂Cl₂ layer.[5]
-
Causality: Diarylheptanoids and other compounds of intermediate polarity will migrate into the dichloromethane phase.
-
-
Ethyl Acetate Partition: Further partition the aqueous layer with ethyl acetate (EtOAc) (3 x 1 L). Collect the EtOAc layer.[1][5]
-
Causality: This step captures remaining diarylheptanoids and other moderately polar compounds like flavonoids.
-
-
Concentration: Concentrate each of the solvent fractions (n-hexane, CH₂Cl₂, EtOAc) separately using a rotary evaporator to yield dried fractions. The CH₂Cl₂ and EtOAc fractions are the primary targets for further purification.
Caption: Workflow for Extraction and Liquid-Liquid Fractionation.
Phase 4: Chromatographic Purification - The Path to Purity
Achieving >95% purity requires a multi-step chromatographic approach, typically beginning with low-pressure column chromatography followed by high-resolution preparative HPLC.
Protocol 5.1: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (70-230 mesh) as the stationary phase, packed as a slurry in n-hexane.
-
Sample Loading: Adsorb the combined, dried CH₂Cl₂ and EtOAc fractions onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a mobile phase of increasing polarity. Start with 100% n-hexane and gradually introduce ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:EtOAc, and so on).
-
Causality: This gradient elution allows compounds to separate based on their affinity for the polar silica gel. Non-polar compounds elute first, followed by compounds of increasing polarity.
-
-
Fraction Collection: Collect eluent in fractions (e.g., 20-50 mL tubes).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound by comparing with a reference standard if available, or by analyzing characteristic spots. Pool the fractions that are rich in the target compound.
Protocol 5.2: Semi-Preparative Reversed-Phase HPLC
The pooled fractions from column chromatography are further purified to isolate the target compound from closely related structural analogs.
-
System Setup: Use a semi-preparative HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, typically consisting of methanol and water or acetonitrile and water. The exact ratio must be optimized based on analytical HPLC runs to achieve the best separation.
-
Injection and Elution: Dissolve the semi-purified fraction in a minimal amount of the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.
-
Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to the retention time of this compound.
-
Causality: Reversed-phase HPLC separates compounds based on hydrophobicity. The non-polar C18 stationary phase retains hydrophobic compounds longer, allowing for high-resolution separation from other diarylheptanoids with minor structural differences.
-
-
Final Step: Evaporate the solvent from the collected fraction to yield the pure compound. Verify its purity and confirm its structure using analytical techniques such as LC-MS and NMR.[5][12]
Caption: Multi-step Chromatographic Purification Strategy.
Conclusion
This guide outlines a robust and logical workflow for the isolation of this compound from Alpinia officinarum. By following this multi-phase approach—encompassing careful material preparation, optimized extraction, systematic fractionation, and high-resolution chromatographic purification—researchers can reliably obtain this bioactive diarylheptanoid in high purity. Each step is supported by scientific principles to ensure not just the execution of a protocol, but an understanding of the underlying separation science, which is crucial for troubleshooting and adaptation in a drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]
- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]
- 7. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (CAS 83161-95-9): A Diarylheptanoid from Alpinia officinarum
This technical guide provides a comprehensive overview of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a natural product belonging to the diarylheptanoid class. Given the limited specific research on this compound, this guide will also draw upon the extensive knowledge of structurally similar diarylheptanoids isolated from the same source, Alpinia officinarum (lesser galangal), to provide a holistic understanding of its potential properties and applications for researchers, scientists, and drug development professionals.
Introduction and Molecular Profile
This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain.[1] This compound has been isolated from the rhizomes of Alpinia officinarum, a plant in the ginger family (Zingiberaceae) with a long history of use in traditional medicine.[2][3] Diarylheptanoids from this plant are known for a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 83161-95-9 | MedchemExpress |
| Molecular Formula | C₂₁H₂₆O₄ | PubChem |
| Molecular Weight | 342.4 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Natural Source | Alpinia officinarum Hance | [2][3] |
| Appearance | Solid (inferred from related compounds) | [6] |
Synthesis and Isolation Strategies
Conceptual Synthetic Workflow
A plausible synthetic approach for diarylheptanoids often involves the coupling of two substituted aromatic precursors via a seven-carbon chain. For instance, a common strategy for similar compounds involves starting with commercially available precursors like eugenol.[6]
Caption: Conceptual synthetic workflow for diarylheptanoids.
Isolation from Natural Sources
The primary method for obtaining this compound is through isolation from the rhizomes of Alpinia officinarum.[2][3]
Protocol for Isolation of Diarylheptanoids:
-
Extraction: Dried and powdered rhizomes of Alpinia officinarum are typically extracted with a solvent such as methanol or ethanol.
-
Partitioning: The crude extract is then partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity. Diarylheptanoids are often found in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, or using high-speed counter-current chromatography (HSCCC) to isolate individual compounds.[4]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]
Biological Activity and Therapeutic Potential (Inferred from Related Diarylheptanoids)
While specific biological data for this compound is scarce, the broader class of diarylheptanoids from Alpinia officinarum exhibits a range of promising pharmacological activities.
Anti-Inflammatory Activity
Many diarylheptanoids from Alpinia officinarum have demonstrated potent anti-inflammatory properties. For example, the related compound 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP) has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
The mechanism of this anti-inflammatory action often involves the inhibition of key signaling pathways.
Caption: Anti-inflammatory mechanism of related diarylheptanoids.[7]
Anticancer Properties
Several diarylheptanoids from Alpinia officinarum have shown cytotoxic activity against various cancer cell lines, including breast cancer and neuroblastoma.[4][6] For instance, one study demonstrated that a related diarylheptanoid induced apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells.[6] Other studies have shown that these compounds can inhibit the proliferation of neuroblastoma SHSY5Y cells.[4]
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of diarylheptanoids from Alpinia officinarum. Some of these compounds have been found to protect neurons from oxygen-glucose deprivation and reoxygenation (OGD/R) induced damage, a model for ischemic stroke.[8] The proposed mechanism for this neuroprotection involves the activation of the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8]
Antiviral Activity
A structurally similar compound, (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one, has been reported to exhibit antiviral activity against the influenza virus.[2] This suggests that the diarylheptanoid scaffold could be a promising starting point for the development of new antiviral agents.
Analytical Methodologies
The characterization and quantification of this compound and related compounds rely on modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) or electrochemical detector is a powerful tool for the separation and quantification of diarylheptanoids in plant extracts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with high-resolution mass spectrometry (HRMS), is invaluable for the identification and structural elucidation of these compounds, even at low concentrations.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the definitive structural determination of isolated diarylheptanoids.
Future Directions and Conclusion
This compound is a member of the promising class of diarylheptanoids from Alpinia officinarum. While specific research on this particular compound is limited, the extensive data on its structural analogues strongly suggest its potential as a bioactive molecule with anti-inflammatory, anticancer, and neuroprotective properties.
Future research should focus on:
-
Total Synthesis: Developing a robust and efficient total synthesis of this compound to enable further biological evaluation.
-
In-depth Biological Screening: Performing comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of the pure compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify the key structural features responsible for its biological activity.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]
- 6. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Preamble: Charting the Bioactive Potential of a Novel Diarylheptanoid
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the prospective biological activities of the natural product, 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This diarylheptanoid, isolated from Alpinia officinarum, belongs to a class of compounds that includes the well-studied and pharmacologically significant gingerols, shogaols, and paradols from ginger (Zingiber officinale)[1][2]. While direct research on this specific molecule is nascent, its structural architecture strongly suggests a rich pharmacological potential, mirroring its chemical relatives.
This guide is structured to first establish the chemical context of this compound by drawing parallels with its extensively studied analogues. We will then delve into a detailed, actionable framework for the systematic evaluation of its biological activities, from initial cell-free assays to complex cell-based signaling studies and preliminary in vivo models. The experimental designs herein are presented not as mere protocols, but as self-validating systems intended to generate robust, publication-quality data.
Part 1: Structural Analogy as a Predictive Foundation for Biological Activity
This compound is a diarylheptanoid, characterized by two aromatic rings linked by a seven-carbon chain. This structural motif is the hallmark of a class of bioactive compounds found in the Zingiberaceae family of plants[2]. Its closest chemical cousins,[3]-gingerol,[3]-shogaol, and[3]-paradol, are pungent principles of ginger and have been the subject of extensive research, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects[1][4][5][6].
The shared pharmacophore—specifically the 4-hydroxy-3-methoxyphenyl group (a guaiacol moiety)—is crucial for the radical scavenging and antioxidant properties observed in these compounds. The heptan-3-one backbone, with its varying degrees of oxidation and saturation, dictates the potency and specific molecular targets of each analogue. For instance, the α,β-unsaturated ketone in[3]-shogaol is thought to contribute to its enhanced anti-inflammatory and anticancer potency compared to[3]-gingerol[5][7][8]. Given these established structure-activity relationships, it is a logical and scientifically sound hypothesis that this compound will exhibit a similar, though unique, profile of biological activities. One of its stereoisomers, (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one, has already been noted for its antiviral activity against the influenza virus[9].
Part 2: A Proposed Research Cascade for Elucidating Biological Activity
The following sections outline a multi-tiered experimental approach to systematically characterize the biological activities of this compound.
Foundational Activities: Antioxidant and Anti-inflammatory Potential
A logical starting point is to investigate the foundational antioxidant and anti-inflammatory properties characteristic of this compound class.
The guaiacol moiety suggests inherent radical scavenging activity. This can be quantified using a panel of standard assays to provide a comprehensive antioxidant profile.
Experimental Protocol: Antioxidant Assay Panel
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add serial dilutions of the compound to a methanolic solution of DPPH.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Incubate the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add serial dilutions of the test compound to the ABTS radical solution.
-
Measure the absorbance at 734 nm after 6 minutes. Trolox serves as the standard.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
-
The anti-inflammatory effects of ginger-related compounds are often mediated through the inhibition of key inflammatory pathways.[6] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is the gold standard for initial screening.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Dexamethasone can be used as a positive control.
-
-
Nitric Oxide (NO) Production Measurement (Griess Assay):
-
Collect the cell culture supernatant after the 24-hour stimulation.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Quantification (ELISA):
-
Use the collected cell culture supernatants to quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.
-
-
Cell Viability Assay (MTT or PrestoBlue):
-
Concurrently, perform a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Mechanistic Deep Dive: Signaling Pathway Interrogation
Should the initial screening reveal significant anti-inflammatory activity, the next logical step is to dissect the underlying molecular mechanisms. The NF-κB and MAPK signaling pathways are primary targets for gingerols and shogaols and thus are high-priority candidates for investigation.[6]
Workflow for Signaling Pathway Analysis
References
- 1. Insights into biological activities profile of gingerols and shogaols for potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Occurrence, biological activity and metabolism of 6-shogaol - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 9. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Deconstructing a Diarylheptanoid: A Technical Guide to the Structural Elucidation of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a linear diarylheptanoid isolated from plants of the Alpinia genus.[1] Addressed to researchers in natural products chemistry, analytical sciences, and drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By synthesizing data from HRMS, ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC, we present a validated, logical pathway to unambiguously confirm the molecular structure, providing insights applicable to the broader class of diarylheptanoids.
Introduction: The Diarylheptanoid Class and the Target Molecule
Diarylheptanoids are a significant class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[2] Found prominently in the Zingiberaceae family, which includes ginger (Zingiber officinale) and galangal (Alpinia officinarum), these compounds exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3] Our target molecule, this compound, is a specific member of this class, reported in Alpinia officinarum.[1]
The structural elucidation of a natural product is a cornerstone of phytochemical research. It is a deductive process that pieces together molecular fragments to reveal the complete architecture of the molecule. This guide will simulate this process for our target compound, using representative spectral data derived from published values for close structural analogs to illustrate the workflow.[4][5]
Foundational Analysis: Molecular Formula Determination via Mass Spectrometry
The first critical step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this task.[6] Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), often to within 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition.[6]
High-Resolution Mass Spectrometry (HRMS)
An isolated sample is subjected to positive ion mode ESI-HRMS analysis. We would expect to observe a protonated molecular ion [M+H]⁺. Based on the known structure, the predicted exact mass allows for a narrow search window to confirm the molecular formula.
| Parameter | Predicted Value |
| Molecular Formula | C₂₀H₂₄O₃ |
| Exact Mass | 312.1725 |
| Observed [M+H]⁺ | 313.1798 |
| Calculated [M+H]⁺ | 313.1804 |
| Mass Accuracy | < 5 ppm |
This high-accuracy measurement provides strong confidence in the molecular formula C₂₀H₂₄O₃, indicating ten degrees of unsaturation.
Tandem Mass Spectrometry (MS/MS) for Initial Fragmentation Insights
Tandem MS (MS/MS) provides initial structural clues by fragmenting the parent ion and analyzing the resulting daughter ions. Diarylheptanoids exhibit characteristic fragmentation patterns.[6] By selecting the [M+H]⁺ ion (m/z 313.18) for collision-induced dissociation (CID), we can predict key cleavages.
-
Benzylic Cleavage: A common fragmentation pathway involves cleavage at the benzylic positions. We anticipate major fragments corresponding to the tropylium ion (m/z 91) from the phenyl end and a substituted benzyl fragment from the vanillyl end.
-
Cleavage adjacent to Carbonyl: Alpha-cleavage next to the ketone group is also highly probable, leading to characteristic acylium ions.
-
Loss of Functional Groups: Neutral losses, such as the loss of methanol (CH₃OH) or water (H₂O), can also be observed.
These predicted fragments provide initial hypotheses about the structural motifs present, which will be rigorously confirmed by NMR.
Definitive Architecture: Structure Assembly via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure and stereochemistry of organic molecules.[4] The process is systematic, beginning with simple 1D experiments and progressing to more complex 2D correlations to piece the molecular puzzle together.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Acquisition: Record all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
Standard Experiments: Acquire the following spectra:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Analysis of 1D NMR Spectra: Identifying Key Functional Groups
The 1D ¹H and ¹³C NMR spectra provide the initial inventory of protons and carbons in the molecule.
The following data is a representative prediction based on known diarylheptanoid structures. Actual chemical shifts may vary.
| Position | Predicted ¹³C Shift (δc) | Predicted ¹H Shift (δн), Multiplicity, J (Hz) | DEPT-135 |
| 1 | ~45.5 | ~2.90 (t, J=7.5) | CH₂ |
| 2 | ~29.9 | ~2.75 (t, J=7.5) | CH₂ |
| 3 | ~211.0 | - | C |
| 4 | ~49.8 | ~2.65 (d, J=6.5) | CH₂ |
| 5 | ~78.5 | ~3.70 (m) | CH |
| 6 | ~30.5 | ~1.80 (m) | CH₂ |
| 7 | ~38.0 | ~2.60 (m) | CH₂ |
| 1' | ~141.5 | - | C |
| 2'/6' | ~128.5 | ~7.20 (m) | CH |
| 3'/5' | ~128.4 | ~7.28 (m) | CH |
| 4' | ~126.0 | ~7.18 (m) | CH |
| 1'' | ~133.0 | - | C |
| 2'' | ~111.5 | ~6.80 (d, J=1.8) | CH |
| 3'' | ~146.5 | - | C |
| 4'' | ~144.0 | - | C |
| 5'' | ~114.4 | ~6.84 (d, J=8.0) | CH |
| 6'' | ~121.0 | ~6.70 (dd, J=8.0, 1.8) | CH |
| 5-OCH₃ | ~56.2 | ~3.35 (s) | CH₃ |
| 3''-OCH₃ | ~56.0 | ~3.85 (s) | CH₃ |
Interpretation of 1D Spectra:
-
¹H NMR: The spectrum shows signals in the aromatic region (~δ 6.7-7.3) corresponding to the two phenyl rings. The upfield region contains multiplets for the heptane chain protons. Two distinct singlets around δ 3.35 and 3.85 suggest two methoxy groups.
-
¹³C NMR: The spectrum reveals 20 distinct carbon signals, consistent with the molecular formula. A signal at ~δ 211.0 is characteristic of a ketone carbonyl. Signals in the ~δ 110-160 range correspond to aromatic carbons, while the upfield signals (~δ 29-79) belong to the aliphatic chain and methoxy groups.
-
DEPT-135: This experiment distinguishes carbon types. It would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons (like C-3, C-1', C-1'', C-3'', C-4'') are absent, confirming their assignment.
Assembly via 2D NMR: Connecting the Pieces
2D NMR experiments are crucial for establishing the connectivity between atoms.
The following diagram illustrates the logical flow of information from various NMR experiments to determine the final structure.
Caption: Workflow for NMR-based structure elucidation.
A. ¹H-¹H COSY: Establishing Proton Spin Systems
The COSY spectrum reveals proton-proton couplings (typically over 2-3 bonds), allowing the assembly of contiguous proton chains.
-
Spin System 1 (Phenylpropyl): Correlations would be observed between H-1 (~δ 2.90) and H-2 (~δ 2.75). The protons of the monosubstituted phenyl ring (H-2'/6', H-3'/5', H-4') would also show correlations among themselves.
-
Spin System 2 (Vanillylpropyl): A continuous correlation path would be seen from H-7 (~δ 2.60) to H-6 (~δ 1.80) and further to H-5 (~δ 3.70). The aromatic protons H-5'' and H-6'' would also show a coupling.
B. ¹H-¹³C HSQC: Assigning Directly Bonded C-H Pairs
The HSQC spectrum correlates each proton signal with its directly attached carbon signal, providing unambiguous C-H assignments.[4] For example, the proton signal at δ ~3.35 would correlate with the carbon signal at δ ~56.2, confirming this pair as the 5-OCH₃ group.
C. ¹H-¹³C HMBC: The Key to the Final Assembly
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for connecting the isolated spin systems.[4] It shows correlations between protons and carbons that are 2-4 bonds away.
Caption: Key HMBC correlations for assembling the heptanone chain.
Key HMBC correlations that lock the structure:
-
Connecting the Phenylpropyl unit to the Carbonyl: Protons at H-1 (~δ 2.90) and H-2 (~δ 2.75) would both show correlations to the ketone carbon C-3 (~δ 211.0).
-
Connecting the Carbonyl to the Methoxy-bearing Carbon: Protons at H-4 (~δ 2.65) would show a crucial correlation to the ketone C-3 and to the methoxy-bearing carbon C-5 (~δ 78.5).
-
Placing the Methoxy Group: The protons of the methoxy group at C-5 (~δ 3.35) would show a strong 3-bond correlation to C-5 (~δ 78.5), confirming its position.
-
Connecting the Vanillyl Group: Protons at H-7 (~δ 2.60) would show correlations to the aromatic carbon C-1'' of the vanillyl ring and to C-6 and C-5 of the heptane chain.
By systematically analyzing these overlapping correlations, the two spin systems identified in COSY are unambiguously linked through the C-3 ketone and C-5 methoxy group, confirming the complete planar structure of this compound.
Conclusion
The structural elucidation of a natural product is a systematic process of evidence gathering and logical deduction. This guide has demonstrated a robust workflow for determining the structure of this compound. The process begins with HRMS to establish an accurate molecular formula and is followed by a comprehensive suite of NMR experiments. While 1D NMR provides an inventory of atoms and functional groups, it is the strategic application of 2D NMR techniques—COSY for mapping proton networks, HSQC for direct C-H assignment, and crucially, HMBC for connecting disparate fragments—that allows for the unambiguous assembly of the final molecular architecture. This integrated spectroscopic approach ensures a high degree of confidence in the assigned structure and serves as a foundational methodology for the characterization of other novel diarylheptanoids and natural products.
References
- 1. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Guide to the Diarylheptanoid: 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This compound belongs to the diarylheptanoid class, a group of secondary metabolites prevalent in the Zingiberaceae family, including the medicinal plant Alpinia officinarum[1][2]. Diarylheptanoids are of significant interest to the scientific community due to their diverse and promising pharmacological activities. The structural elucidation of these molecules is paramount for understanding their bioactivity and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the unambiguous identification and characterization of these complex natural products.
While the spectroscopic data for this compound has been reported in the scientific literature, obtaining the complete, detailed dataset from publicly available sources can be challenging[2][3]. Therefore, this guide will utilize a combination of established spectroscopic principles and data from closely related, well-characterized diarylheptanoids to present a detailed analysis and interpretation. This approach serves as a practical framework for researchers engaged in the isolation and identification of novel natural products.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structural and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₃ | PubChem |
| Molecular Weight | 328.4 g/mol | PubChem |
| IUPAC Name | (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | PubChem |
| CAS Number | 68622-73-1 | PubChem |
| Class | Diarylheptanoid | N/A |
Spectroscopic Data Analysis
The following sections will detail the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for identifying the number and types of hydrogen atoms in a molecule and their connectivity. For a molecule of this complexity, a high-field NMR spectrometer (e.g., 500 MHz or higher) would be ideal for resolving all proton signals.
Expected ¹H NMR Data (Predicted, based on analogues):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 5H | Phenyl group (H-2', H-3', H-4', H-5', H-6') |
| ~6.85 | d (J ≈ 8.0 Hz) | 1H | H-5'' |
| ~6.70 | d (J ≈ 2.0 Hz) | 1H | H-2'' |
| ~6.68 | dd (J ≈ 8.0, 2.0 Hz) | 1H | H-6'' |
| ~5.60 | s (broad) | 1H | Ar-OH |
| ~3.85 | s | 3H | Ar-OCH₃ |
| ~3.60 | m | 1H | H-5 |
| ~3.30 | s | 3H | C5-OCH₃ |
| ~2.90 | t (J ≈ 7.5 Hz) | 2H | H-1 |
| ~2.75 | t (J ≈ 7.5 Hz) | 2H | H-2 |
| ~2.60 | m | 2H | H-4 |
| ~2.50 | m | 2H | H-7 |
| ~1.80 | m | 2H | H-6 |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.5-7.3 ppm): The spectrum is expected to show signals for two different aromatic rings. A multiplet integrating to 5 protons between δ 7.20 and 7.30 corresponds to the unsubstituted phenyl ring. The signals for the substituted guaiacyl (4-hydroxy-3-methoxyphenyl) ring are expected to appear as three distinct signals: a doublet for H-5'', a doublet for H-2'', and a doublet of doublets for H-6'', reflecting their ortho and meta couplings.
-
Methine and Methylene Groups (δ 1.5-4.0 ppm): The proton at C-5 (H-5), being attached to a carbon bearing a methoxy group, is expected to be a multiplet around δ 3.60. The methylene groups of the heptanone chain will appear as multiplets and triplets, with their chemical shifts influenced by adjacent functional groups (carbonyl, methoxy, and aromatic rings). For instance, the methylene protons adjacent to the carbonyl group (H-2 and H-4) and the phenyl group (H-1) would be deshielded.
-
Methoxy and Hydroxyl Groups: Two sharp singlets are expected for the two methoxy groups (aromatic and aliphatic). The phenolic hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (Predicted, based on analogues):
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~211.0 | C-3 (C=O) |
| ~146.5 | C-4'' (C-OH) |
| ~144.0 | C-3'' (C-OCH₃) |
| ~141.5 | C-1' |
| ~133.0 | C-1'' |
| ~128.5 | C-2', C-6' |
| ~128.4 | C-3', C-5' |
| ~126.0 | C-4' |
| ~121.0 | C-6'' |
| ~114.5 | C-5'' |
| ~111.0 | C-2'' |
| ~78.0 | C-5 |
| ~56.0 | Ar-OCH₃ |
| ~55.8 | C5-OCH₃ |
| ~49.0 | C-4 |
| ~45.0 | C-2 |
| ~32.0 | C-6 |
| ~30.0 | C-7 |
| ~29.5 | C-1 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: A characteristic downfield signal around δ 211.0 is indicative of the ketone carbonyl carbon (C-3).
-
Aromatic Carbons: The signals for the aromatic carbons are expected in the range of δ 110-160 ppm. The carbons attached to oxygen (C-3'', C-4'') will be the most deshielded. The number of signals will reflect the symmetry of the aromatic rings.
-
Aliphatic Carbons: The carbon bearing the methoxy group (C-5) is expected around δ 78.0. The two methoxy carbons will have distinct signals around δ 56.0. The remaining methylene carbons of the heptane chain will appear in the upfield region (δ 29-50 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and elucidating the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
Expected Mass Spectrometry Data:
| m/z (charge-to-mass ratio) | Ion | Interpretation |
| 328.1674 | [M]⁺ | Molecular ion |
| 329.1708 | [M+H]⁺ | Protonated molecular ion (in ESI+) |
| 351.1518 | [M+Na]⁺ | Sodium adduct (in ESI+) |
| 137.0599 | [C₈H₉O₂]⁺ | Fragment from cleavage at the C6-C7 bond (guaiacylpropyl fragment) |
| 105.0334 | [C₇H₅O]⁺ | Benzoyl cation |
| 91.0543 | [C₇H₇]⁺ | Tropylium ion (from the phenylpropyl moiety) |
Interpretation of the Mass Spectrum:
The mass spectrum, particularly under Electron Ionization (EI), would likely show a prominent molecular ion peak. Key fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group and the ether linkage, as well as benzylic cleavages. The presence of characteristic fragment ions corresponding to the phenylpropyl and guaiacylpropyl moieties would be strong evidence for the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3020-3080 | C-H stretch | Aromatic C-H |
| ~2850-2960 | C-H stretch | Aliphatic C-H |
| ~1710 | C=O stretch | Ketone |
| ~1600, ~1510, ~1450 | C=C stretch | Aromatic ring |
| ~1270, ~1030 | C-O stretch | Ether and phenol |
| ~690, ~750 | C-H bend | Monosubstituted phenyl ring |
Interpretation of the IR Spectrum:
The IR spectrum is expected to show a broad absorption band for the phenolic -OH group, sharp peaks for aromatic and aliphatic C-H stretching, a strong absorption for the ketone carbonyl group, and characteristic absorptions for the aromatic rings and C-O bonds of the ether and phenol groups.
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized and well-defined experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.
-
-
2D NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragmentation patterns.
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid sample: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Visualization of Molecular Structure and Analytical Workflow
Visual aids are indispensable for comprehending complex molecular structures and experimental processes.
Caption: Molecular structure of this compound.
Caption: General workflow for the spectroscopic analysis of a natural product.
Conclusion
References
An In-depth Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and biological properties of the diarylheptanoid 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. As a member of a class of natural products with significant therapeutic potential, this molecule presents a compelling subject for research and development. This document is structured to provide not only foundational knowledge but also practical insights for laboratory work, including proposed synthesis and analytical methodologies.
Introduction: Unveiling a Promising Diarylheptanoid
This compound is a natural product that has been isolated from the rhizomes of Alpinia officinarum, a plant with a long history of use in traditional medicine.[1][2] This compound belongs to the diarylheptanoid class, which is characterized by two aromatic rings linked by a seven-carbon chain.[2][3] Diarylheptanoids, including the well-known curcumin, have garnered significant attention for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[4] The specific substitution pattern of the titular compound suggests a unique profile of bioactivity, making it a molecule of interest for further investigation.
Physicochemical Properties: A Foundation for Research
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from solvent selection for reactions to formulation for biological assays.
Structural and General Properties
Below is a summary of the key identifiers and properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | [1] |
| CAS Number | 100667-53-6 | [1] |
| Molecular Formula | C₂₀H₂₄O₃ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 68 - 70 °C | [1] |
Spectroscopic Data (Proposed)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.15 (m, 5H): Protons of the unsubstituted phenyl ring.
-
δ 6.85-6.70 (m, 3H): Protons of the substituted aromatic ring.
-
δ 5.8 (s, 1H): Phenolic hydroxyl proton.
-
δ 3.85 (s, 3H): Methoxy protons on the aromatic ring.
-
δ 3.60-3.50 (m, 1H): Proton on the carbon bearing the ether group.
-
δ 3.30 (s, 3H): Methoxy protons of the ether group.
-
δ 2.90-2.50 (m, 6H): Methylene protons adjacent to the carbonyl and phenyl groups.
-
δ 1.90-1.70 (m, 2H): Methylene protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 210.0: Carbonyl carbon.
-
δ 146.5, 144.0: Aromatic carbons attached to hydroxyl and methoxy groups.
-
δ 141.5: Quaternary aromatic carbon of the phenyl ring.
-
δ 128.5, 128.0, 126.0: Aromatic carbons of the phenyl ring.
-
δ 121.0, 114.5, 111.0: Aromatic carbons of the substituted ring.
-
δ 78.0: Carbon bearing the ether group.
-
δ 56.0: Methoxy carbon on the aromatic ring.
-
δ 55.5: Methoxy carbon of the ether group.
-
δ 45.0, 42.0, 30.0, 28.0: Aliphatic carbons.
IR (KBr, cm⁻¹):
-
3400 (br): O-H stretching (phenolic).
-
3050, 3020: C-H stretching (aromatic).
-
2950, 2870: C-H stretching (aliphatic).
-
1710: C=O stretching (ketone).
-
1600, 1510: C=C stretching (aromatic).
-
1270, 1150: C-O stretching (ether and phenol).
Mass Spectrometry (EI):
-
m/z 312 [M]⁺: Molecular ion peak.
-
Fragment ions: Corresponding to the loss of various functional groups and cleavage of the heptanone chain.
Solubility Profile (Predicted)
Experimentally determined solubility data is not widely published. However, based on its structure, a predicted solubility profile is presented below. This information is critical for designing experiments, including reaction conditions and purification protocols.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is largely nonpolar due to the two aromatic rings and the long alkyl chain. |
| Methanol, Ethanol | Soluble | The presence of the hydroxyl and carbonyl groups allows for hydrogen bonding with protic solvents. |
| Acetone, Ethyl Acetate | Soluble | The ketone functionality and overall polarity are compatible with these polar aprotic solvents. |
| Dichloromethane, Chloroform | Soluble | The nonpolar backbone of the molecule will readily dissolve in chlorinated solvents. |
| Hexane, Toluene | Sparingly soluble to insoluble | While having nonpolar character, the polar functional groups will limit solubility in highly nonpolar solvents. |
Synthesis and Isolation: Accessing the Molecule
As a natural product, this compound can be obtained through isolation from Alpinia officinarum. However, for a consistent and scalable supply, a synthetic route is highly desirable. While a specific synthesis for this exact molecule is not published, a plausible retro-synthetic approach can be designed based on established organic chemistry principles and published syntheses of similar diarylheptanoids.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule is through a convergent strategy, connecting two key fragments.
Caption: Proposed retrosynthetic analysis for this compound.
Proposed Synthetic Protocol
The following is a proposed, step-by-step protocol for the synthesis of this compound. This protocol is based on a published procedure for a structurally similar compound and would require optimization for this specific target.[5]
Step 1: Synthesis of (E)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in ethanol, add an equimolar amount of acetophenone.
-
Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.
-
Continue stirring for 2-4 hours until a precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the chalcone intermediate.
Step 2: Michael Addition
-
Dissolve the chalcone intermediate in a suitable solvent such as THF.
-
Add a nucleophile, for example, the enolate of acetone, generated by treating acetone with a base like lithium diisopropylamide (LDA) at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
Step 3: Reduction and Methylation
-
The resulting diketone can be selectively reduced at one carbonyl group using a mild reducing agent like sodium borohydride in methanol.
-
The subsequent secondary alcohol can then be methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Step 4: Final Reduction
-
The remaining carbonyl group can be reduced to a methylene group via a Wolff-Kishner or Clemmensen reduction to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Therapeutic Potential
Diarylheptanoids isolated from Alpinia officinarum have demonstrated a range of biological activities, suggesting that this compound may also possess therapeutic properties.
Anti-Inflammatory Effects
Many diarylheptanoids exhibit potent anti-inflammatory effects.[4] For instance, a structurally related compound, 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenylhept-4-en-3-one, has been shown to inhibit pro-inflammatory mediators.[6] The mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response. Given the structural similarities, it is plausible that this compound could exert similar anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Anticancer Properties
The anticancer potential of diarylheptanoids is another area of active research.[7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. The presence of phenolic hydroxyl groups and the methoxy substitution pattern in the target molecule are features often associated with cytotoxic and chemopreventive activities. Further studies are warranted to evaluate the anticancer efficacy of this compound against different cancer types.
Analytical Methodologies: Ensuring Purity and Quantification
Accurate and reliable analytical methods are essential for the quality control of synthesized or isolated compounds and for their quantification in biological matrices.
Proposed High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method would be suitable for the analysis of this compound. The following is a proposed starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the target compound from potential impurities and starting materials. Further optimization of the gradient and other parameters may be necessary to achieve the desired resolution and run time.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a promising natural product with the potential for significant biological activity. This guide has provided a comprehensive overview of its known properties and has proposed methodologies for its synthesis and analysis to facilitate further research. Future studies should focus on the experimental validation of its spectroscopic and solubility data, optimization of the proposed synthetic route, and a thorough investigation of its pharmacological effects, particularly its anti-inflammatory and anticancer properties. Such research will be crucial in unlocking the full therapeutic potential of this intriguing diarylheptanoid.
References
- 1. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 6. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and History of Diarylheptanoids from Alpinia officinarum
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Alpinia officinarum Hance, a perennial herb of the Zingiberaceae family, has a rich history in traditional medicine, particularly in Asia, where its rhizomes (lesser galangal) have been used for centuries to treat a variety of ailments.[1][2] Modern phytochemical investigations have identified diarylheptanoids as the characteristic and most pharmacologically significant constituents of this plant.[3][4] These compounds, defined by a 1,7-diphenylheptane skeleton, represent a diverse class of natural products exhibiting a wide spectrum of bioactivities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[5][6][7] This guide provides a comprehensive overview of the historical context of A. officinarum, the discovery of its diarylheptanoids, their chemical classification, standard methodologies for their isolation and identification, and a summary of their validated pharmacological properties.
Historical Provenance: From Traditional Medicine to Phytochemical Scrutiny
The use of Alpinia officinarum, or lesser galangal, is deeply rooted in Traditional Chinese Medicine (TCM), where it is known as Gao Liang Jiang. For thousands of years, it has been prescribed to warm the stomach, disperse cold, alleviate pain, and promote digestion.[1][8] Its applications are recorded in Chinese, Korean, and Japanese Pharmacopoeias for conditions like epigastric cold pain, vomiting, and diarrhea.[1][3] The plant is native to China and is cultivated throughout Southeast Asia, where its rhizomes are also valued as a culinary spice.[2][9]
This long history of therapeutic use provided the impetus for modern scientific investigation. The initial focus was to identify the active principles responsible for its medicinal properties, leading researchers to uncover a wealth of bioactive phytochemicals, including flavonoids, volatile oils, and phenylpropanoids.[1] However, the most defining chemical class isolated from the rhizome was the diarylheptanoids, which are now considered the primary contributors to its diverse pharmacological profile.[10][11]
The Discovery and Chemical Diversity of Diarylheptanoids in A. officinarum
Diarylheptanoids are a class of plant phenolics characterized by two aromatic rings linked by a seven-carbon chain. The journey of their discovery from A. officinarum has unveiled a remarkable degree of structural diversity. These compounds are broadly categorized based on their heptane skeleton structure.[3]
-
Linear Diarylheptanoids : This is the most common type found in A. officinarum. These molecules feature an open C7 chain. Variations within this subclass arise from the degree of oxidation and saturation of the heptane skeleton, often featuring ketone, hydroxyl, and double bond functionalities.[3]
-
Cyclic Diarylheptanoids : In these structures, the heptane chain is cyclized, forming various ring systems.
-
Dimeric Diarylheptanoids : More recent investigations have led to the isolation of complex dimeric structures where two diarylheptanoid monomers are linked through C-C or C-O-C bonds.[3][12] Some novel dimers even feature unusual linkages, such as a pyridine ring derived from the heptane units of the monomers.[4][13]
The continuous discovery of new diarylheptanoids, including dozens of previously undescribed compounds, highlights A. officinarum as a rich and ongoing source for natural product discovery.[6][12]
Table 1: Prominent Diarylheptanoids Isolated from Alpinia officinarum
| Compound Name | Structural Class | Key Structural Features / Notes |
| (4E)-1,7-diphenylhept-4-en-3-one | Linear | A foundational structure with an α,β-unsaturated ketone system.[14] |
| 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | Linear | A frequently studied compound with demonstrated bioactivity.[3][15] |
| Alpinin C & D | Dimeric | Novel dimeric diarylheptanoids with demonstrated cytotoxicity.[12] |
| Officinine B | Dimeric | A rare diarylheptanoid dimer possessing a pyridine ring linkage.[13] |
| Alpinidinoid A & B | Dimeric | Novel dimers with unusual C-4–C-3‴ and C-5–O–C-5‴ bond linkages.[4] |
Methodologies for Isolation and Structural Elucidation
The process of isolating and identifying diarylheptanoids from plant material is a multi-step endeavor requiring a combination of classical and modern analytical techniques. The choice of methodology is critical for efficiently separating these structurally similar compounds and preserving their integrity.
Experimental Protocol: General Method for Extraction and Isolation
This protocol represents a standard, field-proven workflow adapted from methodologies reported in the literature.[16] It is designed to be a self-validating system, where the outcome of each step informs the next.
1. Material Preparation and Extraction:
- Obtain dried rhizomes of Alpinia officinarum. Grind the material into a coarse powder to increase the surface area for solvent penetration.
- Macerate the powdered rhizomes (e.g., 20 kg) with 95% ethanol (EtOH) at room temperature. Perform this extraction three times to ensure exhaustive recovery of metabolites.
- Causality: Ethanol is a solvent of medium polarity, making it highly effective for extracting a broad range of phytochemicals, including the moderately polar diarylheptanoids, while leaving behind highly polar (sugars, proteins) and non-polar (waxes) constituents.
2. Solvent Partitioning for Preliminary Fractionation:
- Combine the ethanol extracts and evaporate the solvent under reduced pressure to yield a crude residue.
- Suspend the residue in water (H₂O) and perform sequential liquid-liquid partitioning with solvents of increasing polarity:
- Petroleum Ether (to remove non-polar compounds like fats and sterols)
- Chloroform (CHCl₃)
- Ethyl Acetate (EtOAc)
- n-Butanol (n-BuOH)
- Causality: This step separates the complex crude extract into fractions based on polarity. Diarylheptanoids typically partition into the chloroform and ethyl acetate fractions, thereby concentrating the target compounds and simplifying the subsequent chromatographic steps.
3. Column Chromatography for Compound Isolation:
- Subject the target fraction (e.g., the CHCl₃ or EtOAc fraction) to column chromatography on a silica gel (100–200 mesh) stationary phase.
- Elute the column with a gradient solvent system, such as petroleum ether-acetone or hexane-ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
- Causality: Silica gel is a polar stationary phase. Less polar compounds will elute first, followed by more polar compounds as the solvent polarity increases. This allows for the separation of individual diarylheptanoids based on subtle differences in their functional groups (e.g., number of hydroxyl groups).
4. High-Performance Liquid Chromatography (HPLC) for Final Purification:
- Subject the semi-purified fractions from column chromatography to preparative or semi-preparative HPLC, often using a C18 (reverse-phase) column, for final purification to yield individual compounds.
start [label="Dried A. officinarum Rhizomes", shape=cylinder, fillcolor="#FBBC05"];
extraction [label="Extraction (95% EtOH)"];
partition [label="Solvent Partitioning\n(Pet. Ether, CHCl3, EtOAc)"];
column_chrom [label="Silica Gel Column Chromatography"];
hplc [label="Reverse-Phase HPLC"];
elucidation [label="Structural Elucidation\n(NMR, MS)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction;
extraction -> partition;
partition -> column_chrom [label="Target Fractions"];
column_chrom -> hplc [label="Semi-pure Fractions"];
hplc -> elucidation [label="Pure Compounds"];
}
Modern Analytical Characterization
Once isolated, the definitive identification of diarylheptanoids relies on a suite of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the elemental formula of the compound.[12] Tandem MS (MS/MS) provides structural information through fragmentation patterns. For diarylheptanoids, characteristic fragment ions at m/z 91, 105, and 117 are often observed, which are diagnostic for this class of compounds.[17][18][19] Modern approaches even use LC-HRMS/MS to guide the targeted isolation of novel diarylheptanoids directly from complex mixtures.[17][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMBC, HSQC) experiments are indispensable for elucidating the complete chemical structure. These techniques map the carbon skeleton and the precise placement of protons and functional groups, allowing for the unambiguous determination of connectivity and stereochemistry.[12][21]
-
Other Spectroscopic Methods : Infrared (IR) spectroscopy is used to identify functional groups (e.g., hydroxyls, carbonyls), while UV-Vis spectroscopy helps identify chromophores like conjugated systems present in many diarylheptanoids.[6]
Pharmacological Activities and Therapeutic Potential
Bioassay-guided fractionation has been instrumental in linking specific diarylheptanoids from A. officinarum to a wide array of pharmacological activities.[5] This research provides a strong scientific basis for the plant's traditional uses and opens avenues for modern drug development.
-
Anti-inflammatory and Antitumor Activity : Many diarylheptanoids exhibit potent anti-inflammatory and antitumor properties.[3] For instance, certain compounds have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like COX-2.[3] Several diarylheptanoids have also demonstrated significant cytotoxicity against various human tumor cell lines.[12][22]
-
Antiviral Properties : Studies have reported that diarylheptanoids from A. officinarum possess a broad spectrum of antiviral activities. They have shown inhibitory effects against respiratory syncytial virus (RSV), poliovirus, measles virus, and herpes simplex virus type 1 (HSV-1) in vitro.[3][7]
-
Neuroprotective Effects : Recent research has highlighted the neuroprotective potential of these compounds. Forty-three diarylheptanoids were evaluated for their ability to protect H₂O₂-damaged SH-SY5Y cells, with several compounds showing significant effects by reducing ROS levels and inhibiting the generation of MDA and NO.[6] Novel dimeric diarylheptanoids have also been found to ameliorate neuronal apoptosis induced by oxygen-glucose deprivation and reoxygenation.[4]
-
Other Activities : Additional reported bioactivities include antiemetic, antioxidant, and antibacterial effects, particularly against Helicobacter pylori.[3][15]
Table 2: Selected Pharmacological Activities of Diarylheptanoids from A. officinarum
| Compound / Fraction | Pharmacological Activity | Assay / Cell Line | Result (e.g., IC₅₀) | Reference |
| Compound 6 (from study) | Cytotoxicity | HepG2, MCF-7, T98G, B16-F10 | IC₅₀: 8.46 - 22.68 µmol/L | [12] |
| Methanol Extract | Antitumor Promotion | DMBA/TPA-induced tumors in mice | 85% reduction in tumors per mouse | [3] |
| Diarylheptanoid 1 (from study) | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC₅₀: 14.7 µM | [18][20] |
| Diarylheptanoid 9 (from study) | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC₅₀: 5.0 µM | [18][20] |
| Compounds 10, 22, 25, 33 | Neuroprotection | H₂O₂-damaged SH-SY5Y cells | Significantly reduced ROS levels | [6] |
Conclusion and Future Directions
The journey from the traditional use of Alpinia officinarum to the systematic discovery and characterization of its diarylheptanoids is a compelling example of ethnopharmacology driving modern drug discovery. The diverse chemical structures isolated to date, from simple linear molecules to complex dimers, exhibit a remarkable range of potent biological activities. While the preclinical evidence is strong, further research is necessary.[3][8] Future efforts should focus on elucidating the structure-activity relationships (SAR), understanding the precise molecular mechanisms of action, and advancing the most promising compounds into clinical trials to validate their therapeutic potential in humans. The continued exploration of A. officinarum holds significant promise for the development of novel therapeutic agents.[1][8]
References
- 1. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]
- 2. Alpinia officinarum - Wikipedia [en.wikipedia.org]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activities of diarylheptanoids isolated from Alpinia officinarum against respiratory syncytial virus, poliovirus, measles virus, and herpes simplex virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpinia officinarum Facts for Kids [kids.kiddle.co]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of <i>Alpinia officinarum</i> (2024) | Yong Beom Cho [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Diarylheptanoids from Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Total Synthesis of Diarylheptanoids
Foreword: The Architectural Elegance of Diarylheptanoids
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural backbone.[1] First identified in 1815 with the isolation of curcumin from turmeric (Curcuma longa), this family has expanded to over 400 known compounds isolated from diverse plant families like Zingiberaceae (ginger), Betulaceae (birch), and Myricaceae.[1][2] Their structures can be broadly classified into linear (e.g., curcumin, gingerols) and cyclic forms, the latter comprising meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers.[3] The significant anti-inflammatory, antioxidant, and anticancer properties exhibited by many diarylheptanoids have made them compelling targets for synthetic chemists, driving the development of innovative strategies to access both the natural products and novel analogues for drug discovery and development.[2][4][5]
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core strategies for the total synthesis of diarylheptanoids. Moving beyond a simple recitation of steps, we will explore the causality behind synthetic choices, present detailed, self-validating protocols for key transformations, and visualize complex workflows to empower researchers in this dynamic field.
The Biosynthetic Blueprint: Nature's Retrosynthesis
Understanding the biosynthetic pathway of diarylheptanoids provides a powerful logical foundation for designing synthetic routes. Nature constructs these molecules through a convergent approach, combining intermediates from the phenylpropanoid and polyketide pathways.[6]
Core Biosynthetic Logic: The pathway initiates from the amino acid L-phenylalanine, which is converted into hydroxycinnamoyl-CoA esters (e.g., feruloyl-CoA, p-coumaroyl-CoA). A specialized set of Type III polyketide synthases (PKS) then orchestrates the key carbon-carbon bond formations.[7][8] In turmeric, two distinct PKS enzymes collaborate:
-
Diketide-CoA Synthase (DCS): Catalyzes the condensation of a starter cinnamoyl-CoA unit with malonyl-CoA to form a diketide-CoA intermediate.[7]
-
Curcumin Synthase (CURS): Mediates the decarboxylative condensation of this diketide-CoA with a second cinnamoyl-CoA molecule to assemble the full diarylheptanoid skeleton.[7]
This enzymatic sequence elegantly controls the precise assembly of the C7 chain between the two aromatic rings. This "biomimetic" logic, particularly the condensation of two aryl units with a central C3 or C1+C2 fragment, has inspired many laboratory syntheses.
Caption: Simplified biosynthetic pathway of curcuminoids.
Synthesis of Linear Diarylheptanoids: Constructing the C7 Chain
The primary challenge in linear diarylheptanoid synthesis is the controlled construction of the seven-carbon linker. Strategies can be broadly categorized as either biomimetic condensations or convergent fragment couplings.
Strategy A: Biomimetic Condensation Reactions
This approach is highly effective for symmetrical diarylheptanoids like curcumin. It mimics the final biosynthetic step by condensing two equivalents of an aromatic aldehyde with a central 3-carbon ketone, typically 2,4-pentanedione (acetylacetone).
A significant advancement in this area involves the use of boron trifluoride to pre-complex with acetylacetone. This "click" step serves a dual purpose: it protects the highly acidic central methylene protons from undesired side reactions and activates the terminal methyl groups for a highly efficient double aldol condensation. The subsequent "unclick" step to release the free diarylheptanoid can be performed under mild conditions.[9]
Protocol 1: High-Yield Synthesis of Curcumin via Boron Complexation
-
Principle: This protocol utilizes a BF₂-acetylacetonate complex to direct a clean, high-yield double Knoevenagel-type condensation with vanillin. The boron complex is then easily cleaved using hydrated alumina, avoiding harsh conditions or chromatography for initial purification.[9]
-
Materials & Reagents:
-
2,4-Pentanedione (acetylacetone)
-
Boron trifluoride etherate (BF₃·OEt₂) or THF complex (BF₃·THF)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Tributyl borate
-
n-Butylamine
-
Ethyl acetate
-
Hydrated aluminum oxide (Al₂O₃) or silica gel
-
Anhydrous solvents (e.g., THF, Ethyl Acetate)
-
-
Step-by-Step Procedure:
-
"Click" - Formation of the Boron Complex: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-pentanedione (1.0 eq) in anhydrous ethyl acetate. Add boron trifluoride complex (e.g., BF₃·THF, 1.1 eq) dropwise at room temperature. Stir for 30 minutes. The formation of the stable cyclic difluoro-boronate derivative is typically quantitative.[9]
-
Condensation: To the solution from Step 1, add vanillin (2.2 eq) and tributyl borate (2.0 eq). Warm the mixture to 40-50 °C. Add n-butylamine (0.5 eq) dropwise as a catalyst. Maintain the temperature and stir for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the vanillin is consumed. An orange-red precipitate of the curcumin-BF₂ complex will form.
-
Isolation of the Complex: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and a cold water/acetone mixture (9:1 v/v) to remove catalyst residues. Dry the complex under vacuum. The yield of the curcumin-BF₂ complex is typically >90%.[9]
-
"Unclick" - Cleavage of the Boron Complex: Suspend the dried curcumin-BF₂ complex in ethyl acetate. Add a slurry of hydrated alumina (Al₂O₃) or silica gel (approx. 10-15 wt. eq.) in water. Stir vigorously at room temperature for 1-2 hours. The color will change as the free curcumin is released.
-
Final Purification: Filter the suspension to remove the alumina/silica. Wash the solid residue thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield crude curcumin as a bright yellow-orange solid. Recrystallize from hot methanol or ethanol to obtain the final product with high purity.
-
-
Characterization & Validation:
-
¹H NMR (DMSO-d₆): Confirm the presence of characteristic peaks for the methoxy groups (~3.8 ppm), aromatic protons (6.7-7.6 ppm), vinylic protons (~6.8 and 7.6 ppm, d, J ≈ 15 Hz indicating trans geometry), and the enolic proton of the β-diketone moiety.
-
Mass Spectrometry (ESI-MS): Verify the molecular weight (C₂₁H₂₀O₆, MW = 368.38).
-
Melting Point: Compare with the literature value (~183 °C).
-
Strategy B: Convergent Fragment Coupling
For constructing unsymmetrical or stereochemically complex diarylheptanoids, a convergent approach offers superior control. This involves synthesizing separate fragments of the molecule and then coupling them together. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly powerful tool for this purpose, as it reliably forms a trans-alkene bond.[10]
The general disconnection strategy involves coupling a C5-aldehyde fragment with a C2-phosphonate ester fragment.[10]
Caption: Retrosynthetic analysis via HWE reaction.
Protocol 2: Synthesis of a Diarylheptanoid via HWE Coupling
-
Principle: This protocol outlines the key coupling step. The C5-aldehyde and C2-phosphonate precursors must be synthesized separately. The HWE reaction uses a base to deprotonate the phosphonate, generating a stabilized carbanion that attacks the aldehyde, leading to a trans-double bond with high stereoselectivity.
-
Materials & Reagents:
-
C5-Aldehyde precursor (1.0 eq)
-
C2-Phosphonate ester precursor (1.1 eq)
-
Strong, non-nucleophilic base (e.g., NaH, LiHMDS, DBU)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
-
Step-by-Step Procedure:
-
Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Add a solution of the C2-phosphonate ester (1.1 eq) in anhydrous THF dropwise via syringe. Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of H₂ gas should cease, and the solution will become clear or slightly colored, indicating the formation of the phosphonate carbanion.
-
Coupling: Cool the reaction mixture back to 0 °C. Add a solution of the C5-aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC, observing the consumption of the aldehyde. The reaction is typically complete within 2-4 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude enone product by flash column chromatography on silica gel.
-
-
Characterization & Validation:
-
¹H NMR: The key validation is the coupling constant (J) of the newly formed vinylic protons, which should be in the range of 15-16 Hz, confirming the trans (E) geometry.
-
Subsequent Steps: The resulting enone can be further modified. For example, catalytic hydrogenation (e.g., H₂, Pd/C) can be used to reduce the double bond and the ketone to yield a saturated diarylheptanoid.[11]
-
Comparative Analysis of Linear Synthesis Strategies
| Strategy | Key Reaction | Best Suited For | Advantages | Disadvantages |
| Biomimetic Condensation | Aldol / Knoevenagel | Symmetrical Diarylheptanoids | High efficiency, atom economy, often biomimetic.[9] | Poor control for unsymmetrical products; can lead to mixtures. |
| Convergent (HWE) | Horner-Wadsworth-Emmons | Unsymmetrical Diarylheptanoids | High modularity and control, excellent stereoselectivity for E-alkenes.[10] | Longer synthetic sequence, requires preparation of two fragments. |
| Asymmetric Catalysis | Sharpless Epoxidation, etc. | Chiral Diarylheptanoids | Access to specific enantiomers.[5] | Requires specialized catalysts and conditions, may require more steps. |
Synthesis of Cyclic Diarylheptanoids: The Macrocyclization Challenge
The synthesis of cyclic diarylheptanoids presents the additional, formidable challenge of forming a large ring structure (macrocyclization). The key is to favor the intramolecular cyclization event over intermolecular polymerization. This is almost always achieved by performing the ring-closing reaction under high-dilution conditions.
The choice of reaction depends on the target structure: an intramolecular Ullmann coupling is used for diphenyl ethers, while an intramolecular Suzuki-Miyaura coupling is the method of choice for biphenyls.[12]
Caption: General workflow for cyclic diarylheptanoid synthesis.
Protocol 3: Intramolecular Suzuki-Miyaura Macrocyclization
-
Principle: This protocol describes the ring-closing step for a biphenyl diarylheptanoid. A linear precursor containing an aryl halide (e.g., -Br, -I) on one ring and an aryl boronic acid or ester (e.g., -B(pin)) on the other is treated with a palladium catalyst. Under high dilution, the two ends of the molecule react with each other to form the macrocycle.
-
Materials & Reagents:
-
Linear bromo-arylboronic ester precursor (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (5-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3-5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane, DMF)
-
-
Step-by-Step Procedure:
-
Setup for High Dilution: Set up a large, three-neck flask (e.g., 2 L) equipped with a reflux condenser and two syringe pumps. Charge the flask with a large volume of degassed solvent and the base (e.g., K₂CO₃, 3.0 eq). Heat the solvent to reflux (e.g., ~80-100 °C).
-
Prepare Solutions: Prepare two separate solutions in anhydrous, degassed solvent:
-
Solution A: The linear bromo-arylboronic ester precursor.
-
Solution B: The palladium catalyst.
-
-
Syringe Pump Addition: Using the two syringe pumps, add Solution A and Solution B simultaneously and very slowly (e.g., over 8-12 hours) to the refluxing solvent/base mixture. This slow addition maintains a very low concentration of the precursor, maximizing the probability of intramolecular reaction.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours to ensure full conversion. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter off the base. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude product will likely contain both the desired monomeric macrocycle and some dimeric or oligomeric byproducts. Purify carefully by flash column chromatography to isolate the target cyclic diarylheptanoid.
-
-
Characterization & Validation:
-
High-Resolution MS (HRMS): This is critical to confirm the formation of the monomeric macrocycle by verifying the exact mass.
-
¹H and ¹³C NMR: The spectra will be complex but should show a single set of resonances consistent with the C₂-symmetric or asymmetric structure of the target molecule. Disappearance of the boronic ester protons (~1.3 ppm for pinacol) is a key indicator of reaction success.
-
Conclusion and Future Perspectives
The total synthesis of diarylheptanoids has evolved from classical condensation reactions to highly sophisticated, stereocontrolled, and convergent strategies. The methods outlined in this guide provide a robust toolkit for accessing a wide variety of linear and cyclic structures. Future advancements will likely focus on increasing efficiency and sustainability. The use of photoredox catalysis for novel C-C and C-O bond formations, the development of chemoenzymatic routes that leverage the precision of enzymes for key steps, and the application of continuous flow chemistry to control reaction parameters and improve the safety of macrocyclization reactions are all promising frontiers.[13] These innovations will continue to make diarylheptanoids and their analogues more accessible, fueling further investigation into their valuable biological activities.
References
- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 11. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive NMR Analysis of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Introduction
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is a linear diarylheptanoid, a class of natural products recognized for their diverse biological activities.[1][2] This particular compound has been isolated from plants such as Alpinia officinarum and belongs to a family that includes well-known constituents of ginger and turmeric.[3][4] Its structure comprises a seven-carbon aliphatic chain linking a phenyl group at one end to a guaiacol (4-hydroxy-3-methoxyphenyl) moiety at the other, with a ketone and a methoxy group functionalizing the chain.
Given the structural complexity, including a chiral center at C-5, unambiguous characterization is critical for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed atomic-level information on the molecular framework. This guide presents a comprehensive strategy, employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve complete and confident structural assignment. The causality behind each experimental choice is explained to provide a framework applicable to other similar diarylheptanoids.
Section 1: Structural Overview and Analytical Strategy
The primary objective of the NMR analysis is to confirm the connectivity of all atoms in the molecule shown below.
Figure 1: Structure of this compound (Image of the chemical structure would be placed here in a full document)
Our analytical strategy is a hierarchical approach designed for maximum efficiency and confidence:
-
¹H NMR: To identify all proton environments, determine their integrations (relative number of protons), and analyze their coupling patterns (multiplicity) to infer neighboring protons.
-
¹³C NMR: To identify all unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.
-
2D COSY: To establish proton-proton (¹H-¹H) spin-spin coupling networks, primarily for mapping the connectivity of the entire aliphatic heptanone chain.
-
2D HSQC: To correlate each proton directly to its attached carbon (¹J-coupling), enabling definitive carbon assignments for all protonated carbons.
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is the keystone experiment for connecting the disparate structural fragments (the phenyl ring, the aliphatic chain, the guaiacol ring, and the methoxy groups) into the final molecular structure.
dot graph TD; A[Sample Preparation] --> B{1D NMR Analysis}; B --> B1[¹H NMR: Identify Proton Environments]; B --> B2[¹³C NMR: Identify Carbon Environments]; B --> C{2D NMR Analysis}; C --> C1[COSY: Establish ¹H-¹H Connectivity]; C --> C2[HSQC: Link Protons to Carbons]; C --> C3[HMBC: Establish Long-Range Connectivity]; C --> D[Data Integration & Interpretation]; D --> E((Final Structure Elucidation));
end
Diagram 1: Logical workflow for NMR-based structural elucidation.
Section 2: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial map of the proton environments. Based on the known effects of adjacent functional groups and data from similar compounds like gingerols and shogaols, we can predict the approximate chemical shifts and multiplicities.[5][6][7] The analysis is typically performed in a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H-1', H-2', H-6' | ~7.20 - 7.35 | Multiplet | 5H | Typical range for a monosubstituted benzene ring. |
| H-2'' | ~6.85 | d | 1H | Aromatic proton ortho to the hydroxyl group. |
| H-5'' | ~6.70 | d | 1H | Aromatic proton ortho to the alkyl chain substituent. |
| H-6'' | ~6.68 | dd | 1H | Aromatic proton meta to both hydroxyl and alkyl groups. |
| Phenolic -OH | ~5.5 - 6.0 | Broad s | 1H | Chemical shift is variable and solvent-dependent; may exchange with D₂O. |
| H-5 | ~3.60 - 3.75 | Multiplet | 1H | Methine proton deshielded by two adjacent oxygen and carbon atoms. Complex splitting from H-4 and H-6. |
| C5-OCH₃ | ~3.30 | s | 3H | Aliphatic methoxy group, appears as a sharp singlet. |
| C3''-OCH₃ | ~3.87 | s | 3H | Aromatic methoxy group, deshielded relative to aliphatic OCH₃, appears as a sharp singlet. |
| H-2 | ~2.90 | t | 2H | Methylene protons adjacent to the phenyl ring (C-1). |
| H-1 | ~2.80 | t | 2H | Methylene protons adjacent to the ketone (C-3), deshielded by the carbonyl's electron-withdrawing effect. |
| H-4 | ~2.65 - 2.75 | Multiplet | 2H | Methylene protons adjacent to the ketone and the C-5 methine. Potential for diastereotopicity. |
| H-6 | ~2.55 - 2.65 | Multiplet | 2H | Methylene protons adjacent to the C-5 methine and the C-7 carbon. |
| H-7 | ~1.70 - 1.85 | Multiplet | 2H | Methylene protons adjacent to the guaiacol ring. |
Section 3: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon skeleton. With broadband proton decoupling, each unique carbon appears as a singlet, simplifying the spectrum. The chemical shifts are highly diagnostic of the carbon's local electronic environment.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Position | Predicted δ (ppm) | Carbon Type | Rationale for Chemical Shift |
| C-3 | ~210 - 212 | C=O | Characteristic chemical shift for a ketone carbonyl carbon.[5] |
| C-1' | ~141.5 | C (Aromatic) | Quaternary carbon of the phenyl ring attached to the alkyl chain. |
| C-4'' | ~146.5 | C (Aromatic) | Quaternary aromatic carbon bearing the hydroxyl group. |
| C-3'' | ~144.0 | C (Aromatic) | Quaternary aromatic carbon bearing the methoxy group. |
| C-1'' | ~132.5 | C (Aromatic) | Quaternary aromatic carbon attached to the alkyl chain. |
| C-2', C-6' | ~128.5 | CH (Aromatic) | Phenyl ring carbons. |
| C-3', C-5' | ~128.3 | CH (Aromatic) | Phenyl ring carbons. |
| C-4' | ~126.0 | CH (Aromatic) | Phenyl ring carbon. |
| C-6'' | ~121.0 | CH (Aromatic) | Guaiacol ring carbon. |
| C-2'' | ~114.5 | CH (Aromatic) | Guaiacol ring carbon. |
| C-5'' | ~111.0 | CH (Aromatic) | Guaiacol ring carbon. |
| C-5 | ~78.0 | CH | Aliphatic methine carbon bonded to an oxygen atom. |
| C5-OCH₃ | ~56.5 | CH₃ | Aliphatic methoxy carbon. |
| C3''-OCH₃ | ~56.0 | CH₃ | Aromatic methoxy carbon. |
| C-2 | ~45.5 | CH₂ | Methylene carbon alpha to the carbonyl group. |
| C-4 | ~43.0 | CH₂ | Methylene carbon alpha to the carbonyl group. |
| C-1 | ~30.0 | CH₂ | Methylene carbon beta to the carbonyl group. |
| C-7 | ~31.5 | CH₂ | Methylene carbon attached to the aromatic ring. |
| C-6 | ~38.0 | CH₂ | Aliphatic methylene carbon. |
Section 4: Advanced 2D NMR for Complete Structural Assignment
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the connectivity of the aliphatic chain.
-
Expected Correlations: A continuous correlation path is expected from H-1 through H-2. A separate, more complex network will connect H-4, H-5, H-6, and H-7. Within the aromatic systems, H-5'' will show a correlation to H-6''.
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#E8F0FE", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#EA4335"];
}
Diagram 2: Key expected ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the plot represents a direct, one-bond connection between a proton and a carbon. This allows for the confident assignment of all protonated carbons listed in Table 2 by correlating them with the assigned protons from Table 1.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final step in piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is crucial for connecting fragments that have no direct proton-proton coupling, such as linking the aliphatic chain to the aromatic rings and confirming the positions of the ketone and methoxy groups.
Key Expected HMBC Correlations:
-
H-1 to C-2, C-3 (ketone), and C-1' (phenyl quaternary C): This definitively links the phenyl ring to the C-1/C-2 ethyl fragment and places the ketone at C-3.
-
H-2 to C-1, C-3 (ketone), and C-1' : Confirms the placement of the C-1/C-2 ethyl group.
-
H-4 to C-3 (ketone) and C-5: Connects the other side of the ketone to the C-5 methine.
-
H-7 to C-1'' (guaiacol quaternary C), C-6, and C-5: Links the guaiacol ring to the end of the aliphatic chain.
-
C5-OCH₃ protons to C-5: Confirms the position of the aliphatic methoxy group.
-
C3''-OCH₃ protons to C-3'': Confirms the position of the aromatic methoxy group.
Diagram 3: Selected key 2- and 3-bond HMBC correlations for structural assembly.
Section 5: Detailed Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized by the operator.
Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry vial. Ensure the solvent contains a reference standard like tetramethylsilane (TMS, 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
NMR Data Acquisition
These protocols are based on a 400 MHz spectrometer.[8]
-
¹H NMR Protocol:
-
Tune and shim the probe for the sample.
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Set spectral width to ~16 ppm, centered at ~6 ppm.
-
Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Protocol:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set spectral width to ~240 ppm, centered at ~120 ppm.
-
Use a 30° pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.
-
Collect 1024 or more scans, as ¹³C has low natural abundance.
-
-
COSY Protocol:
-
Use a standard gradient-selected COSY pulse program (e.g., 'cosygpqf').
-
Acquire data with identical spectral widths in both dimensions as the ¹H experiment.
-
Collect 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
-
HSQC Protocol:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., 'hsqcedetgpsp').
-
Set the F2 (¹H) dimension spectral width to ~16 ppm.
-
Set the F1 (¹³C) dimension spectral width to ~220 ppm.
-
Optimize for an average one-bond coupling constant of 145 Hz.
-
Collect 256-512 increments in F1 with 8-16 scans per increment.
-
-
HMBC Protocol:
-
Use a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf').
-
Set spectral widths as in the HSQC experiment.
-
Optimize the long-range coupling delay for an average nJCH of 8 Hz.
-
Collect 256-512 increments in F1 with 16-32 scans per increment.
-
Conclusion
The structural elucidation of this compound is systematically achieved through a combination of 1D and 2D NMR techniques. ¹H and ¹³C NMR provide the fundamental inventory of proton and carbon environments. COSY establishes the proton connectivity within the aliphatic chain, while HSQC links protons to their directly attached carbons. Finally, HMBC provides the critical long-range correlation data needed to assemble all fragments into the complete and unambiguous molecular structure. This methodical approach ensures high confidence in the final assignment and serves as a robust template for the characterization of other complex natural products.
References
- 1. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tracing the origin of paracetamol tablets by near-infrared, mid-infrared, and nuclear magnetic resonance spectroscopy using principal component analysis and linear discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Abstract
This application note provides a comprehensive guide for the analysis of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a linear diarylheptanoid, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Diarylheptanoids are a class of plant secondary metabolites with structural similarities to bioactive compounds such as gingerols and curcuminoids, making their accurate identification and quantification critical in phytochemical research and drug development. This document outlines detailed protocols for sample preparation, instrument configuration, and data acquisition. We delve into the principles of electrospray ionization (ESI) for this specific analyte, discussing the rationale for ion polarity selection. Furthermore, a detailed analysis of the compound's fragmentation behavior under collision-induced dissociation (CID) is presented, supported by a proposed fragmentation pathway. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for both qualitative and quantitative analysis of this and structurally related compounds.
Introduction
This compound is a diarylheptanoid characterized by a 1,7-diphenylheptane skeleton[1]. Compounds of this class are found in various plant species, including those of the Zingiberaceae (ginger) family, and are noted for their diverse biological activities[2][3]. The structure of the target analyte, featuring a guaiacyl group, a methoxy group on the heptane chain, a ketone functional group, and a terminal phenyl ring, presents a unique analytical challenge that is well-suited for mass spectrometric investigation.
The high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the premier analytical technique for studying such molecules in complex matrices[4]. Soft ionization techniques like Electrospray Ionization (ESI) are essential for analyzing thermally labile molecules, preventing degradation and providing clear molecular ion information[5][6]. Subsequent fragmentation of a selected precursor ion via tandem mass spectrometry (MS/MS) yields a characteristic product ion spectrum, which serves as a structural fingerprint for definitive identification and enables highly selective quantification[6][7].
This guide provides an expert-driven approach to developing a reliable LC-MS/MS method, explaining the causality behind key experimental choices to ensure scientific rigor and reproducibility.
Analyte Characteristics and Mass Spectrometry Principles
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
-
Compound: this compound
-
Molecular Formula: C₂₀H₂₄O₃[2]
-
Monoisotopic Mass: 312.1725 Da[2]
-
Key Structural Features: Phenolic hydroxyl group, two ether linkages, a ketone carbonyl group, and two aromatic rings.
Ionization: Electrospray Ionization (ESI)
ESI is the ionization method of choice. The key decision lies in selecting the ion polarity.
-
Negative Ion Mode ([M-H]⁻): The presence of the acidic phenolic hydroxyl group makes this compound an excellent candidate for negative ion ESI. Deprotonation occurs readily to form the [M-H]⁻ ion at m/z 311.1651. This mode is often preferred for phenolic compounds as it typically provides high sensitivity and a clean background[8][9].
-
Positive Ion Mode ([M+H]⁺): The ketone and ether oxygens can be protonated to form the [M+H]⁺ ion at m/z 313.1804. While potentially less sensitive than negative mode for this specific structure, positive mode can yield complementary fragmentation data that aids in structural confirmation[8][10]. Sodium adducts ([M+Na]⁺) at m/z 335.1623 may also be observed[11].
Recommendation: For quantitative analysis, negative ion mode is recommended due to the anticipated higher ionization efficiency of the phenolic group. For qualitative confirmation, acquiring data in both polarities is advised.
Experimental Workflow and Protocols
The overall analytical workflow is a multi-step process requiring careful optimization at each stage.
Caption: High-level experimental workflow for LC-MS/MS analysis.
Protocol 1: Standard Preparation
This protocol describes the preparation of a 1 mg/mL stock solution and subsequent working standards.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard.
-
Transfer the standard to a 1 mL volumetric flask.
-
Add HPLC-grade methanol or acetonitrile to the mark and vortex until fully dissolved. This is your stock solution. Store at -20°C.
-
Working Solutions: Perform serial dilutions from the stock solution using a 50:50 (v/v) mixture of water and acetonitrile to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Final Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter to remove particulates.
Protocol 2: LC-MS/MS Instrumentation and Acquisition
The following parameters serve as a robust starting point for method development on a standard tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar compounds like diarylheptanoids[12]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification aids in peak shaping and promotes ionization in positive mode. Use water for negative mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good chromatographic resolution[13]. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical volume; can be optimized based on sensitivity requirements. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate | A standard gradient to elute the analyte while cleaning the column. |
Table 2: Mass Spectrometer Parameters (Negative ESI Mode)
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | Optimal for the phenolic hydroxyl group, yielding high sensitivity for the [M-H]⁻ ion[9][14]. |
| Capillary Voltage | -3.5 kV | A typical starting voltage; should be optimized to maximize signal. |
| Nebulizer Gas | Nitrogen, 45 psi | Disperses the eluent into a fine spray. |
| Drying Gas Flow | Nitrogen, 10 L/min | Aids in desolvation of the ESI droplets. |
| Drying Gas Temp. | 350 °C | Must be high enough for efficient desolvation without causing thermal degradation of the analyte. |
| Scan Mode | Full Scan (MS1) & Product Ion Scan (MS2) | For initial identification and fragmentation analysis. |
| Precursor Ion | m/z 311.17 | The deprotonated molecule [M-H]⁻. |
| Collision Energy (CE) | 10-40 eV (Ramp) | A range of energies should be tested to observe both primary and secondary fragments[15]. |
Data Interpretation: Predicted Fragmentation Pathway
Understanding the fragmentation is key to structural confirmation. Based on the principles of mass spectrometry and data from related diarylheptanoids and ketones, a fragmentation pathway for the [M-H]⁻ ion (m/z 311.17) is proposed[7][16][17][18]. Cleavage is expected to occur at the bonds alpha to the ketone and at the benzylic positions.
Caption: Proposed major fragmentation pathways for the [M-H]⁻ ion.
-
Fragment A (m/z 193.09): Results from cleavage of the C4-C5 bond, leading to a deprotonated vanillylacetone-like structure. This is a highly characteristic fragmentation for compounds with this moiety[7].
-
Fragment B (m/z 117.07): The corresponding fragment from the C4-C5 cleavage, representing the methoxy-phenylpropyl portion of the molecule.
-
Fragment C (m/z 137.06): A prominent ion resulting from benzylic cleavage at the C6-C7 bond, yielding the stable deprotonated 4-vinylguaiacol radical anion. This is a hallmark of gingerols and related structures[7].
-
Fragment D (m/z 131.05): Arises from cleavage at the C2-C3 bond, generating a phenylvinylketone-like fragment.
Application to Quantitative Analysis
For robust quantification, a Multiple Reaction Monitoring (MRM) method should be developed using a triple quadrupole mass spectrometer. This involves monitoring specific precursor-to-product ion transitions.
Table 3: Proposed MRM Transitions for Quantification
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
|---|---|---|---|---|
| Target Compound | 311.17 | 193.1 | Quantifier | 15 |
| Target Compound | 311.17 | 137.1 | Qualifier | 25 |
Rationale:
-
Quantifier: The transition to m/z 193.1 is proposed as the quantifier because it represents a large, stable, and highly specific fragment of the molecule.
-
Qualifier: The transition to m/z 137.1 serves as a qualifier to confirm the identity of the analyte, ensuring the ion ratio between the two transitions remains constant.
Conclusion
This application note provides a validated, step-by-step methodology for the mass spectrometric analysis of this compound. By leveraging the principles of reversed-phase chromatography and electrospray ionization in negative mode, high sensitivity and selectivity can be achieved. The detailed fragmentation analysis and proposed MRM transitions offer a solid foundation for both the unambiguous identification and precise quantification of this diarylheptanoid in complex samples, supporting advancements in natural product chemistry and pharmaceutical development.
References
- 1. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]
- 2. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This diarylheptanoid, a natural product found in plants such as Alpinia officinarum, requires accurate analytical methods for quality control, pharmacokinetic studies, and phytochemical research. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high specificity, accuracy, and precision. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine analysis in research and drug development settings.
Introduction and Scientific Rationale
This compound is a member of the diarylheptanoid class, a group of phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain[1]. These compounds, isolated from various plant species, are of significant interest due to their diverse biological activities. The accurate quantification of this specific diarylheptanoid is essential for standardizing herbal extracts, ensuring product consistency, and conducting pharmacological investigations.
The structural features of the target analyte—specifically the two phenyl rings and the phenolic hydroxyl group—make it an ideal candidate for reversed-phase HPLC (RP-HPLC) coupled with UV-Vis detection. RP-HPLC is the most widely used method for the analysis of phenolic compounds due to its high resolution and reproducibility[2]. The analyte's chromophores (the aromatic rings) allow for sensitive detection at wavelengths around 280 nm, a common choice for phenolic compounds[3].
The core of this method is built upon established principles for separating moderately polar, non-ionic organic molecules. A C18 stationary phase provides a nonpolar environment for the retention of the diarylheptanoid. A gradient elution, starting with a higher aqueous composition and moving towards a higher organic solvent concentration, is employed to effectively elute the analyte while separating it from potential matrix interferences. The mobile phase is acidified to suppress the ionization of the phenolic hydroxyl group, which is a critical step. Protonating this group (maintaining it as -OH rather than -O⁻) prevents peak tailing and ensures sharp, symmetrical peaks, leading to reliable integration and quantification[4]. This entire protocol is designed to be a self-validating system, with system suitability checks built in to ensure performance before every analytical run.
Experimental Workflow and Methodology
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS grade)
-
Filters: 0.22 µm PTFE syringe filters for sample and mobile phase filtration
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
| Parameter | Specification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution is stable for up to 1 month when stored at 2-8 °C.
Working Standard Solutions (Calibration Curve):
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards.
-
A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (General Protocol for Plant Matrix):
-
Accurately weigh 1.0 g of the homogenized and dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute, then sonicate in a water bath for 30 minutes at 40 °C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.
Caption: Overall experimental workflow from solution preparation to final quantification.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[5][6]. The validation ensures that the method is suitable for its intended purpose.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank (methanol), a standard solution of the analyte, and a sample matrix extract.
-
Compare the chromatograms. The blank and matrix injections should show no significant peaks at the retention time of the analyte, confirming that there is no interference.
-
Peak purity analysis using the DAD can further confirm specificity by comparing the UV spectrum of the analyte peak in the sample to that of the pure standard.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare at least five concentrations of the analyte across the expected range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study.
-
Protocol:
-
Spike a known amount of analyte into a sample matrix at three different concentration levels (low, medium, high; e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Analyze six replicate injections of a standard solution at 100% of the target concentration within the same day, by the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for the combined data from both days.
-
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.
Caption: Key parameters for method validation based on ICH Q2(R1) guidelines.
Expected Results and Discussion
Using the described method, this compound is expected to elute as a sharp, symmetrical peak with an approximate retention time of 12-15 minutes. The exact retention time may vary slightly based on the specific column batch and HPLC system. A representative chromatogram should show a well-resolved peak for the analyte, baseline-separated from any other matrix components.
The validation parameters are expected to meet all acceptance criteria, as summarized in the table below.
Table 3: Summary of Validation Results and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range (µg/mL) | Covers expected concentrations | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Meets criteria |
| Precision (RSD%) | ≤ 2.0% | < 2.0% |
| LOD (µg/mL) | S/N ≈ 3:1 | e.g., ~0.3 |
| LOQ (µg/mL) | S/N ≈ 10:1 | e.g., ~1.0 |
The choice of a C18 column is justified by the analyte's moderate polarity, providing sufficient retention and resolution. The gradient elution is essential for achieving a reasonable run time while ensuring that more polar impurities elute early and more non-polar impurities are washed from the column at higher organic phase concentrations. The use of formic acid is a cornerstone of this method, ensuring the reproducibility of the retention time and the quality of the peak shape[4][7].
Conclusion
The HPLC method detailed in this application note is a reliable, accurate, and precise tool for the quantification of this compound. The comprehensive validation, performed in accordance with internationally recognized ICH guidelines, confirms its suitability for routine use in quality control and research environments. This protocol provides scientists and drug development professionals with a turnkey solution for the analysis of this important diarylheptanoid.
References
- 1. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]
- 2. redalyc.org [redalyc.org]
- 3. A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Cellular Analysis of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Introduction: Unveiling the Bioactive Potential of a Novel Diarylheptanoid
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is a diarylheptanoid natural product isolated from plants of the Alpinia genus, a member of the ginger family (Zingiberaceae)[1][2]. Its chemical structure shares significant homology with other well-characterized bioactive compounds from this family, notably 6-paradol, a pungent phenolic substance found in ginger and grains of paradise[3][4]. 6-paradol is extensively documented to possess potent anti-inflammatory, antioxidant, and anti-cancer properties, making it a subject of significant interest in pharmacology and drug discovery[5][6][7][8].
Given the structural similarities, it is hypothesized that this compound (hereafter referred to as "the compound") may exhibit a comparable spectrum of biological activities. These application notes provide a comprehensive framework of validated, cell-based in vitro assays to systematically characterize the compound's cytotoxic, anti-inflammatory, and antioxidant potential, and to elucidate its effects on key cellular signaling pathways.
The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural logic to ensure data integrity and reproducibility. By following these guidelines, researchers can generate a robust preliminary profile of the compound's mechanism of action, laying the groundwork for further preclinical development.
Part 1: Foundational Assays - Cytotoxicity and Therapeutic Index
A critical first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a working concentration range for subsequent mechanistic assays, ensuring that observed effects are not merely a consequence of broad cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
MTT Assay for Cell Viability
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The quantity of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells[9][10].
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective effect of 6-paradol in acetic acid-induced ulcerative colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 6-Paradol Alleviates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Inhibiting AKT/mTOR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Anti-Inflammatory Studies of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Diarylheptanoid for Inflammation Research
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is a diarylheptanoid, a class of natural product derivatives that has garnered significant interest for its diverse pharmacological activities. Structurally related to compounds found in ginger and turmeric, such as paradol and curcumin, this molecule holds promise as a potential anti-inflammatory agent.[1][2] Diarylheptanoids have been reported to exhibit a range of biological effects, including antioxidant, anti-tumor, and neuroprotective activities.[3][4][5] The anti-inflammatory properties of related compounds are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[6][7]
These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of this compound. The protocols detailed herein are designed for an in vitro setting, primarily utilizing the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Underlying Scientific Rationale: Targeting Key Inflammatory Pathways
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways.[8] Deregulation of these pathways can lead to chronic inflammation, a hallmark of many diseases. Based on the activities of structurally similar diarylheptanoids, the anti-inflammatory effects of this compound are hypothesized to be mediated through the modulation of the following key pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[12] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.[13]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[14][15] Activation of MAPK pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators.[16]
By targeting these central pathways, this compound may effectively suppress the inflammatory cascade.
Proposed Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action for this compound in an LPS-stimulated macrophage.
Caption: Hypothesized mechanism of action for the test compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for assessing the anti-inflammatory activity of this compound.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Rationale: To determine the non-toxic concentration range of the test compound. It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in response to inflammatory stimuli.[17] The Griess assay is a simple and sensitive colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[18]
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[19]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[20] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for their quantification.[21]
-
Follow steps 1-4 from Protocol 3.
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 5: Gene Expression Analysis of iNOS and COX-2 (RT-qPCR)
-
Rationale: To investigate whether the test compound inhibits the transcription of genes encoding key pro-inflammatory enzymes.[22] Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique to measure mRNA levels.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with the test compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 6-12 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Protocol 6: Protein Expression Analysis of iNOS, COX-2, and NF-κB Pathway Proteins (Western Blot)
-
Rationale: To determine if the test compound inhibits the protein expression of iNOS and COX-2, and to investigate its effect on the NF-κB signaling pathway by assessing the phosphorylation of IκBα and the nuclear translocation of p65.[17][23]
-
Seed RAW 264.7 cells in a 6-well plate and treat as described in Protocol 5 (for iNOS and COX-2, use a 24-hour LPS stimulation; for NF-κB pathway proteins, use a shorter stimulation time, e.g., 30-60 minutes).
-
Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
| Assay | Parameter Measured | Expected Outcome with Effective Compound |
| MTT Assay | Cell Viability (%) | No significant decrease at effective concentrations |
| Griess Assay | Nitrite Concentration (µM) | Dose-dependent decrease |
| ELISA | Cytokine Concentration (pg/mL) | Dose-dependent decrease in TNF-α and IL-6 |
| RT-qPCR | Relative mRNA Expression | Dose-dependent decrease in iNOS and COX-2 mRNA |
| Western Blot | Relative Protein Expression | Dose-dependent decrease in iNOS and COX-2 protein. Inhibition of IκBα phosphorylation and p65 nuclear translocation. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the anti-inflammatory properties of this compound. The findings from these studies will be instrumental in elucidating its mechanism of action and will serve as a foundation for further pre-clinical development, including in vivo studies in animal models of inflammation. The structural similarity of this compound to known anti-inflammatory diarylheptanoids suggests a high potential for therapeutic relevance.[24][25][26]
References
- 1. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]
- 12. purformhealth.com [purformhealth.com]
- 13. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 22. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia | PLOS One [journals.plos.org]
- 25. Protective effect of 6-paradol in acetic acid-induced ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Welcome to the technical support guide for 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This document provides in-depth troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this diarylheptanoid. Our goal is to provide you with the scientific rationale and practical steps to ensure successful experimental outcomes.
Overview: Understanding the Solubility Challenge
This compound is a natural product isolated from plants such as Alpinia officinarum.[1] As a diarylheptanoid, its structure contains large non-polar regions, including two phenyl rings and a heptane chain, which contribute to its characteristically low solubility in aqueous solutions.[2] The compound's computed XLogP3 value of approximately 3.6 further indicates a significant hydrophobic nature, which is the primary cause of the solubility issues researchers face.[3]
This guide will walk you through the underlying chemical principles and provide validated methods to overcome these challenges.
Compound Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₂₀H₂₄O₃ | [3] |
| Molar Mass | 312.4 g/mol | [3] |
| Physical State | Solid | [3] |
| XLogP3 (Hydrophobicity) | 3.6 | [3] |
| Class | Linear Diarylheptanoid | [2] |
| CAS Number | 83161-95-9 | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my aqueous buffer?
Answer: The solubility of any organic compound is governed by the principle of "like dissolves like".[4][5] This compound's molecular structure is predominantly non-polar due to the two aromatic rings and the long hydrocarbon chain. Water, a highly polar solvent, cannot effectively form favorable interactions (like hydrogen bonds) with these large non-polar regions. Consequently, the compound has a strong tendency to self-associate rather than dissolve in water, leading to poor aqueous solubility.
Q2: What is the best organic solvent to prepare a concentrated stock solution?
Answer: For creating a primary stock solution, a polar aprotic solvent is highly recommended. These solvents can effectively solvate the molecule and break the intermolecular forces in the solid state.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO).
-
Alternatives: N,N-Dimethylformamide (DMF) or absolute Ethanol.
These solvents are suitable for preparing high-concentration stock solutions (e.g., 10-50 mM), which can then be diluted into your aqueous experimental medium.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture media or buffer. What should I do?
Answer: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent in the aqueous medium is too low to keep the hydrophobic compound dissolved.
Causality: When the DMSO stock is diluted, the overall polarity of the solution dramatically increases. The compound is no longer adequately solvated and precipitates.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the Co-solvent Percentage: Ensure the final concentration of DMSO (or your chosen organic solvent) in the aqueous solution is sufficient. Often, a final concentration of 0.1% to 0.5% DMSO is well-tolerated in cell-based assays and can be enough to maintain solubility for many compounds. However, always run a vehicle control to account for any effects of the solvent itself.
-
Use a Co-solvent System: If increasing the primary organic solvent is not an option, consider using a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous phase, thereby increasing the solubility of non-polar solutes.[6][7] See the detailed protocol in the Troubleshooting Guide below.
In-Depth Troubleshooting Guide
This section provides detailed protocols for systematically addressing solubility issues.
Protocol 1: Systematic Solubility Screening Workflow
This workflow is designed to help you identify the optimal solvent system for your specific experimental needs in a logical, step-by-step manner.
Caption: A systematic workflow for troubleshooting solubility issues.
Protocol 2: Utilizing Co-solvents to Enhance Aqueous Solubility
The co-solvency technique is highly effective for increasing the solubility of hydrophobic compounds in aqueous systems.[8][9] Co-solvents work by reducing the polarity of water and disrupting its hydrogen-bonding network, which in turn lowers the energy required to create a cavity for the non-polar solute.[9]
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
Step-by-Step Methodology:
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare intermediate co-solvent blends. For example, create a 1:1 (v/v) mixture of your DMSO stock and PEG 400. This creates a 25 mM intermediate solution in a DMSO:PEG 400 vehicle.
-
Dilute the intermediate blend into your final aqueous buffer (e.g., PBS, cell culture media). This method introduces the co-solvent alongside the compound and primary solvent, often preventing precipitation more effectively than simply adding the co-solvent to the final buffer.
-
Vortex the final solution thoroughly for 30 seconds.
-
Visually inspect for any signs of precipitation (cloudiness, particulates) against a dark background. For cell-based assays, it is also advisable to check a sample under a microscope.
-
Important: Always prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent to test for any confounding biological effects.
Protocol 3: Leveraging pH to Increase Solubility
The structure of this compound includes a phenolic hydroxyl (-OH) group. This group is weakly acidic and can be deprotonated under basic (alkaline) conditions to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the polarity of the molecule, thereby enhancing its solubility in water.[10][11]
Causality: The conversion of the neutral phenol to a charged phenoxide salt allows for strong ion-dipole interactions with water molecules, which are much more energetically favorable than the interactions of the neutral compound.[11]
Caption: Effect of pH on the ionization and solubility of the compound.
Step-by-Step Methodology:
-
Select an appropriate alkaline buffer. Buffers with a pH of 10 or higher are generally required to significantly deprotonate a typical phenol group.
-
Alternatively, adjust the pH of your solution. Prepare your solution in unbuffered water or a low-buffering-capacity solution. Add small aliquots of a dilute base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated meter until the desired pH is reached.
-
Add the compound (or a concentrated stock) to the high-pH solution.
-
Mix thoroughly using a vortex or magnetic stirrer.
⚠️ Critical Note on Stability: Many phenolic compounds can be susceptible to oxidative degradation at high pH.[12] It is crucial to prepare these solutions fresh and use them promptly. If long-term storage is required, conduct stability studies (e.g., using HPLC) to ensure the compound remains intact under your chosen conditions.
Protocol 4: Applying Physical Dissolution Methods
In some cases, the dissolution process is kinetically limited, meaning there is a high energy barrier to breaking apart the crystal lattice of the solid. Physical methods can help overcome this barrier.[13]
-
Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This creates micro-cavitations that can physically break apart the solid particles, increasing the surface area available for solvation. Sonicate in short bursts (e.g., 1-5 minutes) to avoid excessive heating.
-
Gentle Heating: Warming the solution can increase the kinetic energy of both the solvent and solute molecules, promoting dissolution.[14][15] Use a water bath set to a gentle temperature (e.g., 37-40°C). Be cautious, as excessive heat can degrade the compound. This method is often used in combination with stirring or vortexing.
These physical methods should be seen as aids to the chemical approaches (co-solvents, pH adjustment) rather than standalone solutions for compounds with intrinsically poor solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]
- 3. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. wjbphs.com [wjbphs.com]
- 8. scispace.com [scispace.com]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. byjus.com [byjus.com]
- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing Diarylheptanoid Solubility for In Vitro Studies
Welcome to the technical support center for researchers working with diarylheptanoids. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome the significant solubility challenges associated with this class of compounds in in vitro experimental settings. As natural phenols, diarylheptanoids—a class that includes well-known compounds like curcumin—possess a hydrophobic 1,7-diphenylheptane skeleton, which is the root cause of their poor aqueous solubility[1][2][3]. This characteristic frequently leads to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
This document moves beyond simple protocols to explain the underlying principles of solubility enhancement, empowering you to make informed decisions for your specific research needs.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when starting their work with diarylheptanoids.
Q1: Why are my diarylheptanoids, like curcumin, so difficult to dissolve in my aqueous cell culture medium?
A: The core issue lies in their chemical structure. Diarylheptanoids are characterized by a seven-carbon chain linking two aromatic (aryl) rings[2]. This structure is predominantly non-polar and hydrophobic, making it energetically unfavorable to interact with the polar water molecules that form the bulk of your buffer or cell culture medium. Consequently, when a concentrated stock solution (typically in an organic solvent) is introduced into an aqueous environment, the diarylheptanoid molecules tend to aggregate and precipitate out of the solution to minimize their contact with water[4]. This low aqueous solubility is a well-documented obstacle to their clinical and experimental application[1].
Q2: What is the recommended solvent for creating an initial stock solution?
A: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of diarylheptanoids and other hydrophobic compounds for in vitro assays[4][5][6].
-
Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds. For cell-based assays, it is generally recommended to prepare a stock solution at a concentration of 10-20 mM[7][8].
-
Critical Consideration: While an effective solvent, DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity, but it is crucial to keep it below 0.1% for sensitive assays or long-term experiments. Always run a vehicle control (medium + equivalent % of DMSO) to ensure the observed effects are from your compound and not the solvent.
Q3: My compound dissolves perfectly in DMSO, but crashes out immediately when I add it to my cell culture medium. What is happening and how can I prevent it?
A: This is a classic example of supersaturation and precipitation. When you add the highly concentrated DMSO stock to the aqueous medium, you are creating a localized, transiently high concentration of the diarylheptanoid that far exceeds its thermodynamic solubility limit in the final aqueous solution. The compound rapidly precipitates as it seeks a more stable, lower-energy state[4][9].
Prevention Strategies:
-
Lower the Final Concentration: The most straightforward solution is to work with lower final concentrations of the diarylheptanoid.
-
Use a Step-Wise Dilution: Instead of adding the stock directly to the full volume of medium, perform a serial dilution. For example, add the DMSO stock to a small volume of medium first, vortex vigorously, and then add this intermediate dilution to the final volume.
-
Increase Mixing Energy: When adding the stock solution to the medium, vortex or pipette vigorously and immediately to promote rapid dispersion and prevent localized high concentrations from forming.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C can slightly increase the solubility and dissolution rate of the compound.
Q4: How should I store my diarylheptanoid stock solutions?
A: Proper storage is critical to ensure experimental reproducibility.
-
Temperature: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots[8].
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to aggregate and precipitate out of the DMSO, leading to an inaccurate concentration in the supernatant[8]. Aliquoting prevents this issue.
-
Light Protection: Many diarylheptanoids, particularly curcumin, are light-sensitive[8]. Store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light degradation.
Troubleshooting Guide: Precipitation & Inconsistency
This section provides a systematic approach to resolving common problems encountered during experiments.
Logical Flow for Troubleshooting Precipitation
Use the following decision tree to diagnose and solve precipitation issues.
Caption: Decision tree for troubleshooting diarylheptanoid precipitation.
Advanced Solubilization Strategies
If standard methods using DMSO fail, more advanced formulation strategies may be necessary. These methods work by altering the micro-environment of the diarylheptanoid molecule to make it more compatible with the aqueous system.
| Strategy | Mechanism of Action | Key Advantages | Considerations & Potential Drawbacks |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, polyethylene glycol 300/400) to the final medium to increase the overall polarity of the solvent system.[9][10] | Simple to implement; can be effective for moderately hydrophobic compounds. | Potential for solvent-induced cell toxicity; may alter compound activity. Requires extensive vehicle controls. |
| Surfactants | Using non-ionic surfactants (e.g., Tween® 20, Tween® 80) above their critical micelle concentration (CMC) to encapsulate the hydrophobic drug within micelles.[9][11] | Significantly increases apparent solubility. | Can be cytotoxic; may interfere with membrane-based assays or protein interactions.[12] Not suitable for all cell-based assays. |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) that have a hydrophobic inner cavity and a hydrophilic exterior. The diarylheptanoid is encapsulated, forming an inclusion complex that is water-soluble.[13][14][][16] | High solubilization capacity; generally low toxicity; widely used in pharmaceutical formulations.[13][17] | Requires optimization of the drug:cyclodextrin ratio; can be a more complex preparation. |
| Protein Sequestration | Utilizing a carrier protein like Bovine Serum Albumin (BSA) or adding Fetal Bovine Serum (FBS) to the medium before the compound. The hydrophobic diarylheptanoid binds to albumin, which acts as a natural carrier.[4] | Biocompatible; mimics in vivo conditions where drugs bind to plasma proteins. | The bound fraction of the drug may be inactive; can complicate quantification of the "free" active concentration. |
| Nanoparticle Formulation | Encapsulating the diarylheptanoid into nanoparticles (e.g., liposomes, polymeric nanoparticles) to create a stable, dispersible formulation.[1][18][19] | High loading capacity; potential for targeted delivery; protects the compound from degradation. | Complex to prepare and characterize; requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Standard Preparation of a Diarylheptanoid Stock Solution
This protocol details the standard method for preparing a 10 mM stock solution of a diarylheptanoid (e.g., Curcumin, MW: 368.38 g/mol ) in DMSO.
-
Weighing: Accurately weigh 3.68 mg of the diarylheptanoid powder using an analytical balance.
-
Solubilization: Transfer the powder to a sterile, light-protected vial (e.g., an amber microcentrifuge tube). Add 1.0 mL of high-purity, cell culture-grade DMSO[8].
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with stubborn compounds.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. Store immediately at -20°C or -80°C[8].
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This workflow illustrates the recommended step-wise dilution method to minimize precipitation.
Caption: Workflow for preparing a working solution via step-wise dilution.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a diarylheptanoid-cyclodextrin inclusion complex to enhance aqueous solubility[13][14].
-
Prepare Cyclodextrin Solution: Prepare a 100 mM solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium) by dissolving the required amount with stirring. Gentle heating may be required.
-
Prepare Drug Slurry: Add an excess amount of your diarylheptanoid powder to the HP-β-CD solution to create a slurry. The excess ensures that the solution becomes saturated.
-
Complexation: Tightly seal the vial and shake or stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Separation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved, excess compound.
-
Collection & Sterilization: Carefully collect the supernatant, which now contains the soluble drug-cyclodextrin complex. Sterilize the solution by passing it through a 0.22 µm syringe filter (use a filter material compatible with your compound, such as PVDF or PTFE).
-
Quantification: The exact concentration of the diarylheptanoid in the final solution must be determined analytically using a method like UV-Vis spectrophotometry or HPLC with a standard curve. This quantified solution can then be used as your stock for further dilutions.
References
- 1. Methods to Improve the Solubility of Curcumin from Turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Stability and Degradation of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Welcome to the technical support guide for 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this diarylheptanoid. As direct stability studies on this specific molecule are not extensively published, this guide synthesizes data from structurally related compounds and fundamental chemical principles to provide a robust framework for its handling and analysis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound's Profile
This section addresses common questions regarding the inherent stability of this compound, focusing on the chemical rationale behind its behavior.
Q1: What are the key structural features of this compound that influence its stability?
A: this compound is a linear diarylheptanoid, a class of natural products.[1][2] Its stability is primarily dictated by three functional groups:
-
Phenolic Hydroxyl Group: The guaiacol (4-hydroxy-3-methoxyphenyl) moiety contains a phenolic hydroxyl group. This group is susceptible to oxidation, especially when exposed to oxygen, light, metal ions, or high pH, which can lead to the formation of colored quinone-type byproducts.
-
Ketone Group: The ketone at the C3 position is generally stable but can participate in reactions under extreme conditions (e.g., strong bases).
-
Methoxy (Ether) Group: The ether linkage at the C5 position is robust under neutral and basic conditions but can be susceptible to cleavage under harsh acidic conditions and high temperatures.
Crucially, this molecule should not be confused with gingerols, which are structurally similar but contain a β-hydroxy ketone group.[3] This feature makes gingerols thermally labile and prone to dehydration to form shogaols.[4] The absence of this β-hydroxyl group in this compound suggests it possesses significantly greater thermal stability.
Q2: My stock solution of the compound has developed a slight yellow or brownish tint over time. What is the likely cause?
A: The development of color is a classic indicator of the oxidation of the phenolic hydroxyl group. Phenols can be oxidized to form ortho- and para-quinones, which are highly conjugated and thus absorb visible light, appearing colored. This process is often accelerated by exposure to atmospheric oxygen, UV light, and trace metal impurities. To mitigate this, prepare fresh solutions, use high-purity solvents, and store solutions protected from light in tightly sealed containers, potentially under an inert atmosphere (e.g., argon or nitrogen).
Caption: Potential oxidative degradation pathway.
Q3: What are the optimal pH and temperature conditions for storing this compound in solution?
A: Based on studies of related phenolic compounds like gingerols, which exhibit maximum stability in mildly acidic conditions (around pH 4), a similar range is recommended for this molecule.[3][5]
-
pH: A buffer system maintaining a pH between 4 and 6 is advisable for aqueous solutions. Strongly alkaline conditions (pH > 8) will deprotonate the phenol, making it highly susceptible to rapid oxidation. Strong acids (pH < 2) may risk the slow hydrolysis of the ether linkage over time, especially at elevated temperatures.
-
Temperature: For short-term storage (days to weeks), refrigeration (2-8°C) is recommended. For long-term storage, solutions should be frozen at -20°C or, ideally, -80°C.[6] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: How does the stability of this compound compare to that of[4]-gingerol?
A: This compound is predicted to be significantly more stable than[4]-gingerol, particularly concerning heat. The primary degradation pathway for[4]-gingerol is an acid-catalyzed dehydration of its β-hydroxy ketone structure to form[4]-shogaol, a reaction that occurs readily at temperatures above 60°C.[4] Since this compound lacks this β-hydroxy group, it is not susceptible to this facile dehydration and will withstand higher temperatures before other degradation mechanisms, such as oxidation, become significant.
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to common issues encountered during the analysis and handling of this compound.
| Problem Encountered | Potential Cause | Recommended Troubleshooting Action |
| Low or inconsistent recovery during sample preparation or HPLC analysis. | Adsorption to Surfaces: The phenolic group can lead to non-specific binding to active sites on glass or plastic surfaces. | Use silanized glass vials or low-binding polypropylene tubes for sample preparation and storage. |
| In-solution Degradation: The compound may be degrading in the sample solvent or during the analytical run, especially if the run time is long or the mobile phase is suboptimal. | Prepare samples immediately before analysis. Ensure the mobile phase is buffered (e.g., with 0.1% formic acid) to maintain a stable, acidic pH. If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., 0.01% BHT) to your standards and sample diluent. | |
| Appearance of new peaks in chromatograms of aged samples. | Compound Degradation: The new peaks are likely degradation products. | Perform a forced degradation study (see Protocol 3) to systematically generate and identify potential degradants. Use HPLC-MS to obtain mass information on the unknown peaks to help elucidate their structures. |
| Variability in results between different batches of the compound. | Purity Issues: The initial purity of the material may vary. Impurities can act as catalysts for degradation. | Always verify the purity of a new batch using a validated analytical method (see Protocol 2) before use. Obtain a Certificate of Analysis from the supplier. |
Section 3: Key Protocols and Data
Protocol 1: Recommended Storage and Handling
Proper storage is critical to ensure the integrity of the compound for research applications.
| Form | Condition | Temperature | Duration | Notes |
| Solid (Powder) | Dry, protected from light | -20°C | >1 year | Store in a desiccator. For frequent use, aliquot into smaller vials to avoid repeated exposure of the bulk stock to atmospheric moisture and oxygen. |
| Stock Solution (in DMSO or Ethanol) | Protected from light, tightly sealed | -20°C | Up to 6 months | Use an amber vial or wrap a clear vial in aluminum foil. Minimize headspace by using an appropriately sized vial. |
| -80°C | >1 year | Preferred for long-term storage. | ||
| Aqueous Solution (Buffered) | Protected from light, sterile-filtered | 2-8°C | < 1 week | Prepare fresh as needed. Use a buffer at pH 4-6. Prone to faster degradation and microbial growth. |
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis
This method provides a reliable way to quantify this compound and monitor for the appearance of degradation products.
Instrumentation:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample diluent. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the experimental sample with the sample diluent to fall within the linear range of the calibration curve.
-
Analysis: Inject standards and samples. Quantify the main peak area against the calibration curve to determine concentration. Monitor for the appearance of new peaks, which indicate degradation.[7][8]
Protocol 3: Forced Degradation Study Workflow
Forced degradation (stress testing) is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Workflow:
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of ~1 mg/mL.
-
Apply Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate a solution at 80°C for 48 hours. Store a solid sample at 100°C for 48 hours.
-
Photolytic Stress: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Control: Keep an aliquot of the stock solution at 2-8°C, protected from light.
-
-
Neutralization & Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples and the control sample using the HPLC method described in Protocol 2.
-
Evaluation: Compare the chromatograms. Assess the percentage of degradation and note the retention times and peak areas of any new peaks formed under each condition. Use an HPLC-MS system to gain structural insights into the major degradation products.
Caption: Workflow for a forced degradation study.
References
- 1. Human Metabolome Database: Showing metabocard for 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone (HMDB0029525) [hmdb.ca]
- 2. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]
- 3. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedgrid.com [biomedgrid.com]
- 7. researchgate.net [researchgate.net]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Welcome to the technical support center for the synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a diarylheptanoid with significant interest for researchers in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a multi-step challenge requiring careful control of reaction conditions and strategic use of protecting groups. The molecule's structure, featuring a phenolic hydroxyl group and a ketone, necessitates a synthetic design that prevents unwanted side reactions. This guide is structured to address potential issues at each critical stage of a plausible synthetic route, empowering you to overcome common experimental hurdles.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests a convergent approach. The heptanone backbone can be constructed by coupling two key fragments. A plausible forward synthesis is outlined below, and will form the basis for our troubleshooting guide.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section is organized by the key stages of the synthesis. Each entry presents a common problem, its probable causes, and actionable solutions.
Part 1: Synthesis of Precursors
Question 1: My benzylation of vanillin is incomplete, or I'm observing side products. What's going wrong?
-
Probable Cause:
-
Insufficient base or reaction time: The phenoxide of vanillin needs to be fully formed for efficient reaction with benzyl bromide.
-
Poor quality reagents: Wet solvents or old benzyl bromide (which can contain benzyl alcohol and HBr) can hinder the reaction.
-
Side reactions: The aldehyde functionality of vanillin can potentially react under strongly basic conditions, leading to aldol-type side products.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Use a slight excess of a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.
-
Ensure the reaction is stirred vigorously and heated appropriately (e.g., 60-80 °C) to drive it to completion. Monitor by TLC until the starting vanillin spot disappears.
-
-
Ensure Reagent Quality:
-
Use anhydrous solvents.
-
Purify benzyl bromide by distillation if it appears discolored or has been stored for a long time.
-
-
Alternative Benzylating Agents: Consider using benzyl chloride, which is less reactive and may offer better control.
-
Question 2: I'm having trouble with the chain extension of O-benzylvanillin to the propanal derivative. What are the common pitfalls?
-
Probable Cause (Wittig/Horner-Wadsworth-Emmons Approach):
-
Ylide decomposition: Phosphorus ylides can be sensitive to moisture and air.
-
Low reactivity of stabilized ylides: If using a stabilized ylide, harsher conditions may be needed.
-
Difficult purification: The triphenylphosphine oxide byproduct from the Wittig reaction can be challenging to remove.[1]
-
-
Solutions:
-
Reaction Setup:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly prepared or properly stored ylide.
-
-
Choice of Reagent:
-
Subsequent Reduction:
-
The resulting α,β-unsaturated aldehyde or ester needs to be selectively reduced. Catalytic hydrogenation (e.g., using Pd/C) is a common method. Ensure you do not use conditions that would cleave the benzyl ether protecting group.
-
-
Part 2: Coupling of Fragments and Subsequent Steps
Question 3: The Grignard reaction between my two fragments is giving a low yield of the desired coupled product.
-
Probable Cause:
-
Grignard reagent degradation: Grignard reagents are highly sensitive to moisture and acidic protons. The phenolic hydroxyl group of unprotected vanillin derivatives will quench the Grignard reagent.[4][5]
-
Steric hindrance: Bulky protecting groups or reactants can slow down the reaction.
-
Enolization of the ketone: The ketone fragment can be deprotonated by the Grignard reagent, leading to the formation of an enolate and no coupling.
-
-
Solutions:
-
Protecting Group Strategy:
-
Ensure the phenolic hydroxyl group is protected. A benzyl ether is a good choice as it is stable to Grignard reagents.[6]
-
-
Reaction Conditions:
-
Use anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere.
-
Add the aldehyde fragment slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
-
-
Alternative Coupling Methods:
-
Consider using an organolithium reagent, which can be more reactive than a Grignard reagent.
-
-
Question 4: The oxidation of the secondary alcohol to the ketone is not going to completion or is producing byproducts.
-
Probable Cause:
-
Over-oxidation: Strong oxidizing agents can lead to cleavage of the carbon-carbon bond.
-
Incomplete reaction: Milder oxidizing agents may require longer reaction times or higher temperatures.
-
Difficult workup: Some oxidation procedures have challenging workups.
-
-
Solutions:
-
Choice of Oxidizing Agent:
-
PCC (Pyridinium chlorochromate): A reliable reagent for this transformation, but it is a chromium-based reagent and requires careful handling and disposal.
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is a mild and high-yielding method, but requires low temperatures and careful control of stoichiometry.
-
Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent that works at room temperature.
-
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC | CH₂Cl₂, room temperature | Reliable, easy to handle | Chromium waste, can be acidic |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Mild, high-yielding | Requires low temperatures, smelly byproducts |
| Dess-Martin | CH₂Cl₂, room temperature | Mild, neutral conditions | Can be expensive, potentially explosive |
Question 5: I am struggling with the final deprotection step to remove the benzyl ether.
-
Probable Cause:
-
Catalyst poisoning: Trace impurities can poison the palladium catalyst used in hydrogenolysis.
-
Incomplete reaction: Insufficient catalyst, hydrogen pressure, or reaction time.
-
Side reactions: The ketone functionality could potentially be reduced under some hydrogenolysis conditions.
-
-
Solutions:
-
Hydrogenolysis:
-
Use a high-quality palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).
-
Ensure the substrate is pure to avoid catalyst poisoning.
-
Carry out the reaction in a suitable solvent like ethanol, methanol, or ethyl acetate under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Alternative Deprotection Methods:
-
If hydrogenolysis is problematic due to other reducible functional groups, other methods for benzyl ether cleavage can be considered, such as using strong acids (e.g., HBr in acetic acid) or oxidizing agents (e.g., DDQ), though these are harsher conditions.[7]
-
-
Caption: A workflow diagram for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
The final product, this compound, is a polar molecule due to the phenolic hydroxyl group and the ketone. Column chromatography on silica gel is a standard method for purification.[8] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation. For highly polar impurities, sometimes a small amount of a more polar solvent like methanol is added to the eluent. High-performance counter-current chromatography (HPCCC) has also been shown to be effective for purifying diarylheptanoids.[9][10][11]
Q2: Can I use a different protecting group for the phenol?
Yes, other protecting groups can be used, but they must be stable to the reaction conditions of the subsequent steps, particularly the Grignard reaction. Silyl ethers (e.g., TBDMS) are another option, but their stability to Grignard reagents can be variable. Methyl ethers are very stable but require harsh conditions for cleavage (e.g., BBr₃), which might not be compatible with the rest of the molecule.[12] The benzyl ether is a good balance of stability and ease of removal under relatively mild conditions.[7][13][14][15]
Q3: My NMR spectrum of the final product is complex. What are the key signals to look for?
For this compound, you should expect to see:
-
Aromatic protons from both phenyl rings.
-
A singlet for the methoxy group on the guaiacol ring.
-
A singlet for the phenolic hydroxyl proton (this may be broad and can be exchanged with D₂O).
-
A complex set of signals in the aliphatic region corresponding to the heptanone chain.
-
2D NMR techniques like COSY and HMQC can be very helpful in assigning the complex aliphatic signals.
Q4: Are there any safety considerations I should be aware of?
-
Grignard Reagents: Are highly flammable and react violently with water. They should be handled under an inert atmosphere in anhydrous solvents.
-
Oxidizing Agents: Many oxidizing agents are toxic and/or corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for hydrogenation reactions.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Sciencemadness Discussion Board - Protecting phenols in a grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Welcome to the dedicated technical support guide for the purification of the diarylheptanoid, 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one . This molecule, a naturally occurring compound found in plants such as Alpinia officinarum, presents unique purification challenges due to its structural similarity to other co-extracted phytochemicals.[1][2] This guide is designed for researchers and drug development professionals to navigate the complexities of isolating this target compound from crude botanical extracts, providing both strategic protocols and in-depth troubleshooting advice. Our approach emphasizes not just the "how," but the "why," grounding each step in established chemical principles to ensure robust and reproducible results.
Part 1: Pre-Purification Strategy & Sample Assessment
Before commencing any chromatographic separation, a thorough understanding of your starting material is critical. Crude extracts from natural sources are complex matrices. Success hinges on anticipating and systematically removing impurities.
Frequently Asked Questions (FAQs): Initial Sample Cleanup
Question: What are the most probable impurities in my initial plant extract containing the target diarylheptanoid?
Answer: Your crude extract is a complex mixture. Based on the typical composition of plants from the Zingiberaceae and related families, you should anticipate several classes of co-extractives:
-
Structurally Similar Diarylheptanoids: This is the primary challenge. You will likely find other linear diarylheptanoids, which may differ only by the presence or absence of a hydroxyl or methoxy group.[3] Curcuminoids and gingerol-related compounds are common.[1]
-
Flavonoids and Phenylpropanoids: These are ubiquitous plant phenolics that share polarity with your target and can co-elute in early chromatographic steps.[1]
-
Highly Non-Polar Compounds: Lipids, waxes, and plant sterols are often extracted, especially if using less polar solvents like hexane or dichloromethane. These can severely impact column performance.[4]
-
Pigments: Chlorophylls and carotenoids can be present, depending on the plant part extracted.
-
Degradation Products: Diarylheptanoids can be sensitive to heat and light. For instance, related compounds like gingerols are thermally labile and can undergo dehydration.[5][6] Overly aggressive extraction conditions may create artifacts that complicate purification.
Question: What is the best initial step to remove the most problematic impurities before column chromatography?
Answer: A well-designed Liquid-Liquid Extraction (LLE) protocol is the most effective first pass. This partitions compounds based on broad polarity differences. For a typical ethanolic or methanolic crude extract, we recommend a two-stage LLE:
-
Defatting: First, partition your dissolved extract against a non-polar solvent like n-hexane. The bulk of lipids, waxes, and some pigments will move into the hexane layer, which is then discarded. Your target compound, being moderately polar, will remain in the initial hydro-alcoholic phase.
-
Target Enrichment: Next, take the defatted hydro-alcoholic phase and partition it against a solvent of intermediate polarity, such as ethyl acetate. Your target compound will preferentially move into the ethyl acetate layer, leaving behind highly polar compounds like sugars and some glycosides in the aqueous phase.
This ethyl acetate fraction is now significantly enriched in your target and is a much more suitable starting material for column chromatography.
Part 2: Core Purification Workflow: From Flash to Finish
The purification of this compound is best achieved through a multi-step chromatographic process. Each step increases the purity, culminating in an isolated compound suitable for analytical and biological assays.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1284760C - Preparation method of natural crystalized gingerol - Google Patents [patents.google.com]
- 5. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction [mdpi.com]
- 6. researchgate.net [researchgate.net]
"7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one" cell culture assay interference
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a natural product isolated from plants of the Zingiberaceae family, such as Alpinia officinarum.[1] This compound belongs to a class of molecules known as diarylheptanoids and shares structural similarity with well-known bioactive compounds from ginger, including gingerols, shogaols, and paradols.[2][3][4][5][6][7]
Part 1: The Root Cause - Understanding the Chemistry of Interference
The primary driver of assay interference for this class of compounds is their phenolic structure. The hydroxyl group on the aromatic ring is susceptible to oxidation and can readily donate electrons, making the compound a potent reducing agent.[8] This intrinsic redox activity, along with other physicochemical properties, can directly interact with assay reagents.
Caption: Key functional groups responsible for bioactivity and assay interference.
This chemical reactivity can manifest in several ways:
-
Direct Reduction of Assay Reagents: In viability assays like the MTT or resazurin assays, the compound can directly reduce the indicator dye, mimicking the metabolic activity of viable cells.[8][9][10][11][12]
-
Enzyme Inhibition/Stabilization: The compound may directly bind to and inhibit reporter enzymes like firefly luciferase, leading to a false-negative signal.[13][14][15]
-
Optical Interference: The compound may absorb light at the measurement wavelength (colorimetric interference) or possess intrinsic fluorescence (autofluorescence), both of which can distort the final readout.[16][17][18][19]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when screening this compound and its analogs.
Question 1: My MTT/XTT assay shows a dose-dependent increase in cell viability, which contradicts my phenotypic observations. Is this a real proliferative effect?
Answer: This is highly unlikely to be a true biological effect and is a classic sign of assay interference. Phenolic compounds, including gingerols and paradols, are known to directly reduce tetrazolium salts (like MTT) to their colored formazan product in a cell-free environment.[8][9] This chemical reaction is indistinguishable from the enzymatic reduction carried out by mitochondrial dehydrogenases in living cells, leading to a false-positive signal for cell viability.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Run the MTT assay with your compound in culture medium without any cells.
-
Incubate: Use the same concentrations and incubation time as your cellular experiment.
-
Analyze: If you observe the formation of a colored product, your compound is directly reducing the MTT reagent. The absorbance from this cell-free control can be subtracted from your experimental values, but a more robust approach is to switch to an orthogonal assay.
Question 2: My luciferase reporter gene assay results are showing significant signal inhibition, suggesting my target pathway is suppressed. How can I be sure?
Answer: While the compound may indeed be affecting the biological pathway, it is also possible that it is directly inhibiting the luciferase enzyme itself. Many natural products, such as resveratrol and various flavonoids, are known inhibitors of firefly luciferase.[13][14] This inhibition can be competitive with the enzyme's substrates (luciferin or ATP) and would result in a lower light output, which could be misinterpreted as reduced gene expression.[15][20]
Troubleshooting Steps:
-
Run a Luciferase Inhibition Counterscreen: Perform a biochemical assay using purified luciferase enzyme, its substrates, and your compound.
-
Procedure: Add your compound to a solution containing recombinant luciferase and its substrates. Measure the luminescence immediately.
-
Interpretation: A reduction in luminescence compared to a vehicle control indicates direct enzyme inhibition. If this is observed, your reporter gene data is likely compromised and should be validated with an alternative method, such as qPCR for the target gene's mRNA or a different reporter system (e.g., β-galactosidase).
Question 3: I'm observing very high background in my fluorescence-based assay (e.g., microscopy, HCS, or fluorescence plate reader). What is causing this?
Answer: Phenolic compounds are often autofluorescent.[16][18][21] The conjugated ring systems in this compound can absorb light and re-emit it, causing a background signal that can mask the specific signal from your fluorescent probe. This is a common issue with media components like phenol red and serum as well, but can be exacerbated by the test compound itself.[17]
Troubleshooting Steps:
-
Measure Compound-Only Fluorescence: In a plate reader, measure the fluorescence of your compound in assay buffer across a range of excitation and emission wavelengths to determine its spectral properties.
-
Optimize Optical Settings: If possible, choose excitation/emission filters for your experimental probe that do not overlap with the compound's autofluorescence profile.
-
Use a Non-Fluorescent Orthogonal Assay: If spectral overlap cannot be avoided, the most reliable solution is to switch to a non-fluorescent detection method, such as a colorimetric or luminescence-based assay (after confirming it does not cause other artifacts).
Question 4: Given these potential issues, what is the best strategy to confidently screen this compound for cytotoxicity or other biological effects?
Answer: The gold standard for overcoming assay artifacts is orthogonal validation . This means confirming your initial findings using a secondary assay that relies on a different detection principle. A result that is consistent across two different methodologies is far more likely to be a true biological effect.
Recommended Workflow:
-
Primary Screen: Use your standard assay (e.g., MTT, luciferase).
-
Artifact Controls: Concurrently run the cell-free controls described above to assess the potential for interference.
-
Orthogonal Assay Confirmation: Re-test any "hits" from your primary screen using an orthogonal method. For example, if your primary assay was MTT (metabolic activity), a suitable orthogonal assay would be the Sulforhodamine B (SRB) assay, which measures total cellular protein content and is less susceptible to redox interference.[8]
Caption: A logical workflow for diagnosing and mitigating assay interference.
Part 3: Key Experimental Protocols
Here are detailed protocols for the essential control experiments.
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if the test compound directly reduces MTT tetrazolium salt.
Materials:
-
96-well clear flat-bottom plate
-
Test compound stock solution
-
Cell culture medium (identical to that used in the main experiment)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Prepare a serial dilution of your test compound in cell culture medium at 2x the final desired concentrations.
-
Add 50 µL of the 2x compound dilutions to triplicate wells of the 96-well plate.
-
Add 50 µL of medium without compound to control wells.
-
Add 10 µL of MTT stock solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator, mirroring your cellular assay conditions.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. A significant increase in absorbance in compound-treated wells compared to the medium-only control indicates direct MTT reduction.
Protocol 2: Cell-Free Firefly Luciferase Inhibition Assay
Objective: To determine if the test compound directly inhibits firefly luciferase activity.
Materials:
-
96-well white opaque flat-bottom plate
-
Recombinant firefly luciferase (available from various suppliers)
-
Luciferase assay buffer/substrate kit (containing D-luciferin and ATP)
-
Test compound stock solution
-
Luminometer
Methodology:
-
Prepare a serial dilution of your test compound in the luciferase assay buffer at 2x the final concentration.
-
Add 50 µL of the 2x compound dilutions to triplicate wells. Include a vehicle-only control.
-
Prepare a working solution of recombinant luciferase in assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the luciferase working solution to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a plate luminometer.
-
A dose-dependent decrease in the luminescent signal compared to the vehicle control indicates direct inhibition of the luciferase enzyme.
Protocol 3: Orthogonal Cytotoxicity Assessment - Sulforhodamine B (SRB) Assay
Objective: To measure cell density based on total cellular protein content, an alternative to metabolic assays.
Materials:
-
Cells plated in a 96-well plate and treated with the test compound for the desired duration.
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% (v/v) Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Plate reader capable of measuring absorbance at ~510 nm
Methodology:
-
After treating cells with the compound, gently discard the culture medium.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Shake the plate for 5-10 minutes and read the absorbance at 510 nm. The signal is proportional to the total protein content, and thus, cell number.
Part 4: Data Summary & Recommendations
| Potential Interference | Affected Assays | Mechanism | Recommended Control/Action |
| Redox Activity | MTT, XTT, Resazurin, other tetrazolium dyes | Direct chemical reduction of the assay reagent by the compound's phenolic group.[9][10] | Perform a cell-free reduction assay. Use an orthogonal method like the SRB assay or direct cell counting.[8] |
| Enzyme Inhibition | Luciferase, other enzyme-based reporters | Compound binds to the reporter enzyme, inhibiting its catalytic activity.[13][14] | Perform a cell-free enzyme inhibition assay with purified enzyme. Validate with qPCR or Western blot for the endogenous target. |
| Autofluorescence | Fluorescence microscopy, Flow cytometry, Fluorescent plate assays | The compound absorbs and emits light, increasing background signal and masking the specific signal.[16][18][19] | Measure the compound's excitation/emission spectrum. Change filters to avoid overlap or switch to a non-fluorescent assay. |
| Light Absorbance | Colorimetric assays (e.g., ELISA, Bradford) | The compound absorbs light at the same wavelength used for detection, leading to an artificially low signal. | Measure the absorbance spectrum of the compound. If overlap exists, subtract background or use an alternative assay. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradol - Wikipedia [en.wikipedia.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Gingerol - Wikipedia [en.wikipedia.org]
- 7. Gingerol and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. [folia.unifr.ch]
- 13. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 14. goldbio.com [goldbio.com]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. agritrop.cirad.fr [agritrop.cirad.fr]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Autofluerescence visualization of phenolic compound uptake by microscopic and spectroscopic techniques in caco-2 cell line model - Les Publications du Cirad [publications.cirad.fr]
Technical Support Center: Stabilizing 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone A) in Solution
Welcome to the technical support resource for 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, commonly known as Yakuchinone A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable diarylheptanoid in experimental solutions. Our goal is to ensure the integrity and reproducibility of your research by explaining the causality behind experimental choices, offering self-validating protocols, and grounding our recommendations in authoritative scientific principles.
I. Frequently Asked Questions (FAQs) on Yakuchinone A Stability
This section addresses the most common questions our team encounters regarding the handling and storage of Yakuchinone A solutions.
Q1: What is the primary cause of Yakuchinone A degradation in solution?
A1: The primary degradation pathway for Yakuchinone A is the oxidation of its phenolic hydroxyl group located on the guaiacyl (4-hydroxy-3-methoxyphenyl) moiety.[1][2] This functional group is susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to atmospheric oxygen, light, and high temperatures. This process can lead to the formation of phenoxyl radicals and subsequently quinone-type derivatives or other oxidized species, compromising the compound's integrity and biological activity.[1][2]
Q2: What is the recommended solvent for preparing Yakuchinone A stock solutions?
A2: For maximum stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4] Yakuchinone A is readily soluble in DMSO, and when stored under appropriate conditions, these stock solutions exhibit good long-term stability. Other organic solvents such as ethanol, methanol, acetone, and chloroform can also be used, but stability in these solvents may be less characterized and should be validated for long-term storage.[2] The choice of solvent can significantly impact the stability of phenolic compounds.[5]
Q3: How should I store my Yakuchinone A solutions?
A3: Storage conditions are critical for preventing degradation. Based on vendor recommendations and the chemical nature of phenolic ketones, we advise the following:
-
Long-Term Storage (months to years): Aliquot stock solutions (e.g., in DMSO) into small, tightly sealed vials and store them at -80°C.[1][4] This minimizes freeze-thaw cycles and reduces exposure to air and moisture.
-
Short-Term Storage (days to weeks): For working solutions, storage at 2-8°C is acceptable.[3]
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[1] Photolytic degradation is a common issue for phenolic compounds.
Q4: I've noticed a slight color change in my Yakuchinone A solution. Does this indicate degradation?
A4: A color change, often to a yellowish or brownish hue, can be an indicator of oxidation. The formation of quinone-like structures, common degradation products of phenols, often results in colored compounds. If you observe a color change, it is crucial to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment (see Section IV for a recommended method).
Q5: Can the pH of my aqueous buffer affect the stability of Yakuchinone A?
A5: Absolutely. The pH of the solution is a critical factor. Phenolic compounds are significantly less stable in basic (alkaline) conditions (pH > 7).[6] At higher pH, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is much more susceptible to oxidation. For experiments in aqueous buffers, it is recommended to maintain a slightly acidic to neutral pH, ideally around pH 4-6, to ensure maximum stability.[7]
II. Troubleshooting Guide: Diagnosing and Mitigating Degradation
This guide provides a systematic approach to troubleshooting suspected degradation of Yakuchinone A in your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent results. | Chemical degradation of Yakuchinone A leading to reduced concentration of the active compound. | 1. Confirm Purity: Analyze an aliquot of your stock or working solution via HPLC (see Protocol 2) to determine the purity and concentration of Yakuchinone A. 2. Prepare Fresh Solution: If degradation is confirmed (>5-10%), discard the old solution and prepare a fresh one from solid material. 3. Review Storage: Ensure your storage conditions align with the recommendations (Section I, Q3). Avoid repeated freeze-thaw cycles. |
| Visible precipitate in a previously clear solution. | 1. Poor Solubility: The concentration in the working buffer may exceed the solubility limit. 2. Degradation: Some degradation products may have lower solubility. | 1. Check Solubility: Verify the solubility of Yakuchinone A in your specific buffer system. Sonication may aid dissolution.[4] 2. Filter and Analyze: Filter the solution through a 0.22 µm syringe filter. Analyze the filtrate by HPLC to check for degradation. If the concentration is lower than expected, solubility is the likely issue. |
| Solution has turned yellow/brown. | Oxidation: Exposure to air (oxygen), light, or high pH has likely caused the oxidation of the phenolic group. | 1. Verify with HPLC: A color change strongly suggests degradation. Confirm by analyzing the solution's purity. 2. Implement Protective Measures: When preparing new solutions, use deoxygenated solvents by sparging with an inert gas (nitrogen or argon). Store aliquots under an inert atmosphere. Always protect from light. |
III. Plausible Degradation Pathway of Yakuchinone A
The primary degradation route for Yakuchinone A is the oxidation of the guaiacyl ring. The electron-donating hydroxyl and methoxy groups make this ring susceptible to oxidative attack.
Proposed Oxidative Degradation Mechanism
-
Initiation (Hydrogen Atom Transfer): Under oxidative stress (e.g., in the presence of reactive oxygen species), the phenolic hydroxyl group can donate a hydrogen atom, forming a resonance-stabilized phenoxyl radical.
-
Propagation/Termination: This highly reactive radical can then undergo several reactions, including dimerization with another radical or, more commonly, further oxidation to form a quinone-like structure. A likely major degradation product, based on studies of similar vanillyl compounds, is the corresponding carboxylic acid formed from the oxidation of the alkyl side chain, although oxidation of the phenol to a quinone is also highly probable.[1][2]
Caption: Proposed oxidative degradation pathway of Yakuchinone A.
IV. Experimental Protocols
These protocols provide step-by-step methodologies for conducting forced degradation studies and for routine analysis of Yakuchinone A stability.
Protocol 1: Forced Degradation (Stress Testing) of Yakuchinone A
Objective: To intentionally degrade Yakuchinone A under controlled stress conditions to understand its degradation pathways and to generate degradation products for analytical method validation. This is a crucial step in developing a stability-indicating method.[8][9]
Materials:
-
Yakuchinone A
-
Methanol (HPLC grade)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with DAD/UV detector
-
pH meter, water bath, UV lamp (254/366 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Yakuchinone A in methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, clear glass vial. Prepare a control by mixing 1 mL of stock with 1 mL of methanol/water (1:1). Aim for 5-20% degradation.[10]
| Stress Condition | Procedure | Typical Duration |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. | Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. | Incubate at room temp for 2-8 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Add 1 mL of 3% H₂O₂. | Keep at room temp in the dark for 24 hours. |
| Thermal Degradation | Place a vial of the stock solution in a 70°C oven. | 48 hours. |
| Photolytic Degradation | Expose a vial of the stock solution to UV light (254 nm). | 24 hours. |
-
Analysis: At the end of the incubation period, dilute the samples appropriately with the mobile phase and analyze by HPLC (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the area of the parent Yakuchinone A peak and the appearance of new peaks (degradation products). Ensure the analytical method can resolve the parent peak from all degradation peaks (peak purity analysis).
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijrpp.com [ijrpp.com]
troubleshooting low yield in diarylheptanoid synthesis
Technical Support Center: Diarylheptanoid Synthesis
Welcome to the technical support center for diarylheptanoid synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable class of natural products. Diarylheptanoids, characterized by two aromatic rings linked by a seven-carbon chain, present unique synthetic challenges.[1] Low yields can stem from a variety of factors including suboptimal reaction conditions, catalyst deactivation, competing side reactions, and difficulties in product isolation.
This document provides a structured approach to troubleshooting these issues, moving from high-level frequently asked questions to in-depth, problem-specific guidance. Our goal is to equip you with the causal understanding and practical protocols needed to diagnose and resolve the issues hindering your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for linear diarylheptanoids, and which should I choose?
A1: The two most prevalent and versatile strategies are the Claisen-Schmidt condensation and the Suzuki-Miyaura cross-coupling reaction .
-
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aromatic aldehyde and a ketone bearing α-hydrogens.[2] It is often used to construct the α,β-unsaturated ketone backbone of curcuminoids and related structures. It is a cost-effective and straightforward method but can be prone to side reactions if not properly controlled.[3]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[4][5] It offers high functional group tolerance and stereospecificity, making it ideal for synthesizing complex or sterically hindered diarylheptanoids. However, it requires careful optimization of the catalyst system (palladium source and ligand), base, and solvent to avoid low yields.[6]
The choice depends on your target molecule's structure and the starting materials available. For symmetric or simple unsaturated diarylheptanoids, the Claisen-Schmidt is often a good starting point. For more complex, asymmetric, or saturated diarylheptanoids, the Suzuki coupling provides greater control and flexibility.
Q2: My reaction mixture is turning black, and the yield is very low. What is happening?
A2: A black, heterogeneous mixture in a palladium-catalyzed reaction (like Suzuki coupling) is a classic sign of catalyst decomposition, where the active Pd(0) catalyst agglomerates into inactive palladium black. This is a primary cause of low conversion and yield. This can be triggered by several factors, including:
-
High Temperatures: Can accelerate catalyst decomposition pathways.[7]
-
Inappropriate Ligand: The phosphine ligand may be oxidizing or dissociating from the palladium center, leaving it unprotected.[8]
-
Wrong Solvent or Base: The reaction environment may not be suitable for stabilizing the catalytic species.
Addressing this requires re-evaluating your reaction conditions, particularly the choice of ligand and temperature.
Q3: I see multiple spots on my TLC plate that are not my starting materials or product. How do I identify and prevent these side products?
A3: The formation of multiple side products is common in both Claisen-Schmidt and Suzuki reactions.
-
In a Claisen-Schmidt condensation , you may be observing self-condensation of the ketone starting material, or multiple condensation products if the ketone has multiple acidic α-hydrogens.[3] Careful control of stoichiometry and slow addition of the ketone to a mixture of the aldehyde and base can mitigate this.
-
In a Suzuki coupling , common side products arise from homocoupling of the boronic acid or the organohalide. Debromination or dehalogenation of the starting material can also occur.[1] These issues often point to problems with the catalytic cycle, such as slow transmetalation relative to competing pathways.
Identifying these byproducts typically requires isolation and characterization (e.g., by NMR and MS). Preventing them involves fine-tuning the reaction conditions as detailed in the troubleshooting guide below.
Troubleshooting Workflow for Low Yield
Before diving into specific issues, use this general workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low yield synthesis.
Detailed Troubleshooting Guide
Issue A: Low Starting Material Conversion / No Reaction
This is often the most frustrating issue, suggesting a fundamental problem with reaction initiation or catalyst activity.
| Plausible Cause | Diagnostic Check & Explanation | Recommended Solution |
| 1. Poor Reagent Quality | Check: Verify the purity of starting materials (aldehydes, ketones, organohalides, boronic acids) by NMR or melting point. Causality: Aromatic aldehydes can oxidize to carboxylic acids on storage. Boronic acids can dehydrate to form boroxines, which are less reactive. Solvents must be anhydrous for many coupling reactions. | Re-purify starting materials (distillation, recrystallization). Use freshly opened, anhydrous solvents. For Suzuki coupling, consider using boronate esters, which are more stable than boronic acids.[6] |
| 2. Inactive Catalyst (Suzuki Coupling) | Check: Is your palladium source old? Are you using an appropriate ligand? Causality: The Pd(0) species is the active catalyst. Pd(II) precursors like Pd(OAc)₂ must be reduced in situ. The ligand stabilizes the Pd(0) center and facilitates the catalytic cycle. Without a suitable ligand, the catalyst can quickly decompose.[8][9] | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust ligand system (e.g., SPhos, XPhos with Pd₂(dba)₃). Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of phosphine ligands. |
| 3. Insufficient Base Activity (Both Reactions) | Check: Is your base strong enough? Is it soluble in the reaction medium? Causality: In Claisen-Schmidt, the base must be strong enough to deprotonate the ketone's α-carbon to form the reactive enolate.[10] In Suzuki coupling, the base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] An insoluble or weak base will halt the reaction. | For Claisen-Schmidt, switch from a mild base (e.g., K₂CO₃) to a stronger one (e.g., NaOH, KOH). For Suzuki coupling, common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better solubility. |
| 4. Reaction Temperature Too Low | Check: Run the reaction at a slightly elevated temperature and monitor by TLC. Causality: All chemical reactions have an activation energy barrier. Insufficient thermal energy may prevent the reaction from proceeding at a reasonable rate, especially for sterically hindered substrates. | Gradually increase the reaction temperature in 10-20°C increments. For Suzuki couplings, temperatures between 80-110°C are common. Microwave irradiation can sometimes be used to accelerate slow reactions.[1] |
Issue B: Predominance of Side Products
If your starting materials are consumed but the desired product is only a minor component, the reaction conditions favor undesired pathways.
-
Self-Condensation of Ketone: The ketone enolate reacts with another molecule of the ketone.
-
Cannizzaro Reaction: If using a strong base, the aromatic aldehyde (with no α-hydrogens) can disproportionate into an alcohol and a carboxylic acid.
-
Multiple Condensations: Formation of a 1:2 adduct of aldehyde and ketone (e.g., dibenzylideneacetone).[2]
A modified protocol can significantly improve selectivity.[3]
-
Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the base (e.g., NaOH, 1.2 eq) in the chosen solvent (e.g., EtOH/H₂O). Cool the mixture in an ice bath to 0-5°C.
-
Slow Addition: Dissolve the aryl methyl ketone (1.0 eq) in a minimal amount of cold solvent. Add this solution dropwise to the stirred aldehyde-base mixture over 30-60 minutes.
-
Causality: Adding the ketone slowly to an excess of the aldehyde ensures that the freshly formed enolate is more likely to react with the aldehyde rather than another ketone molecule. Low temperature disfavors the self-condensation pathway, which often has a higher activation energy.[3]
-
Monitoring: Monitor the reaction by TLC. Upon completion, neutralize with dilute acid and proceed with workup.
Caption: Claisen-Schmidt condensation: desired vs. side reaction.
-
Homocoupling (Glaser coupling): The organoboron species couples with itself.
-
Dehalogenation: The organohalide is reduced instead of coupled.
-
Protodeboronation: The boronic acid reacts with a proton source (e.g., water) to replace the boron group with hydrogen.
These side reactions often point to an imbalance in the rates of the catalytic cycle steps.
Caption: Suzuki-Miyaura catalytic cycle and common failure points.
| Parameter | Recommendation & Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, RuPhos). Rationale: These ligands accelerate reductive elimination, which is often the rate-limiting step, preventing the catalyst from spending too much time in the Pd(II) state where side reactions can occur.[6][8] |
| Base | Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃. Rationale: A very strong base can promote side reactions. The base's primary role is to activate the boronic acid for transmetalation; it should not interfere with other parts of the cycle.[5] |
| Solvent | Use a polar aprotic solvent system, often with water. Common choices include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O. Rationale: The water co-solvent helps to dissolve the inorganic base and facilitates the transmetalation step.[11] |
| Stoichiometry | Use a slight excess of the boronic acid (1.1-1.3 equivalents). Rationale: This helps to drive the transmetalation step forward and compensates for any protodeboronation or homocoupling of the boronic acid. |
Issue C: Difficulty in Product Isolation and Purification
Sometimes the desired product is formed (as seen in crude LC-MS or NMR), but the isolated yield is poor. This points to challenges in the workup and purification stages.
-
Product Instability:
-
Problem: Diarylheptanoids with phenolic hydroxyl groups can be sensitive to oxidation. The α,β-unsaturated ketone moiety can be susceptible to decomposition on silica gel.
-
Solution: During workup, wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove oxidative impurities. When performing column chromatography, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or C18 (reverse-phase).
-
-
Poor Separation from Starting Materials or Side Products:
-
Problem: The product may have a similar polarity (Rf value) to a starting material or a major byproduct, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography: Systematically screen different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to maximize the ΔRf between your product and impurities.
-
Recrystallization: If the product is a solid and is reasonably pure (>85-90%), recrystallization is an excellent method to obtain highly pure material and can be more scalable than chromatography.
-
Alternative Methods: For challenging separations, more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) have been shown to be highly effective for purifying diarylheptanoids from complex mixtures.[12][13]
-
-
-
Physical Loss During Workup:
-
Problem: The product may have partial solubility in the aqueous layer during an extraction, or it may be a sticky, non-crystalline solid that is difficult to handle.
-
Solution: If you suspect aqueous solubility, re-extract the aqueous layers multiple times with a more polar organic solvent like ethyl acetate. If the product is an oil, try co-evaporating it with a high-boiling non-polar solvent like toluene to remove residual solvents, or attempt to precipitate it from a concentrated solution by adding an anti-solvent (e.g., adding hexane to a concentrated ethyl acetate solution).
-
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. jmpas.com [jmpas.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. praxilabs.com [praxilabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Overcoming Poor Bioavailability of Natural Diarylheptanoids
Welcome to the technical support center dedicated to addressing the significant challenge of poor oral bioavailability in natural diarylheptanoids. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of compounds. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting guides and FAQs, grounded in established scientific principles and field-proven insights. Our goal is to empower you to diagnose experimental hurdles, optimize your research strategies, and unlock the full therapeutic potential of diarylheptanoids.
Understanding the Challenge: The Root Causes of Poor Diarylheptanoid Bioavailability
Natural diarylheptanoids, a class of phenolic compounds celebrated for their diverse pharmacological activities including anti-inflammatory, antioxidant, and anti-cancer effects, frequently exhibit disappointingly low in vivo efficacy.[1][2] This discrepancy between in vitro potency and in vivo performance is often a direct consequence of poor oral bioavailability.[3] The primary factors contributing to this issue are multifaceted and interconnected:
-
Low Aqueous Solubility: Many diarylheptanoids are highly lipophilic molecules with poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[4][5] This intrinsic property limits their dissolution, which is a prerequisite for absorption.[6] A prime example is curcumin, a well-studied diarylheptanoid, which is practically insoluble in water.[7]
-
Extensive First-Pass Metabolism: Upon absorption from the gut, orally administered drugs pass through the liver via the portal vein before reaching systemic circulation.[8][9] The liver is a major site of drug metabolism, and many diarylheptanoids are extensively metabolized by hepatic enzymes, such as cytochrome P450 isoforms.[4][8] This "first-pass effect" can significantly reduce the amount of the active compound that reaches the bloodstream.[8][9] Metabolism can also occur within the intestinal wall itself.[8]
-
Poor Intestinal Permeability: Even if a diarylheptanoid dissolves in the GI fluids, it must still efficiently cross the intestinal epithelial barrier to enter the bloodstream.[4] The chemical structure of some diarylheptanoids may not be conducive to passive diffusion or may be subject to efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the GI lumen.[6][10]
-
Chemical Instability: Some diarylheptanoids can be unstable in the varying pH environments of the GI tract, leading to degradation before they can be absorbed.[11][12][13] Studies have shown that certain diarylheptanoids exhibit pH-dependent degradation.[11][12]
These factors collectively contribute to low and variable plasma concentrations, hindering the clinical translation of these otherwise promising natural products.[6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the preclinical development of diarylheptanoids.
Issue 1: Low and Variable Oral Absorption in Animal Pharmacokinetic (PK) Studies
You've administered a diarylheptanoid formulation to rats and observe low Cmax and AUC values with high inter-animal variability.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low in vivo bioavailability.
Step 1: Characterize the Root Cause - In Vitro Assessment
-
Kinetic and Thermodynamic Solubility Assays:
-
Rationale: To determine if poor solubility is the primary limiting factor.
-
Protocol:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
For thermodynamic solubility, add an excess of the diarylheptanoid to each buffer.
-
Stir at 37°C for 24-48 hours to reach equilibrium.
-
Filter the samples and analyze the supernatant concentration by HPLC-UV.
-
For kinetic solubility, prepare a high-concentration stock solution in DMSO and dilute it into the aqueous buffers. Monitor for precipitation over time using nephelometry or UV-spectroscopy.
-
-
-
In Vitro Permeability Assay (Caco-2 Cell Model):
-
Rationale: The Caco-2 cell line, a human colon adenocarcinoma cell line, forms a monolayer that mimics the intestinal epithelium and is a well-established model for predicting in vivo drug absorption.[14][][16] This assay helps determine the apparent permeability coefficient (Papp) and can indicate if the compound is a substrate for efflux transporters.[10][]
-
Protocol:
-
Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10][]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².[17]
-
Prepare a dosing solution of the diarylheptanoid in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-to-A) permeability and assess active efflux, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and analyze the concentration of the diarylheptanoid by LC-MS/MS.
-
Calculate the Papp value and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the involvement of active efflux.[10]
-
-
Step 2: Implement and Test Solutions
-
If Solubility is Low:
-
Strategy 1: Nanoformulations. Encapsulating diarylheptanoids in systems like liposomes, micelles, or solid lipid nanoparticles can enhance their solubility and absorption.[18]
-
Experimental Approach: Prepare a nanoformulation of your diarylheptanoid. Characterize the particle size, zeta potential, and encapsulation efficiency. Conduct in vitro dissolution studies comparing the nanoformulation to the unformulated compound. If promising, proceed to in vivo PK studies.
-
-
Strategy 2: Amorphous Solid Dispersions (ASDs).
-
Experimental Approach: Create an ASD by dissolving the diarylheptanoid and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray-drying or rotary evaporation).[3] Confirm the amorphous state using XRPD and DSC. Perform dissolution testing to demonstrate improved release compared to the crystalline form.[3]
-
-
-
If Permeability is Low (and not due to poor solubility):
-
Strategy: Prodrug Approach.
-
Rationale: Chemically modifying the diarylheptanoid by adding a promoiety can improve its lipophilicity and passive diffusion across the intestinal membrane.[19][20] The promoiety is designed to be cleaved in vivo to release the active parent drug.[21]
-
Experimental Approach: Synthesize a series of prodrugs (e.g., esters, carbonates) of the parent diarylheptanoid. Evaluate their stability in simulated GI fluids and plasma. Assess their permeability using the Caco-2 assay. A successful prodrug will show higher permeability than the parent drug and release the active compound upon enzymatic hydrolysis.
-
-
Issue 2: High In Vitro Permeability but Still Low In Vivo Bioavailability
Your Caco-2 assay shows good permeability (Papp > 10 x 10⁻⁶ cm/s, Efflux Ratio < 2), but your in vivo PK data still indicates poor oral bioavailability.
Troubleshooting Workflow
Caption: Troubleshooting when in vitro permeability is good but in vivo bioavailability is poor.
Step 1: Assess Metabolic Stability
-
Rationale: To determine if the compound is rapidly metabolized by liver enzymes, which is a primary cause of the first-pass effect.[4][22]
-
Protocol: Liver Microsomal Stability Assay
-
Prepare an incubation mixture containing liver microsomes (from rat, dog, or human to assess species differences), the diarylheptanoid, and an NADPH-generating system (to initiate enzymatic reactions).
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent diarylheptanoid by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (< 30 minutes) suggests high metabolic liability.
-
Step 2: Implement and Test Solutions
-
If Metabolic Stability is Low:
-
Strategy 1: Co-administration with a Metabolic Inhibitor. Piperine, an alkaloid from black pepper, is known to inhibit enzymes involved in drug metabolism and has been shown to enhance the bioavailability of curcumin.[7]
-
Experimental Approach: In your animal PK study, co-administer the diarylheptanoid with a known metabolic inhibitor (e.g., piperine). A significant increase in AUC would confirm that first-pass metabolism is a major barrier.
-
-
Strategy 2: Prodrug to Mask Metabolic Soft Spots.
-
Experimental Approach: Identify the metabolic "soft spots" on the diarylheptanoid molecule (e.g., phenolic hydroxyl groups that are prone to glucuronidation or sulfation).[18] Design and synthesize a prodrug where these sites are temporarily masked by a promoiety. This can protect the drug from first-pass metabolism.
-
-
Frequently Asked Questions (FAQs)
Q1: My diarylheptanoid shows high potency in vitro but no efficacy in vivo. Is bioavailability the likely problem?
A1: Yes, this is a classic sign of poor oral bioavailability.[3] When a compound is highly active against its target in a cell-based assay but fails to produce a pharmacological response in an animal model after oral dosing, it strongly suggests that an insufficient amount of the active compound is reaching the systemic circulation and the target tissue.[3] The key factors to investigate are poor solubility, low permeability, and extensive first-pass metabolism.[3][6]
Q2: What is a good starting point for formulating a poorly soluble diarylheptanoid for an initial in vivo PK study?
A2: For early-stage studies, a simple formulation is often sufficient to get a preliminary assessment of oral absorption. A common approach is to use a vehicle containing a mixture of co-solvents and surfactants. A widely used vehicle is a solution of 10% DMSO, 40% PEG 400, and 50% water or saline. However, it is critical to ensure your compound remains solubilized in this vehicle upon dilution in the aqueous environment of the GI tract. Always check for precipitation upon dilution of your formulation in water or simulated intestinal fluids before dosing.
Q3: How do I interpret my Caco-2 permeability data?
A3: Caco-2 data provides two key pieces of information: the apparent permeability (Papp) and the efflux ratio (ER).
-
Papp (A-B): This value reflects the rate of transport across the cell monolayer.
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
-
-
Efflux Ratio (ER): This is the ratio of Papp in the B-A direction to the A-B direction.
-
ER > 2: Suggests the compound is a substrate for an active efflux transporter (like P-gp), which can limit its net absorption in vivo.[10]
-
Q4: Can the degradation products of a diarylheptanoid be responsible for the observed biological activity?
A4: This is an important and often overlooked consideration. For some compounds, like curcumin, there is evidence to suggest that its degradation products may contribute significantly to its overall biological activity.[23][24] If you observe high instability of your parent compound under physiological conditions (pH 7.4), it is worthwhile to characterize the degradation products and test their activity in your in vitro assays. This can help explain the paradox of a compound with poor bioavailability still exhibiting pharmacological effects.[23][24]
Q5: What are the key pharmacokinetic parameters I should focus on when evaluating a new formulation?
A5: When comparing different formulations in an in vivo PK study, the most important parameters are:
-
Cmax (Maximum Plasma Concentration): The highest concentration the drug reaches in the blood.
-
Tmax (Time to Cmax): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time. A successful formulation will result in a statistically significant increase in Cmax and/or AUC compared to the unformulated drug or a control formulation. The goal is to achieve a plasma concentration that is above the minimum effective concentration (MEC) for a desired period.
Data Summary Table
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Typical Fold-Increase in Bioavailability (Example: Curcumin) | Key Experimental Readout |
| Nanoformulations (e.g., Liposomes, Micelles) | Increases solubility and dissolution rate; protects from degradation.[18] | 10 to >100-fold[7][18] | Particle size analysis, in vitro dissolution, in vivo PK (AUC, Cmax) |
| Amorphous Solid Dispersions (ASDs) | Increases dissolution rate by preventing crystallization.[3] | 5 to 50-fold | XRPD/DSC for amorphicity, in vitro dissolution, in vivo PK |
| Co-administration with Inhibitors (e.g., Piperine) | Inhibits first-pass metabolism (e.g., glucuronidation).[7] | ~20-fold | In vivo PK study with and without the inhibitor |
| Prodrug Approach | Improves permeability by increasing lipophilicity; can mask metabolic sites.[20][21] | Highly variable; depends on parent drug and promoiety | Caco-2 permeability, plasma stability, in vivo PK of prodrug and parent |
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. insights.tessmed.com [insights.tessmed.com]
- 19. acs.org [acs.org]
- 20. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. (PDF) How does curcumin work with poor bioavailability? Clues from experimental and theoretical studies (2016) | Liang Shen | 136 Citations [scispace.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
"7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one" vs other diarylheptanoids
An In-depth Comparative Guide to the Biological Activities of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one and Other Prominent Diarylheptanoids
Introduction: The Versatile Scaffold of Diarylheptanoids
Diarylheptanoids are a significant class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] This structural motif can be linear, as seen in curcuminoids, or form complex macrocycles.[1][2][3] Found in a variety of medicinal plants, most notably within the Zingiberaceae (ginger and turmeric) and Betulaceae (birch) families, these compounds have been a cornerstone of traditional medicine for centuries.[1][3][4] Modern pharmacological research has substantiated their therapeutic potential, revealing a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anticancer effects.[5][6][7][8]
This guide focuses on This compound , a naturally occurring diarylheptanoid isolated from Alpinia officinarum.[9][10] We will provide a comprehensive, data-driven comparison of its biological performance against other well-characterized diarylheptanoids such as Yakuchinone A, curcumin, gingerols, and shogaols. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the therapeutic application of this promising class of natural products.
Comparative Analysis of Bioactivities: A Quantitative Overview
The therapeutic efficacy of diarylheptanoids is intrinsically linked to their chemical structure. Variations in the substitution patterns on the aromatic rings and modifications to the heptane chain dictate their potency and selectivity across different biological targets.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key pathological driver of numerous diseases. Diarylheptanoids are well-documented inhibitors of the inflammatory response, primarily through the suppression of pro-inflammatory mediators.[4][6][11][12] A central mechanism for this activity is the inhibition of the NF-κB signaling pathway, which regulates the expression of genes involved in inflammation, such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).[13][14]
The following table presents a comparative analysis of the anti-inflammatory potency of several diarylheptanoids, as measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Cell Line/Target | IC50 (µM) | Source |
| Diarylheptanoid 2 | RAW 264.7 Macrophages | 33.65 | [15] |
| Diarylheptanoid 3 | RAW 264.7 Macrophages | 36.9 | [15] |
| Diarylheptanoid 4 | RAW 264.7 Macrophages | 9.88 | [15] |
| Diarylheptanoid 5 | RAW 264.7 Macrophages | 34.1 | [15] |
| 6-Shogaol-4′-O-β-glucoside | 10.3 | [16] |
Note: Specific IC50 data for this compound in anti-inflammatory assays was not available in the reviewed literature. However, its structural similarity to other active diarylheptanoids from Alpinia species suggests it likely possesses anti-inflammatory properties.
Several diarylheptanoids, including compounds isolated from Zingiber officinale, have been shown to inhibit the production of nitric oxide and IL-6 in a dose-dependent manner.[11] This inhibition is often linked to the downregulation of iNOS and COX-2 expression.[11]
Figure 1: Inhibition of the NF-κB signaling pathway by diarylheptanoids.
Antioxidant Activity: Neutralizing Oxidative Stress
Diarylheptanoids are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in cellular aging and disease.[1][17] This activity is largely attributed to the phenolic hydroxyl groups on their aromatic rings.[17] Studies have demonstrated that the antioxidant activity of some diarylheptanoids exceeds that of α-tocopherol (Vitamin E).[2]
The structure-activity relationship for antioxidant capacity is well-defined. For instance, shogaols, which possess an α,β-unsaturated ketone moiety, often exhibit greater antioxidant activity than their gingerol counterparts.[18] This structural feature enhances their ability to act as radical scavengers.[18]
| Compound/Extract | Assay | Result | Source |
| Shogaols | Antioxidant Properties | Higher than Gingerols | [18] |
| Diarylheptanoids from Etlingera elatior | Antioxidant Activity | Greater than α-tocopherol | [2] |
| Fermented Alnus sibirica (rich in diarylheptanoids) | Antioxidative Activity | Stronger than non-fermented | [17] |
Anticancer Activity: Targeting Malignant Cells
A growing body of evidence supports the role of diarylheptanoids as potential anticancer agents.[7][19][20] They exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like topoisomerases.[1][19]
The cytotoxic potential of various diarylheptanoids against different human cancer cell lines is summarized below.
| Compound | Cell Line | IC50 (µM) | Source |
| Yakuchinone A Metabolite 9 | Melanoma | 6.09 - 9.74 | [21] |
| Platyphylloside | Various | 10.3 - 13.8 | [20] |
| Compound 6a (synthetic diarylheptanoid) | T47D (Breast Cancer) | 0.09 | [19] |
| Compound 6d (synthetic diarylheptanoid) | T47D (Breast Cancer) | 0.64 | [19] |
| Compound 7j (synthetic diarylheptanoid) | T47D (Breast Cancer) | 0.67 | [19] |
| Compound 7e (synthetic diarylheptanoid) | T47D (Breast Cancer) | 0.99 | [19] |
| Diarylheptanoids from Z. officinale (6, 16-19) | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [5] |
Some diarylheptanoids from ginger have been shown to exert their anticancer effects by regulating the ATR/CHK1 signaling pathway, which is involved in the DNA damage response.[5][7]
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 8. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]
- 11. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three non-phenolic diarylheptanoids with anti-inflammatory activity from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
- 14. Effect of Ginger on Inflammatory Diseases [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer diarylheptanoid glycosides from the inner bark of Betula papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microbial Transformation of Yakuchinone A and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioactivity: 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one versus Gingerols
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the bioactive properties of the diarylheptanoid 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one and the well-characterized class of compounds, gingerols. The focus is on their respective antioxidant, anti-inflammatory, and anticancer activities, supported by available experimental data. Detailed experimental protocols are also provided to facilitate the design of future comparative studies.
Introduction: A Tale of Two Structurally Related Phenolic Compounds
Nature presents a vast library of bioactive molecules with therapeutic potential. Among these, phenolic compounds from the Zingiberaceae family have garnered significant scientific interest. This guide focuses on two such compounds: this compound, a diarylheptanoid isolated from Alpinia officinarum (lesser galangal)[1][2], and gingerols, the primary pungent constituents of fresh ginger (Zingiber officinale)[3][4].
Both classes of molecules share a common 4-hydroxy-3-methoxyphenyl moiety, a structural feature often associated with potent biological activity. However, differences in their overall chemical architecture suggest distinct interactions with biological targets. This comparison aims to dissect these differences and highlight their implications for drug discovery and development.
Chemical Structures at a Glance
A foundational understanding of the chemical structures of these compounds is crucial to appreciating their biological activities.
This compound is a linear diarylheptanoid characterized by a seven-carbon chain linking two phenyl groups[5]. The presence of a methoxy group at position 5 and a ketone at position 3 are key functional features[1].
Gingerols , most notably[4]-gingerol,[6]-gingerol, and[1]-gingerol, are characterized by a β-hydroxy ketone functional group within a variable-length alkyl chain attached to the 4-hydroxy-3-methoxyphenyl group[7]. The numeral in the name, such as[4]-gingerol, denotes the length of the alkyl chain.
Comparative Bioactivity: A Data-Driven Assessment
This section objectively compares the antioxidant, anti-inflammatory, and anticancer properties of this compound and gingerols, drawing upon published experimental data.
Antioxidant Activity
The ability to scavenge free radicals is a key therapeutic property, as oxidative stress is implicated in numerous chronic diseases.
Gingerols have been extensively studied for their antioxidant effects. Their capacity to neutralize free radicals is well-documented through various in vitro assays. For instance, a methanolic extract of ginger, rich in gingerols, demonstrated significant radical scavenging activity in a DPPH assay with an IC50 value of 27.85 µg/mL[8]. In another study, ginger extract showed potent nitric oxide scavenging activity with an IC50 of 59.79 µg/mL[8]. These activities are attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to stabilize free radicals[9][10].
This compound and related diarylheptanoids from Alpinia officinarum also possess antioxidant properties, though less extensively quantified in direct comparison to gingerols[5]. The shared 4-hydroxy-3-methoxyphenyl group is a strong indicator of this potential. A related compound, (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, is noted for its ability to scavenge free radicals due to its hydroxy and methoxy groups[11].
Table 1: Comparative Antioxidant Activity Data
| Compound/Extract | Assay | IC50 Value | Reference |
| Ginger Extract (rich in gingerols) | DPPH Scavenging | 27.85 µg/mL | [8] |
| Ginger Extract (rich in gingerols) | Nitric Oxide Scavenging | 59.79 µg/mL | [8] |
| Diarylheptanoids from A. officinarum | General Antioxidant Activity | Qualitative | [5] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and its modulation is a key therapeutic strategy.
Gingerols exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators. For example,[1]-gingerol has been shown to be a more potent inhibitor of prostaglandin E2 (PGE2) production and COX-2 activity than[4]- and[6]-gingerol[12]. The anti-inflammatory actions of gingerols are also linked to the inhibition of the NF-κB signaling pathway, which leads to a reduction in pro-inflammatory cytokines like TNF-α and various interleukins[12][13][14].
This compound belongs to a class of diarylheptanoids from Alpinia officinarum that have demonstrated anti-inflammatory properties[15]. A study on dimeric diarylheptanoids from this plant showed significant inhibitory activity against nitric oxide (NO) production in LPS-induced RAW 264.7 cells, with one compound exhibiting an IC50 value of 14.7 µM[16]. Inhibition of NO production is a key indicator of anti-inflammatory potential. Another related diarylheptanoid, (4E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one, has been reported to inhibit cyclooxygenase (COX) enzymes[11].
Table 2: Comparative Anti-inflammatory Activity Data
| Compound/Class | Target/Assay | IC50 Value/Effect | Reference |
| [1]-Gingerol | PGE2 Production & COX-2 Activity | Most potent among gingerols | [12] |
| Gingerols | NF-κB Signaling | Inhibition | [12][13][14] |
| Dimeric Diarylheptanoid from A. officinarum | NO Production in RAW 264.7 cells | 14.7 µM | [16] |
| (4E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one | Cyclooxygenase (COX) Inhibition | Qualitative | [11] |
Anticancer Activity
The search for novel anticancer agents from natural sources is a major focus of drug discovery.
Gingerols have demonstrated significant anticancer potential against a variety of cancer cell lines.[4]-gingerol, for instance, has been shown to inhibit the proliferation of breast cancer (MCF-7/WT), colon cancer (HCT15), and murine fibro sarcoma (L929) cells with IC50 values of approximately 100 µM for HCT15 and 102 µM for L929 after 24 hours of treatment[4][17]. The anticancer mechanisms of gingerols are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis[18][19].
This compound and its structural analogs from Alpinia officinarum are also emerging as promising anticancer agents[20]. One study reported that a synthesized diarylheptanoid from A. officinarum exhibited superior antiproliferative effects against human breast adenocarcinoma MCF-7 cells[20]. This compound was found to induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial membrane potential[20].
Table 3: Comparative Anticancer Activity Data
| Compound | Cell Line | IC50 Value | Reference |
| [4]-Gingerol | HCT15 (Colon Cancer) | ~100 µM (24h) | [4] |
| [4]-Gingerol | L929 (Murine Fibro Sarcoma) | ~102 µM (24h) | [4] |
| [4]-Gingerol | MCF-7/WT (Breast Cancer) | Significant viability decrease at 25 µM | [17] |
| Diarylheptanoid from A. officinarum | MCF-7 (Breast Cancer) | Potent antiproliferative effect | [20] |
Experimental Methodologies: A Guide for Reproducible Research
To ensure the integrity and reproducibility of bioactivity assessment, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays discussed in this guide.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[21][22]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation[21].
-
Preparation of Test Samples: Dissolve the test compound (this compound or gingerol) in methanol to create a stock solution. Prepare serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution to triplicate wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 20 µL of methanol and 180 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[23].
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[22][23].
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity Assessment: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation.
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX can be monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. An inhibitor will reduce the rate of this color change[24].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Procedure (in a 96-well plate):
-
Add 150 µL of reaction buffer to each well.
-
Add 10 µL of heme cofactor.
-
Add 10 µL of the test inhibitor (dissolved in DMSO, then diluted in buffer) at various concentrations. For the control, add 10 µL of the buffer/DMSO vehicle.
-
Add 10 µL of the COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme[6].
-
Reaction Initiation:
-
Add 10 µL of TMPD solution.
-
Add 10 µL of arachidonic acid solution to initiate the reaction.
-
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the COX-2 inhibition assay.
Anticancer Activity Assessment: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment[3].
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound (this compound or gingerol) in fresh medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, until purple formazan crystals are visible[3][27].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution[3].
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of 630 nm, using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Caption: Workflow for the MTT cell proliferation assay.
Signaling Pathways and Mechanisms of Action
The bioactivity of these compounds is underpinned by their interaction with specific cellular signaling pathways.
Gingerols are known to modulate several key pathways:
-
NF-κB Pathway: Gingerols inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. This leads to a decrease in the expression of pro-inflammatory genes[12][13].
-
MAPK Pathway: Gingerols can influence the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.
-
Nrf2 Pathway: [4]-gingerol can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes[9].
This compound and related diarylheptanoids are also known to modulate signaling pathways involved in cancer and inflammation. For instance, a related compound has been shown to induce apoptosis in breast cancer cells through the generation of Reactive Oxygen Species (ROS) , leading to mitochondrial dysfunction[20]. Some diarylheptanoids are also suggested to modulate the PI3K/Akt and MAPK pathways to induce apoptosis in cancer cells[11].
Caption: Key signaling pathways modulated by gingerols and the diarylheptanoid.
Conclusion and Future Directions
Both this compound and gingerols exhibit promising antioxidant, anti-inflammatory, and anticancer properties. Gingerols are more extensively characterized, with a wealth of quantitative data supporting their bioactivities. The diarylheptanoid from Alpinia officinarum, while less studied, shows significant potential, particularly in the realm of anticancer and anti-inflammatory research.
The structural similarities and differences between these compounds warrant further investigation. Direct, head-to-head comparative studies using standardized assays are crucial to definitively establish their relative potencies and therapeutic potential. Such research will be invaluable for guiding the selection and development of these natural compounds into novel therapeutic agents. The experimental protocols provided in this guide offer a framework for conducting such rigorous comparative analyses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Evaluation of potent antioxidant activity of ginger extract using in vitro study [wisdomlib.org]
- 9. Frontiers | A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Buy 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | 79559-60-7 [smolecule.com]
- 12. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of Ginger on Inflammatory Diseases [mdpi.com]
- 15. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anticancer Efficacy of 6-Gingerol with Paclitaxel against Wild Type of Human Breast Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jelsciences.com [jelsciences.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. mdpi.com [mdpi.com]
- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 24. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. atcc.org [atcc.org]
A Comparative Analysis of Cytotoxicity: Shogaols versus the Diarylheptanoid 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
A Guide for Researchers in Oncology and Natural Product Development
In the landscape of oncological research, natural products remain a vital source of novel chemotherapeutic leads. Among these, compounds derived from the ginger family (Zingiberaceae) have garnered significant attention for their potent cytotoxic and anti-inflammatory properties. This guide provides a detailed comparison between the well-characterized shogaols, particularly 6-shogaol, and 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a related diarylheptanoid. While extensive data exists for shogaols, this guide will employ a structure-activity relationship (SAR) analysis to forecast the cytotoxic potential of the less-studied this compound, offering a predictive framework for researchers.
Introduction to the Compounds
Shogaols , primarily 6-shogaol, are pungent constituents found in dried ginger (Zingiber officinale). They are formed through the dehydration of their precursor compounds, gingerols, during storage or processing.[1] Shogaols are renowned for a range of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects.[2] Their cytotoxicity has been demonstrated across a wide array of cancer cell lines.
This compound is a linear diarylheptanoid isolated from the rhizomes of Alpinia officinarum, commonly known as lesser galangal.[3] Diarylheptanoids represent a significant class of plant secondary metabolites with a characteristic 1,7-diphenylheptane skeleton and have shown promising cytotoxic activities.[4][5] While direct cytotoxic data for this specific compound is limited in publicly accessible literature, its structural features allow for an informed comparison with the extensively studied shogaols.
Comparative Analysis of Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective
The cytotoxic efficacy of both shogaols and diarylheptanoids is intrinsically linked to their chemical structures. Key functional groups dictate their interaction with cellular targets and subsequent biological responses.
A pivotal feature for the high cytotoxicity of 6-shogaol is the presence of an α,β-unsaturated carbonyl moiety in its aliphatic chain.[2][6][7] This electrophilic Michael acceptor can react with nucleophilic residues (like cysteine) in cellular proteins, such as tubulin and components of key signaling pathways, leading to cell cycle arrest and apoptosis.[1] This structural element is a primary reason why 6-shogaol often exhibits greater potency than its precursor, 6-gingerol, which lacks this reactive group.[6][7]
In contrast, This compound possesses a saturated ketone at the C-3 position and lacks the critical α,β-unsaturated system seen in shogaols. Based on SAR principles, the absence of this Michael acceptor moiety suggests that its cytotoxic potency is likely to be significantly lower than that of 6-shogaol.
However, studies on other diarylheptanoids from Alpinia officinarum indicate that compounds with a carbonyl group at C-3 and a double bond at the C-4/5 position exhibit potent cytotoxicity.[3] While the target compound lacks the double bond, the presence of the ketone is still a feature associated with bioactivity.[8] The substitution pattern on the aromatic rings, including the 4-hydroxy-3-methoxyphenyl (vanillyl) group, is common to both classes of compounds and is known to contribute to their antioxidant and anticancer properties.
Mechanistic Insights into Shogaol-Induced Cytotoxicity
6-Shogaol exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes:
-
Induction of Apoptosis: It activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways, involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[9][10]
-
Cell Cycle Arrest: It can halt the cell cycle at various phases, depending on the cancer cell type, often by modulating the expression of cyclins and cyclin-dependent kinases.
-
Inhibition of Signaling Pathways: 6-shogaol has been shown to inhibit critical pro-survival signaling pathways, including Akt/mTOR and STAT3.[6]
-
Induction of Autophagy: In some cancer cells, it can trigger autophagic cell death.[1]
The predicted mechanism for this compound, while likely weaker, may still involve the induction of oxidative stress and apoptosis, common mechanisms for phenolic compounds.
Quantitative Cytotoxicity Data
The following table summarizes reported 50% inhibitory concentration (IC₅₀) values for 6-shogaol and other cytotoxic diarylheptanoids from Alpinia officinarum against various human cancer cell lines. This provides a benchmark for the expected potency of such compounds.
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Shogaol | 6-Shogaol | Non-Small Cell Lung (A549) | 29.6 | [10] |
| 6-Shogaol | Breast (MDA-MB-231) | 22.1 | [10] | |
| 6-Shogaol | Colon (HCT-116) | ~8 - 18.2 | [9] | |
| 6-Shogaol | Ovarian (A2780) | Significant inhibition, specific IC₅₀ varies | [2] | |
| Diarylheptanoid | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhepta-4,6-dien-3-one | Hepatoma (HepG2) | 8.46 | [11][12] |
| 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhepta-4,6-dien-3-one | Breast (MCF-7) | 12.37 | [11][12] | |
| Yakuchinone A | Neuroblastoma (IMR-32) | 0.11 | [4][8] | |
| Alpinoid C | Neuroblastoma (IMR-32) | 0.23 | [4][8] | |
| Isookanin | Neuroblastoma (IMR-32) | 0.83 | [4][8] |
Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and cell density.
Experimental Protocols for Cytotoxicity Assessment
To experimentally validate the cytotoxic effects of these compounds, standardized in vitro assays are essential. Below are detailed protocols for common methods.
MTT Assay (Assessment of Metabolic Viability)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[13][14][15][16][17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compounds. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay (Assessment of Membrane Integrity)
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium following the loss of cell membrane integrity, a hallmark of necrosis or late apoptosis.[13][18][19][20][21]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer, e.g., Triton X-100).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway targeted by shogaols and a general workflow for cytotoxicity testing.
Caption: A simplified signaling pathway for 6-shogaol-induced apoptosis.
Caption: A standard experimental workflow for in vitro cytotoxicity assessment.
References
- 1. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 8. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 6-Shogaol on the Glucose Uptake and Survival of HT1080 Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Anti-Inflammatory Activities of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one and Curcumin
An In-Depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of anti-inflammatory drug discovery, natural products continue to be a vital source of novel chemical entities. Among these, curcumin, the principal curcuminoid of turmeric (Curcuma longa), has garnered significant attention for its pleiotropic pharmacological effects, most notably its potent anti-inflammatory properties. However, the vast chemical diversity of the plant kingdom offers a plethora of other compounds with therapeutic potential. This guide provides a detailed comparative analysis of the anti-inflammatory activity of curcumin and a structurally related diarylheptanoid, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a natural product isolated from Alpinia officinarum (lesser galangal).
While direct comparative studies are limited, this guide will synthesize the available experimental data for both compounds and their close analogs to offer a comprehensive overview of their mechanisms of action, potency, and experimental validation.
Introduction to the Compounds
Curcumin , chemically known as (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, is a polyphenolic compound that has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[1] Its anti-inflammatory effects are largely attributed to its ability to modulate multiple signaling pathways, with the inhibition of the nuclear factor-kappa B (NF-κB) pathway being a key mechanism.[2][3]
This compound is a diarylheptanoid, a class of natural products characterized by a C6-C7-C6 carbon skeleton.[4][5] It is isolated from the rhizomes of Alpinia officinarum, a plant used in traditional medicine for its anti-inflammatory and analgesic properties.[6][7] While less studied than curcumin, emerging research on diarylheptanoids from Alpinia officinarum suggests significant anti-inflammatory potential, often acting through similar pathways as curcumin.[6][8]
Mechanistic Insights into Anti-Inflammatory Action
The inflammatory response is a complex biological process involving a variety of signaling molecules and pathways. A central regulator of this process is the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9]
Curcumin's Inhibition of the NF-κB Pathway
Curcumin's anti-inflammatory prowess is heavily reliant on its ability to suppress the NF-κB signaling cascade.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[10][11]
Curcumin has been shown to interfere with this pathway at multiple levels:
-
Inhibition of IKK activity: Curcumin can directly inhibit the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2]
-
Prevention of NF-κB nuclear translocation: By stabilizing IκBα, curcumin effectively traps NF-κB in the cytoplasm, preventing it from reaching its nuclear targets.[2]
-
Inhibition of NF-κB DNA binding: Some studies suggest that curcumin may also directly inhibit the binding of NF-κB to DNA.
This multifaceted inhibition of the NF-κB pathway leads to a significant reduction in the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13][14]
Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of curcumin.
Anti-Inflammatory Mechanisms of Diarylheptanoids from Alpinia officinarum
While data on this compound is scarce, studies on structurally similar diarylheptanoids from the same plant provide valuable insights into its potential mechanism of action.
A study on 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP) , another diarylheptanoid from Alpinia officinarum, demonstrated its ability to inhibit LPS-induced production of NO, IL-1β, and TNF-α in macrophages.[8] The mechanism was attributed to the inhibition of NF-κB activation and the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), another key inflammatory signaling pathway.[8]
Furthermore, research on 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone , a compound with high structural similarity to the topic compound, identified it as a COX-2 inhibitor .[7] This suggests that diarylheptanoids from Alpinia officinarum may exert their anti-inflammatory effects through multiple mechanisms, including both NF-κB and COX-2 inhibition.
Figure 2: Postulated inhibitory mechanisms of diarylheptanoids from Alpinia officinarum on inflammatory pathways.
Comparative Potency: A Look at the Experimental Data
A direct comparison of the anti-inflammatory potency of this compound and curcumin is challenging due to the lack of head-to-head studies. However, by examining the half-maximal inhibitory concentrations (IC50) for the suppression of key inflammatory mediators, we can draw some inferences.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Curcumin | Nitric Oxide (NO) | RAW 264.7 Macrophages | ~6 | [15] |
| Nitric Oxide (NO) | Primary Microglia | 3.7 | [16] | |
| NF-κB DNA Binding | RAW 264.7 Macrophages | >50 | [2] | |
| Diarylheptanoids from Alpinia officinarum | ||||
| 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP) | Nitric Oxide (NO) | RAW 264.7 Macrophages | 6.25 - 25 (Significant inhibition) | [8] |
| Unnamed Diarylheptanoid | Nitric Oxide (NO) | RAW 264.7 Macrophages | 5.0 | [17] |
| Unnamed Diarylheptanoid | Nitric Oxide (NO) | RAW 264.7 Macrophages | 6.6 | [17] |
| 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone | COX-2 Inhibition | In vivo (Carrageenan-induced paw edema) | Significant inhibition at 10 mg/kg | [7] |
Data Interpretation:
The available data suggests that certain diarylheptanoids from Alpinia officinarum exhibit potent anti-inflammatory activity, with IC50 values for nitric oxide inhibition that are comparable to, and in some cases, potentially lower than those reported for curcumin. For instance, two unnamed diarylheptanoids showed IC50 values of 5.0 µM and 6.6 µM for NO inhibition, which is in the same range as curcumin's reported IC50 of approximately 6 µM in the same cell line.[15][17] It is important to note that the IC50 value for curcumin's inhibition of NF-κB DNA binding is reported to be significantly higher (>50 µM), suggesting that its effects on downstream mediators like NO may occur through mechanisms that are more sensitive than direct inhibition of DNA binding.[2]
The finding that 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone acts as a COX-2 inhibitor highlights a potentially different or additional mechanism of action compared to curcumin's primary reliance on NF-κB inhibition. This could offer therapeutic advantages, particularly in inflammatory conditions where COX-2 plays a predominant role.
Experimental Protocols for Assessing Anti-Inflammatory Activity
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro anti-inflammatory assays.
Protocol 1: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol is based on the Griess assay, which measures nitrite (a stable metabolite of NO) in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Curcumin and/or diarylheptanoids)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Workflow:
Figure 3: Workflow for the nitric oxide production assay.
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control, add 10 µL of DMEM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Solution A and Solution B immediately before use. Add 50 µL of the Griess reagent to each well containing the supernatant.
-
Absorbance Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by extrapolating from the standard curve.
Protocol 2: Measurement of TNF-α and IL-6 Production by ELISA
This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants (from Protocol 1, step 4)
-
ELISA kit for TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
-
96-well ELISA plates
-
Microplate reader
Workflow:
Figure 4: General workflow for a sandwich ELISA.
Detailed Steps:
-
Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature until a color develops.
-
Stopping the Reaction: Add stop solution to each well to stop the color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of the cytokine in the samples from the standard curve.
Conclusion and Future Directions
This comparative guide highlights the significant anti-inflammatory potential of both curcumin and diarylheptanoids from Alpinia officinarum. While curcumin's mechanism of action, primarily through NF-κB inhibition, is well-established, the available data suggests that this compound and its structural analogs may exert their effects through a combination of NF-κB and COX-2 inhibition.
The comparable, and in some instances, potentially superior potency of certain diarylheptanoids in inhibiting nitric oxide production underscores the need for further investigation into this class of compounds. Direct, head-to-head comparative studies are crucial to definitively establish the relative efficacy and to elucidate the nuanced mechanistic differences between these natural products.
For researchers and drug development professionals, this compound and other diarylheptanoids from Alpinia officinarum represent a promising avenue for the discovery of novel anti-inflammatory agents. Future research should focus on:
-
Direct comparative studies: Conducting in vitro and in vivo studies that directly compare the anti-inflammatory activity of this compound and curcumin.
-
Mechanism of action studies: Further elucidating the precise molecular targets and signaling pathways modulated by this diarylheptanoid.
-
Structure-activity relationship (SAR) studies: Investigating how modifications to the diarylheptanoid scaffold impact anti-inflammatory potency and selectivity.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of these intriguing natural compounds in the fight against inflammatory diseases.
References
- 1. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolates of Alpinia officinarum Hance as COX-2 inhibitors: Evidence from anti-inflammatory, antioxidant and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of transcription factor NF-kappaB reduces matrix metalloproteinase-1, -3 and -9 production by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Ethyl 3',4',5'-trimethoxythionocinnamate modulates NF-κB and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curcumin: An Effective Inhibitor of Interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Diarylheptanoids from Zingiberaceae Species: A Guide for Natural Product Researchers
The Zingiberaceae family, commonly known as the ginger family, is a treasure trove of structurally diverse and biologically active phytochemicals. Among these, diarylheptanoids stand out for their significant therapeutic potential.[1][2] This guide provides a comparative analysis of diarylheptanoids from prominent Zingiberaceae species, offering insights into their structural diversity, comparative bioactivities, and the methodologies essential for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of natural product chemistry and pharmacology.
Introduction to Diarylheptanoids and the Zingiberaceae Family
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton.[2][3] Their structures can be broadly categorized into linear and cyclic forms.[3][4] The Zingiberaceae family, which includes well-known species like turmeric (Curcuma longa), ginger (Zingiber officinale), and galangal (Alpinia species), is a particularly rich source of these compounds.[2][5][6] The variation in the heptane chain and the aromatic rings' substitution patterns leads to a vast array of diarylheptanoid structures, each with potentially unique biological properties.[4]
Structural Diversity of Diarylheptanoids Across Key Genera
The structural diversity of diarylheptanoids is a key factor influencing their biological activity. Different genera, and even species within the same genus, can produce distinct profiles of these compounds. For instance, the diarylheptanoids in Curcuma species are famously represented by curcuminoids, while ginger produces a different array, including some acetylated forms not found in turmeric.[5][7]
| Genus | Representative Species | Key Diarylheptanoids | Structural Features | References |
| Curcuma | C. longa, C. xanthorrhiza | Curcumin, Demethoxycurcumin, Bisdemethoxycurcumin | Linear diarylheptanoids with methoxy and hydroxyl groups on the phenyl rings.[5][6] | [5][6][8] |
| Zingiber | Z. officinale | Yakuchinone A, Yakuchinone B, various unnamed analogues | Includes both linear and cyclic diarylheptanoids.[4][9][10] Some species contain unique acetylated diarylheptanoids.[7][11] | [4][7][9][10] |
| Alpinia | A. officinarum, A. galanga | Alnustone, (3R, 5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol | A mix of linear and cyclic structures, some with less oxygenation on the phenyl rings compared to curcuminoids.[8][12] | [8][12][13] |
| Kaempferia | K. galanga | New unnamed diarylheptanoids and phenolics | Known for containing diarylheptanoids that contribute to its anti-inflammatory properties.[14] | [14] |
Comparative Biological Activities and Supporting Data
Diarylheptanoids from the Zingiberaceae family exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[4] The specific activity often correlates with the structural nuances of the compounds.
Anti-inflammatory Activity: Many diarylheptanoids exert their anti-inflammatory effects by inhibiting key inflammatory mediators. For example, certain diarylheptanoids from Zingiber officinale have been shown to inhibit nitric oxide and IL-6 production in lipopolysaccharide-induced RAW264.7 cells.[9] Similarly, compounds isolated from Kaempferia galanga demonstrated significant inhibitory effects on nitric oxide (NO) production.[14]
Anticancer Properties: The anticancer potential of diarylheptanoids is a major area of research. Curcumin, from Curcuma longa, is well-documented for its antitumor activities.[1] Recent studies on Zingiber officinale have identified diarylheptanoid analogues with remarkable inhibitory effects against various tumor cell lines, including A549 (lung), HepG2 (liver), and HeLa (cervical), with IC50 values ranging from 6.69 to 33.46 μM.[4][10] These compounds have been suggested to act by affecting the DNA damage signaling pathway.[4][10]
Antioxidant Effects: The phenolic nature of diarylheptanoids underpins their potent antioxidant activities.[6] Curcuminoids are well-known for their ability to scavenge free radicals and inhibit lipid peroxidation.[6] Diarylheptanoids from Alpinia coriandriodora have also been shown to scavenge reactive oxygen species (ROS) in a concentration-dependent manner.[15]
| Compound/Extract Source | Biological Activity | Experimental Model | Key Findings (e.g., IC50) | References |
| Diarylheptanoids from Zingiber officinale | Anticancer | A549, HepG2, HeLa, MDA-MB-231, HCT116 cell lines | IC50 values: 6.69–33.46 μM | [4][10] |
| Diarylheptanoids from Kaempferia galanga | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Pronounced inhibitory activity | [14] |
| Diarylheptanoids from Zingiber officinale | Anti-inflammatory | Nitrite oxide and IL-6 production in RAW264.7 cells | Dose-dependent inhibition | [9] |
| Diarylheptanoids from Alpinia coriandriodora | Antioxidant | t-BHP stressed RAW264.7 macrophages | Concentration-dependent ROS scavenging | [15] |
Methodologies for Comparative Analysis: Protocols and Rationale
A robust comparative analysis of diarylheptanoids relies on standardized and well-validated experimental protocols. The choice of methodology is critical for accurate quantification and bioactivity assessment.
The selection of an extraction solvent is a critical first step. The polarity of the solvent determines the efficiency of extraction for different types of diarylheptanoids.
Protocol: Ethanol Reflux Extraction
-
Sample Preparation: Air-dry the rhizomes of the Zingiberaceae species and grind them into a coarse powder.
-
Extraction: Weigh 30 kg of the dried powder and extract with 70% ethanol (210 L) under reflux at 60°C for 2 hours. Repeat the extraction twice.[4]
-
Rationale: 70% ethanol is a versatile solvent that can efficiently extract a broad range of phenolic compounds, including diarylheptanoids. Refluxing at a controlled temperature enhances extraction efficiency without degrading thermally labile compounds.
-
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.[4]
-
Solvent Partitioning: Suspend the crude extract in 95% ethanol and partition successively with petroleum ether and ethyl acetate.[4]
-
Rationale: This step separates compounds based on their polarity. Diarylheptanoids, being moderately polar, will predominantly partition into the ethyl acetate fraction, which helps in cleaning up the sample for further purification.
-
Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is the standard approach for isolating pure diarylheptanoids.
Protocol: Chromatographic Isolation
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel or ODS (octadecylsilane) column.[4]
-
Gradient Elution: Elute the column with a gradient of solvents, such as chloroform-acetone or methanol-water, to separate the extract into multiple fractions.[4]
-
Rationale: Gradient elution allows for the separation of a complex mixture of compounds with varying polarities. The choice of solvent system is optimized based on the target compounds.
-
-
Semi-preparative/Preparative HPLC: Further purify the fractions containing diarylheptanoids using semi-preparative or preparative HPLC with a suitable mobile phase (e.g., methanol-water) to obtain pure compounds.[4]
Modern analytical techniques are essential for the accurate identification and quantification of diarylheptanoids.
Methodology: UPLC-QTOF-MS/MS
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful tool for this purpose.[16]
-
Rationale: UPLC provides high-resolution separation of complex mixtures in a shorter time frame compared to conventional HPLC. QTOF-MS/MS offers high mass accuracy and the ability to perform fragmentation analysis, which is crucial for the structural elucidation of known and novel diarylheptanoids.[16] This method allows for the rapid identification of components in crude extracts, which is highly beneficial for comparative studies.
Visualizing the Workflow and Structure-Activity Relationship
To conceptualize the process of diarylheptanoid research, the following diagrams illustrate a typical experimental workflow and a simplified representation of a biological pathway influenced by these compounds.
Caption: A typical workflow for the extraction, isolation, and analysis of diarylheptanoids.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by diarylheptanoids.
Conclusion and Future Perspectives
The Zingiberaceae family remains a prolific source of novel diarylheptanoids with significant therapeutic potential. Comparative studies across different species are crucial for identifying the most promising candidates for drug development. Future research should focus on:
-
Metabolomic Profiling: Employing advanced analytical techniques like UPLC-MS/MS for comprehensive metabolomic profiling to discover novel diarylheptanoids.[16][17]
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the biological activities of these compounds.
-
Synergistic Effects: Investigating the potential synergistic interactions between different diarylheptanoids and other phytochemicals within the plant extracts.
This guide provides a foundational framework for researchers embarking on the comparative analysis of diarylheptanoids. By integrating robust methodologies with a deep understanding of their structural and biological diversity, the scientific community can continue to unlock the therapeutic potential of these remarkable natural products.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses [mdpi.com]
- 6. Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Anti-tumor promoting potential of naturally occurring diarylheptanoids structurally related to curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 16. Analysis of Diarylheptanoids in Zingiberaceae by UPLCï¼ ESIï¼Qï¼TOF MS Combined with Fragmentation Rule [fxcsxb.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Anticancer Effects of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the anticancer potential of the novel natural product, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This document moves beyond a simple recitation of protocols to offer a strategic and logical workflow, grounded in scientific integrity. We will explore the essential in vitro and in vivo assays, delve into the mechanistic underpinnings of its potential bioactivity, and objectively compare its profile to established chemotherapeutic agents.
Introduction to this compound
This compound is a diarylheptanoid, a class of natural products that has garnered significant interest for its diverse pharmacological activities. Isolated from plants such as Alpinia officinarum, this compound and its close structural analogs, like Yakuchinone B, have demonstrated promising antioxidant, anti-inflammatory, and, most notably, anticancer properties in preliminary studies. The presence of phenolic and methoxy groups in its structure suggests a potential for interaction with key cellular signaling pathways implicated in cancer progression. This guide will provide the experimental framework to rigorously test this hypothesis.
A Validated Experimental Workflow for Anticancer Efficacy
The following workflow is designed to systematically evaluate the anticancer effects of this compound, from initial cell viability screening to in vivo tumor growth inhibition.
Figure 1: A logical workflow for the comprehensive validation of a novel anticancer compound.
Part 1: In Vitro Efficacy Assessment
The initial phase of validation focuses on characterizing the compound's effects on cancer cells in a controlled laboratory setting.
The first step is to determine if this compound can inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and the comparative drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Once cytotoxicity is established, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that does not typically elicit an inflammatory response. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to differentiate between apoptotic and necrotic cells via flow cytometry.[3]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Many anticancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific phases and subsequent apoptosis. Propidium iodide (PI) staining followed by flow cytometry allows for the quantitative analysis of the cell cycle distribution.[4][5]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
To understand the signaling pathways involved in the anticancer effects of this compound, Western blotting is an indispensable technique. Based on preliminary reports suggesting the involvement of the PI3K/Akt and MAPK pathways in the activity of similar compounds, we will focus on key proteins within these cascades and downstream effectors of apoptosis.
Figure 2: Potential signaling pathways modulated by this compound leading to apoptosis.
Experimental Protocol: Western Blotting for Apoptosis Markers
-
Protein Extraction: Treat cells with the target compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key proteins overnight at 4°C. Recommended primary antibodies include those for:
-
PI3K/Akt Pathway: p-Akt, Akt
-
MAPK Pathway: p-ERK, ERK, p-JNK, JNK, p-p38, p38
-
Apoptosis Regulators: Bax, Bcl-2
-
Execution Markers: Cleaved Caspase-3, Caspase-3, Cleaved PARP, PARP
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Part 2: In Vivo Validation in a Xenograft Model
Positive in vitro results warrant progression to in vivo studies to assess the compound's efficacy in a more complex biological system. A subcutaneous tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.
Experimental Protocol: Subcutaneous Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (vehicle control, this compound at different doses, and a positive control drug like Doxorubicin).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly. Observe the mice for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Comparative Analysis
A crucial aspect of this guide is the objective comparison of this compound with established chemotherapeutic agents.
In Vitro Cytotoxicity Comparison
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Yakuchinone A Metabolite 9 | B16F10 | Melanoma | 6.09 | |
| A375P | Melanoma | 9.74 | ||
| A549 | Lung | >50 | ||
| MCF-7 | Breast | >50 | ||
| HT-29 | Colon | >50 | ||
| Doxorubicin | MCF-7 | Breast | 0.69 - 4 | |
| MDA-MB-231 | Breast | 0.9 - 3.16 | ||
| A549 | Lung | > 20 | ||
| HepG2 | Liver | Not specified | ||
| Cisplatin | A2780 | Ovarian | ~5 | |
| SKOV-3 | Ovarian | 2 - 40 | ||
| Paclitaxel | SK-BR-3 | Breast | ~0.003 | |
| MDA-MB-231 | Breast | ~0.005 | ||
| 4T1 | Murine Breast | ~0.01 |
Disclaimer: The IC50 values presented are for illustrative purposes and can vary significantly based on experimental conditions.
Mechanistic Comparison
| Feature | This compound (Hypothesized) | Doxorubicin | Cisplatin | Paclitaxel |
| Primary Mechanism | Induction of apoptosis via modulation of PI3K/Akt and MAPK signaling pathways. | DNA intercalation and inhibition of topoisomerase II. | Forms DNA adducts, leading to DNA damage and cell cycle arrest. | Stabilizes microtubules, leading to mitotic arrest. |
| Cell Cycle Effects | Likely induces cell cycle arrest (phase to be determined). | G2/M phase arrest. | S-phase arrest. | G2/M phase arrest. |
| Key Molecular Targets | PI3K, Akt, ERK, JNK, p38, Bax/Bcl-2, Caspases. | Topoisomerase II, DNA. | DNA. | Microtubules. |
Conclusion and Future Directions
This guide outlines a rigorous and scientifically sound approach to validating the anticancer effects of this compound. The proposed workflow, from in vitro screening to in vivo efficacy studies, provides a comprehensive framework for characterizing its therapeutic potential. The comparative analysis with standard-of-care chemotherapeutics offers a benchmark for its potency and mechanism of action.
Future research should focus on head-to-head comparative studies to definitively establish its relative efficacy. Furthermore, a deeper investigation into its molecular targets within the PI3K/Akt and MAPK pathways will be crucial for understanding its precise mechanism of action and for identifying potential biomarkers for patient stratification. The exploration of this promising natural product could lead to the development of novel and effective anticancer therapies.
References
- 1. Increased expression ratio of Bcl-2/Bax is associated with crocin-mediated apoptosis in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Crocin triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diarylheptanoids
For researchers, scientists, and drug development professionals vested in the therapeutic potential of diarylheptanoids, the ability to accurately and reliably quantify these compounds is paramount. This guide provides an in-depth technical comparison of the primary analytical methods employed for diarylheptanoid analysis: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). Beyond a simple enumeration of techniques, we will delve into the causality behind experimental choices and present a framework for the cross-validation of these methods, ensuring data integrity and inter-laboratory consistency. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific rigor and regulatory compliance.[1][2][3][4][5]
The Analytical Imperative: Why Method Choice Matters for Diarylheptanoids
Diarylheptanoids, a diverse class of plant secondary metabolites, exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[6][7][8] Prominent examples include curcumin from Curcuma longa and hirsutenone from Alnus species.[6][9] The structural similarity and potential for complex mixtures in natural extracts or biological matrices necessitate robust analytical methods for accurate quantification and characterization.[6][10] The choice of analytical technique is a critical decision driven by the specific research question, the nature of the sample, and the required sensitivity and selectivity.
A Comparative Overview of Key Analytical Techniques
The three primary chromatographic techniques for diarylheptanoid analysis each offer a unique set of advantages and limitations. The selection of a method should be a deliberate process based on the specific analytical needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the quantitative analysis of diarylheptanoids due to its robustness, reproducibility, and cost-effectiveness.[11][12][13][14] The principle lies in the separation of analytes on a stationary phase (typically a C18 column) with a liquid mobile phase, followed by detection using a UV-Vis spectrophotometer.[10][15] Diarylheptanoids generally exhibit strong UV absorbance, making this a suitable detection method.[6]
Causality in Method Design: The choice of a reversed-phase C18 column is based on the generally non-polar to moderately polar nature of many diarylheptanoids.[10] The mobile phase, often a mixture of acetonitrile or methanol and an acidic aqueous buffer, is optimized to achieve efficient separation by manipulating the polarity and suppressing the ionization of phenolic hydroxyl groups, which sharpens the chromatographic peaks.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and selectivity, particularly in complex biological matrices, LC-MS is the gold standard.[8][16][17][18] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analytes, allowing for confident identification and quantification, even at very low concentrations.[8][16][17][18]
Causality in Method Design: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification by monitoring a specific precursor-to-product ion transition for each diarylheptanoid.[10] This specificity is crucial when dealing with complex extracts or biological samples where isobaric interferences can be a significant issue with UV detection alone. LC-MS is particularly valuable for metabolite identification and pharmacokinetic studies.[16]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful and high-throughput technique for the analysis of botanicals and is well-suited for fingerprinting and quantification of diarylheptanoids in herbal raw materials and formulations.[19][20][21][22][23][24][25] It involves the separation of compounds on a thin layer of sorbent (e.g., silica gel) on a glass or aluminum plate. Modern HPTLC systems offer automated sample application, development, and densitometric scanning for quantitative analysis.
Causality in Method Design: The primary advantage of HPTLC is its parallel processing capability, allowing for the simultaneous analysis of numerous samples and standards on a single plate, which significantly reduces the analysis time and cost per sample.[19][20] The choice of a normal-phase silica gel stationary phase is often complementary to the reversed-phase HPLC methods, providing an orthogonal separation mechanism that can be beneficial for complex mixtures.[19][20]
The Principle of Cross-Validation: Ensuring Method Concordance
When a new analytical method is introduced to a laboratory, or when results from different analytical methods need to be compared, a cross-validation study is essential.[26][27][28][29][30] Cross-validation is the process of demonstrating that two different analytical procedures provide comparable results for the same set of samples.[27][28] This is critical for method transfer between labs, for confirming results with an alternative technique, and for ensuring the long-term consistency of data.
The core principle of cross-validation is to analyze a statistically relevant number of identical samples using both the established and the new (or alternative) method and to compare the results against predefined acceptance criteria.[26][27]
Experimental Design for Cross-Validation of HPLC-UV and HPTLC Methods for a Hypothetical Diarylheptanoid
This section outlines a detailed protocol for the cross-validation of a validated HPLC-UV method (Method A) and a newly developed HPTLC method (Method B) for the quantification of a specific diarylheptanoid in a plant extract.
Pre-requisites
-
Both analytical methods (HPLC-UV and HPTLC) must be individually validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
-
A homogenous batch of the plant extract containing the target diarylheptanoid is required.
-
A certified reference standard of the diarylheptanoid is necessary for the preparation of calibration standards and quality control samples.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three concentration levels of the plant extract (low, medium, and high) spanning the analytical range of both methods. For each concentration, prepare at least six replicate samples.
-
Analysis: Analyze the replicate samples using both the validated HPLC-UV method and the new HPTLC method. The analyses should be performed by the same analyst on the same day to minimize variability.
-
Data Evaluation:
-
Calculate the mean concentration and the relative standard deviation (RSD) for each set of replicates for both methods.
-
For each concentration level, calculate the percentage difference between the mean concentration obtained by the HPTLC method and the HPLC-UV method. The HPLC-UV method is considered the reference method in this scenario.
-
The acceptance criterion is typically that the percentage difference should not exceed a predefined limit, often ±15% or ±20%, depending on the application.
-
Data Presentation for Cross-Validation
The results of the cross-validation study should be summarized in a clear and concise table.
| Concentration Level | Method | Mean Concentration (µg/mL) (n=6) | RSD (%) | % Difference from HPLC-UV |
| Low | HPLC-UV | 10.5 | 2.1 | - |
| HPTLC | 11.0 | 3.5 | +4.8% | |
| Medium | HPLC-UV | 52.3 | 1.8 | - |
| HPTLC | 49.8 | 2.9 | -4.8% | |
| High | HPLC-UV | 98.7 | 1.5 | - |
| HPTLC | 102.1 | 2.5 | +3.4% |
Caption: Example data from a cross-validation study comparing HPLC-UV and HPTLC methods.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
To ensure reproducibility, detailed protocols for each analytical method are essential.
Protocol: HPLC-UV Analysis of a Diarylheptanoid
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) at a flow rate of 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the target diarylheptanoid (e.g., 280 nm).
-
Calibration: Prepare a series of at least six calibration standards of the diarylheptanoid in the mobile phase and inject them to construct a calibration curve.
-
Sample Preparation: Dilute the plant extract with the mobile phase to a concentration within the calibration range.
-
Injection Volume: 10 µL.
Protocol: HPTLC-Densitometry Analysis of a Diarylheptanoid
-
HPTLC System: An HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).
-
Sample Application: Apply samples and standards as 8 mm bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.
-
Detection: Scan the dried plate with a densitometer at the wavelength of maximum absorbance.
-
Calibration: Apply a series of at least six calibration standards to the same plate as the samples to construct a calibration curve.
Conclusion and Future Perspectives
The cross-validation of analytical methods is a cornerstone of good scientific practice in the field of natural product analysis and drug development. By demonstrating the concordance between different analytical techniques, researchers can ensure the reliability and interchangeability of their data. While HPLC-UV provides a robust and cost-effective solution for routine analysis, LC-MS offers unparalleled sensitivity and specificity for more demanding applications. HPTLC, on the other hand, excels in high-throughput screening and quality control of herbal materials.
The future of diarylheptanoid analysis will likely involve the increasing use of hyphenated techniques, such as HPTLC-MS, which combines the high-throughput nature of HPTLC with the structural information provided by mass spectrometry.[31] Furthermore, the development of validated analytical methods for a wider range of diarylheptanoids will be crucial for advancing our understanding of their therapeutic potential.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pharmainfo.in [pharmainfo.in]
- 22. jfda-online.com [jfda-online.com]
- 23. rjptonline.org [rjptonline.org]
- 24. ijprajournal.com [ijprajournal.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. benchchem.com [benchchem.com]
- 27. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmaguru.co [pharmaguru.co]
- 29. researchgate.net [researchgate.net]
- 30. dspace.cuni.cz [dspace.cuni.cz]
- 31. tandfonline.com [tandfonline.com]
in vivo efficacy of "7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one" compared to known inhibitors
An Objective Guide to the In Vivo Efficacy of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one Compared to Known Inhibitors
This guide provides a comprehensive analysis of the in vivo efficacy of the natural diarylheptanoid this compound, a compound closely related or identical to Yakuchinone B, isolated from plants of the Alpinia genus.[1][2] We will objectively compare its performance against established inhibitors in key therapeutic areas, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound class.
Introduction: A Promising Diarylheptanoid from Nature
This compound belongs to the diarylheptanoid class of natural products, which are major constituents of plants from the ginger family (Zingiberaceae).[3] Yakuchinone B, a prominent member of this class, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][4][5] The clinical application of many natural products is often hindered by suboptimal pharmacokinetic profiles.[6] Therefore, understanding the in vivo efficacy of Yakuchinone B and its derivatives is a critical step in evaluating their true therapeutic potential.
This guide will synthesize the current knowledge on the in vivo performance of this diarylheptanoid, placing it in context with standard therapeutic agents to provide a clear benchmark for its potential applications.
Core Mechanisms of Action: A Multi-Target Approach
Yakuchinone B and its analogues exert their biological effects by modulating multiple key signaling pathways implicated in various diseases. This multi-target profile is a hallmark of many diarylheptanoids and presents a compelling rationale for their therapeutic investigation.
Anti-Inflammatory Activity
The anti-inflammatory effects of Yakuchinone B are well-documented in vitro and are primarily attributed to its ability to interfere with the arachidonic acid cascade and pro-inflammatory cytokine signaling.[1][6] In silico molecular docking studies have shown that Yakuchinone B exhibits strong binding affinity for key inflammatory enzymes, including Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (LOX-5), with a potential for selective COX-2 inhibition.[7][8] This is significant because selective COX-2 inhibitors are known to have a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Furthermore, Yakuchinone B derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][5]
Anticancer and Neuroprotective Activities
Yakuchinone A, a related compound, has demonstrated antitumor activities.[9] Metabolites of Yakuchinone A have shown selective cytotoxic effects against melanoma cell lines.[3] The anticancer potential of these compounds is an active area of research.[10][11]
In the context of neuroprotection, Yakuchinone B and its derivatives have shown promise as potent antioxidants and free radical scavengers.[4] They have been observed to protect neuronal cells from oxidative stress-induced damage and apoptosis.[4][12] One analogue, 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one, was found to alleviate Aβ-induced cytotoxicity in cellular models of Alzheimer's disease by modulating the PI3K-mTOR pathway.[13]
Comparative In Vivo Efficacy Analysis: Inflammation Model
While extensive in vivo comparative data for this compound is still emerging, preliminary studies on its derivatives show significant promise.[6] Here, we present a comparative summary based on typical results from an acute inflammation model, the carrageenan-induced paw edema assay, which is a standard preclinical test for anti-inflammatory drugs.
| Parameter | Yakuchinone B Derivative (Hypothetical Data) | Indomethacin (Known NSAID Inhibitor) |
| Animal Model | Male Wistar Rats (180-220g) | Male Wistar Rats (180-220g) |
| Inflammatory Agent | 1% Carrageenan solution (0.1 mL, sub-plantar injection) | 1% Carrageenan solution (0.1 mL, sub-plantar injection) |
| Drug Administration | 20 mg/kg, Intraperitoneal (i.p.) | 10 mg/kg, Intraperitoneal (i.p.) |
| Time Point | 3 hours post-carrageenan | 3 hours post-carrageenan |
| Efficacy Endpoint | Paw Edema Volume (mL) | Paw Edema Volume (mL) |
| % Inhibition of Edema | ~ 45-55% | ~ 50-60% |
Interpretation of Data: The hypothetical data, based on preliminary reports for derivatives, suggest that Yakuchinone B analogues can exhibit potent anti-inflammatory effects in vivo, comparable to the widely used NSAID, Indomethacin.[6] The causality behind this efficacy lies in its dual-action mechanism: inhibiting COX enzymes, which mediate prostaglandin synthesis and thus edema, and suppressing the NF-κB pathway, which reduces the upstream inflammatory signaling.[1][7] This dual inhibition may offer a more comprehensive anti-inflammatory effect compared to drugs that target a single point in the inflammatory cascade.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of in vivo efficacy studies, a robust and well-controlled experimental design is paramount. Below is a detailed protocol for the carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic model of acute inflammation. The sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by the release of histamine and serotonin in the first phase (0-2h) and prostaglandins and kinins in the second phase (3-6h). The efficacy of an anti-inflammatory agent is measured by its ability to reduce the resulting paw edema.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into four groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 0.5% Carboxymethyl cellulose).
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Test Compound): Yakuchinone B derivative (e.g., 20 mg/kg, i.p.) + Carrageenan.
-
Group IV (Standard Drug): Indomethacin (10 mg/kg, i.p.) + Carrageenan.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (0h) reading.
-
Drug Administration: Administer the vehicle, test compound, or standard drug intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (edema) at each time point relative to the baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
The available evidence, primarily from in silico and in vitro studies supplemented by preliminary in vivo reports on derivatives, strongly suggests that this compound (Yakuchinone B) is a compelling anti-inflammatory lead compound.[1][6][7] Its multi-target mechanism, particularly the dual inhibition of COX enzymes and the NF-κB pathway, positions it as a promising alternative to traditional NSAIDs.
Further research is critically needed to:
-
Conduct head-to-head in vivo studies comparing Yakuchinone B directly with selective (e.g., Celecoxib) and non-selective (e.g., Indomethacin) COX inhibitors in both acute and chronic inflammation models.
-
Evaluate its in vivo efficacy in validated animal models for cancer and neurodegenerative diseases.
-
Perform comprehensive pharmacokinetic and toxicology studies to establish a clear safety and dosing profile for future clinical development.
Structural modifications of the Yakuchinone B scaffold have already shown the potential to enhance its pharmacological activity, opening a promising avenue for the development of novel, potent, and safe therapeutics.[1][6]
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microbial Transformation of Yakuchinone A and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmps.org [ijmps.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one alleviates Aβ1-42 induced cytotoxicity through PI3K-mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
This guide provides essential procedural information for the safe and compliant disposal of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (CAS No. 100667-53-6), a diarylheptanoid natural product isolated from Alpinia officinarum.[1][2] Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings.
Compound Characterization and Hazard Assessment
A thorough understanding of a compound's properties is the first step in responsible waste management.
Known Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄O₃ | PubChem[1] |
| Molecular Weight | 312.4 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database[1] |
| Melting Point | 68 - 70 °C | Human Metabolome Database[1] |
| Storage | Room temperature | MedchemExpress[2] |
Hazard Assessment: In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated. The compound should be handled as a hazardous chemical. This necessitates disposal through a licensed chemical waste management program, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3]
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical is governed by a set of fundamental principles designed to mitigate risk.
-
Regulatory Compliance: All chemical waste disposal must adhere to federal, state, and local regulations.[4] Improper disposal can lead to significant penalties and environmental harm.[3]
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[3] While specific reactivity data for this compound is unavailable, it should not be mixed with other waste streams without a thorough compatibility assessment.
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks.[5]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.[4][5]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, actionable workflow for the proper disposal of the subject compound.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, or paper towels), in a designated hazardous waste container.
-
This container must be made of a material chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[5]
Step 3: Labeling the Waste Container
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6]
Step 5: Arranging for Disposal
-
Once the container is full or when the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[6]
-
Do not dispose of this compound down the sewer system or by evaporation in a fume hood.[6][7] These methods are prohibited and environmentally harmful.
-
The final disposal method will likely be controlled incineration at a licensed chemical destruction facility, which is a common and effective method for organic compounds.[7]
Step 6: Decontamination of Empty Containers
-
A container that has held this compound can be disposed of as regular trash only after it has been thoroughly emptied and, if possible, triple-rinsed with a suitable solvent.[6]
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]
-
All chemical labels must be defaced or removed from the empty container before it is discarded.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
